syntaxin
Description
Properties
CAS No. |
157546-56-0 |
|---|---|
Molecular Formula |
C28H37N3O3 |
Origin of Product |
United States |
Foundational & Exploratory
what is the function of syntaxin in neurotransmitter release
An In-Depth Technical Guide to the Function of Syntaxin in Neurotransmitter Release
Introduction
Syntaxins are a family of integral membrane proteins that are indispensable for the process of neurotransmitter release at the presynaptic terminal. As a core component of the Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) complex, this compound plays a pivotal role in the docking, priming, and fusion of synaptic vesicles with the presynaptic plasma membrane. This guide provides a detailed examination of this compound's function, its molecular interactions, and the experimental methodologies used to elucidate its role, tailored for researchers, scientists, and professionals in drug development.
Core Function of this compound in the SNARE Machinery
This compound-1, the primary isoform in neurons, is classified as a target-SNARE (t-SNARE) and is predominantly located on the presynaptic plasma membrane. Its primary function is to assemble with two other SNARE proteins: SNAP-25 (Synaptosomal-Associated Protein, 25kDa), another t-SNARE, and synaptobrevin (also known as VAMP, Vesicle-Associated Membrane Protein), a vesicle-SNARE (v-SNARE) anchored to the synaptic vesicle membrane.
The assembly of these three proteins into a highly stable, four-helix bundle, known as the core SNARE complex, is the fundamental force-generating machinery that drives the fusion of the vesicle and plasma membranes. This complex brings the two membranes into close apposition, overcoming the energetic barrier to lipid bilayer fusion and resulting in the release of neurotransmitters into thesynaptic cleft.
A critical aspect of this compound's function is its conformational regulation. This compound-1 can exist in two primary conformations:
-
"Closed" conformation: The N-terminal regulatory Habc domain folds back onto the C-terminal SNARE motif, rendering it incapable of interacting with SNAP-25 and synaptobrevin. This autoinhibited state is thought to prevent promiscuous fusion events.
-
"Open" conformation: The Habc domain is displaced, exposing the SNARE motif and allowing it to engage with the other SNARE proteins. The transition from the closed to the open state is a key regulatory step and is facilitated by the chaperone protein Munc18-1.
Quantitative Data on this compound Interactions
The following tables summarize key quantitative data related to the molecular interactions and functional parameters of this compound.
| Interaction | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound-1/Munc18-1 (closed) | ~1-10 nM | Surface Plasmon Resonance | |
| This compound-1/SNAP-25 | ~150 µM | Isothermal Titration Calorimetry | |
| SNARE Complex (this compound-1/SNAP-25/Synaptobrevin-2) | Sub-nanomolar (estimated) | SDS-PAGE stability | |
| This compound-1/Synaptotagmin-1 (Ca2+-dependent) | ~10-100 µM | Fluorescence Spectroscopy | |
| This compound-1/Complexin-1 | ~20-50 nM | Surface Plasmon Resonance |
| Kinetic Parameter | Value | Experimental Condition | Reference |
| SNARE Complex Assembly Rate | ~10^5 - 10^6 M-1s-1 | In vitro single-molecule FRET | |
| Liposome Fusion Half-Time (SNARE-mediated) | 1-10 seconds | In vitro lipid mixing assays | |
| Neurotransmitter Release Probability (at a single active zone) | 0.1 - 0.9 | Electrophysiological recordings |
Signaling Pathways and Molecular Interactions
SNARE Complex Assembly Pathway
The formation of the core SNARE complex is a sequential process that brings the vesicle and plasma membranes together, culminating in membrane fusion.
Caption: The assembly pathway of the SNARE complex, initiating with the formation of the t-SNARE complex on the plasma membrane and culminating in the zippering of the full four-helix bundle to drive membrane fusion.
Regulation of this compound Conformation by Munc18
The transition of this compound-1 from a closed, autoinhibited state to an open, fusion-competent state is a critical regulatory checkpoint, chaperoned by Munc18-1.
Caption: Munc18-1 binds to the closed conformation of this compound-1 and facilitates its transition to an open state, which is required for SNARE complex assembly.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify this compound-Protein Interactions
Objective: To determine if this compound-1 physically interacts with a putative binding partner (e.g., Munc18-1) in a cellular context.
Methodology:
-
Lysate Preparation:
-
Culture neuronal cells (e.g., PC12 or primary cortical neurons) or use brain tissue homogenates.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for this compound-1 (the "bait" protein) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the putative interacting partner (the "prey" protein, e.g., Munc18-1).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
A band corresponding to the molecular weight of the prey protein indicates an interaction.
-
Protocol 2: In Vitro Liposome Fusion Assay
Objective: To reconstitute the SNARE machinery in artificial lipid vesicles (liposomes) and measure their fusion activity.
Methodology:
-
Protein Reconstitution:
-
Reconstitute purified, full-length this compound-1 and SNAP-25 into one population of liposomes ("t-liposomes").
-
Reconstitute purified synaptobrevin-2 into a separate population of liposomes ("v-liposomes").
-
Incorporate a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE) into the v-liposomes at a quenching concentration.
-
-
Fusion Reaction:
-
Mix the t-liposomes and v-liposomes in a reaction buffer.
-
Initiate the fusion reaction by raising the temperature to 37°C.
-
Measure the fluorescence of the NBD donor lipid over time using a fluorometer.
-
-
Data Analysis:
-
As fusion occurs, the lipids from the v- and t-liposomes mix, diluting the FRET pair in the v-liposomes.
-
This dilution leads to a decrease in quenching and a corresponding increase in NBD fluorescence intensity.
-
The rate of fluorescence increase is proportional to the rate of membrane fusion.
-
Experimental Workflow: Studying this compound Mutants
Caption: A typical experimental workflow for investigating the functional consequences of a specific this compound mutation, from initial design to in vitro and in vivo analysis.
Conclusion
This compound is a central player in the intricate process of neurotransmitter release. Its function extends beyond simply being a structural component of the SNARE complex; it is a highly regulated molecule whose conformational state dictates its ability to participate in membrane fusion. The precise control of this compound's interactions with Munc18, other SNARE proteins, and regulatory factors like complexin and synaptotagmin (B1177969) ensures the high fidelity and temporal precision of synaptic transmission. A thorough understanding of these mechanisms, aided by the quantitative and methodological approaches outlined in this guide, is critical for developing novel therapeutic strategies for neurological and psychiatric disorders characterized by synaptic dysfunction.
The Pivotal Role of Syntaxins in Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical role syntaxin proteins play in the intricate process of insulin (B600854) secretion. We delve into the molecular mechanisms, key protein interactions, and regulatory pathways involving various this compound isoforms, offering a detailed resource for researchers and professionals in diabetology and drug discovery.
Introduction: The SNARE Machinery in Insulin Exocytosis
Insulin, the primary regulator of glucose homeostasis, is released from pancreatic β-cells through a highly regulated process of exocytosis. This process is orchestrated by the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, a core machinery that drives the fusion of insulin-containing secretory granules with the plasma membrane. Syntaxins, as target-membrane (t)-SNAREs, are central to this machinery, dictating the specificity and efficiency of insulin release. Pancreatic β-cells express four key plasma membrane-localized this compound isoforms: this compound-1A, this compound-2, this compound-3, and this compound-4, each with distinct and sometimes overlapping roles in the biphasic pattern of glucose-stimulated insulin secretion (GSIS).[1][2][3]
Functional Roles of this compound Isoforms in Insulin Secretion
The different this compound isoforms present in pancreatic β-cells contribute uniquely to the regulation of insulin exocytosis. Their functions range from direct involvement in the fusion pore to inhibitory actions and regulation of ion channels.
This compound-1A: A Key Player in First-Phase Insulin Release
This compound-1A is a well-studied isoform that is crucial for the initial, rapid phase of insulin secretion.[2][4] It forms a SNARE complex with SNAP-25 and the vesicle-associated membrane protein (v-SNARE) VAMP2, mediating the fusion of readily releasable pools of insulin granules docked at the plasma membrane.[1][5] Studies in β-cell specific this compound-1A knockout mice have demonstrated impaired first-phase GSIS due to a reduction in the number and fusion of predocked secretory granules.[1] Interestingly, this compound-1A has also been shown to play a negative regulatory role, where its overexpression can inhibit insulin release.[4][6] This dual function highlights the tight regulation required for its activity. Furthermore, severely reduced levels of this compound-1A have been observed in the islets of individuals with type 2 diabetes, contributing to insulin secretory deficiency.[1][7]
This compound-2: An Inhibitory SNARE
In contrast to the largely pro-exocytotic role of other syntaxins, this compound-2 acts as an inhibitory SNARE in insulin granule exocytosis.[8][9][10] Knockout of this compound-2 in mice leads to enhanced insulin secretion and improved glucose homeostasis.[8][10] This is attributed to an increase in the size of the readily releasable pool of insulin granules and enhanced refilling of this pool.[8][9] Depletion of this compound-2 results in an increased abundance of the pro-fusion SNARE complexes involving this compound-1A and this compound-3, suggesting that this compound-2 competes with these isoforms to restrict insulin release.[8]
This compound-3: A Regulator of Both Phases of Insulin Secretion
This compound-3 is involved in both the first and second phases of GSIS. It can form a SNARE complex with SNAP-25 and VAMP8, which is thought to mediate the fusion of "newcomer" granules that have not been pre-docked at the plasma membrane.[8] Like this compound-1A, overexpression of this compound-3 has been shown to inhibit K+-induced insulin release and reduce cellular insulin content.[6] this compound-3 also plays a role in regulating calcium channels, which are critical for triggering insulin exocytosis.[11][12]
This compound-4: A Positive Regulator of Biphasic Insulin Secretion
This compound-4 is a positive regulator of both first and second-phase insulin secretion.[2][13] It forms a SNARE complex with SNAP-23/25 and VAMP2.[2] Upregulation of this compound-4 enhances β-cell function and improves insulin secretion in islets from both healthy individuals and those with type 2 diabetes.[13] Conversely, reduced levels of this compound-4 are observed in human islets from individuals with type 2 diabetes.[13] Beyond its role in exocytosis, this compound-4 has been implicated in protecting β-cells from apoptosis and reducing inflammatory signaling.[14][15]
Quantitative Data on this compound Function
The following tables summarize quantitative data from key studies, illustrating the impact of modulating this compound expression on insulin secretion.
| This compound Isoform | Experimental Model | Manipulation | Effect on Insulin Secretion | Reference |
| This compound-1A | β-cell-specific KO mice | Knockout | Impaired first- and second-phase GSIS | [1] |
| HIT-T15 cells | Overexpression | 49.7 ± 5.5% inhibition of K+-induced release | [6] | |
| βTC3 cells | Overexpression | Suppressed glucose-stimulated release to ~50% of control | [4] | |
| This compound-2 | Knockout mice | Knockout | 110% increase in first-phase and 114% in second-phase GSIS | [9] |
| INS-1 cells | siRNA depletion | 51% enhancement of GSIS | [9] | |
| This compound-3 | HIT-T15 cells | Overexpression | 49.1 ± 6.2% inhibition of K+-induced release | [6] |
| This compound-4 | Human islets (healthy) | Overexpression | ~2-fold enhancement in each phase of secretion | [13] |
| Human islets (T2D) | Overexpression | Significant improvement in insulin secretion | [13][16] | |
| Transgenic mice | Overexpression | 33% more insulin release per phase | [13] |
Signaling Pathways and Molecular Interactions
The function of syntaxins is tightly regulated by a network of protein-protein interactions and signaling events.
The Core SNARE Complex and Munc18
The formation of a stable four-helix bundle by this compound, SNAP-25, and VAMP2 is the central event driving membrane fusion.[2][17] This process is chaperoned by Sec1/Munc18 (SM) proteins. Munc18a (Munc18-1) binds to this compound-1A, while Munc18c binds to this compound-4.[2][3] Munc18 proteins are thought to regulate the transition of syntaxins from a "closed" inactive conformation to an "open" fusion-competent state.[18] While Munc18-1 has been implicated as a negative regulator in some contexts, it is also essential for granule docking and subsequent fusion.[19][20]
DOT script for SNARE Complex Formation
References
- 1. New Roles of this compound-1A in Insulin Granule Exocytosis and Replenishment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Conventional and Unconventional Mechanisms by which Exocytosis Proteins Oversee β-cell Function and Protection [mdpi.com]
- 4. Expression and functional role of this compound 1/HPC-1 in pancreatic beta cells. This compound 1A, but not 1B, plays a negative role in regulatory insulin release pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent new insights into the role of SNARE and associated proteins in insulin granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-3 and this compound-1A inhibit l-type calcium channel activity, insulin biosynthesis and exocytosis in beta-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 8. This compound 2 Acts as Inhibitory SNARE for Insulin Granule Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound 2 Acts as Inhibitory SNARE for Insulin Granule Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound-3 Binds and Regulates Both R- and L-Type Calcium Channels in Insulin-Secreting INS-1 832/13 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound 4 Up-Regulation Increases Efficiency of Insulin Release in Pancreatic Islets From Humans With and Without Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Munc18-1 Regulates First-phase Insulin Release by Promoting Granule Docking to Multiple this compound Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Munc-18 associates with this compound and serves as a negative regulator of exocytosis in the pancreatic beta -cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Munc 18-1 and granuphilin collaborate during insulin granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Syntaxin Protein Family: A Comprehensive Technical Guide to Cellular Localization and Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the syntaxin family of proteins, integral players in the machinery of intracellular vesicle trafficking and fusion. We will delve into their classification, domain architecture, and critically, their specific cellular localization which dictates their function in secretion, neurotransmission, and membrane homeostasis. This guide also presents quantitative data on their expression and interactions, detailed experimental protocols for their study, and visual representations of their key signaling pathways.
Introduction to the this compound Family
The this compound family members are key components of the Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) complex, the minimal machinery required for membrane fusion.[1] As target-membrane-resident (t-SNARE) proteins, specifically Q-SNAREs, they play a crucial role in the final steps of exocytosis, mediating the fusion of vesicles with their target membranes to release cargo such as neurotransmitters and hormones.[2][3]
Mammalian genomes encode at least 15 distinct this compound isoforms, each with a characteristic tissue distribution and subcellular localization, thereby providing specificity to vesicle trafficking events.[4][5] This precise localization is fundamental to maintaining cellular organization and function, from polarized secretion in epithelial cells to rapid, regulated neurotransmitter release at the synapse.[6][7]
Structure and Function of this compound Proteins
Syntaxins are typically characterized by a common domain architecture:
-
N-terminal Regulatory (Habc) Domain: This three-helix bundle can fold back onto the SNARE domain, creating a "closed" conformation that is unable to participate in SNARE complex formation.[2][8] This intramolecular interaction is a key regulatory point, often modulated by Sec1/Munc18 (SM) proteins.[8]
-
SNARE Domain (H3 Domain): This conserved region of 60-70 amino acids forms a coiled-coil structure and is the primary site of interaction with other SNARE proteins, namely SNAP-25 (a t-SNARE) and synaptobrevin/VAMP (a vesicle-associated v-SNARE).[2] The assembly of the four-helix bundle of the SNARE complex from this compound, SNAP-25 (contributing two helices), and synaptobrevin provides the energy for membrane fusion.[3]
-
C-terminal Transmembrane Domain (TMD): With the exception of this compound 11, all syntaxins are anchored to the target membrane via a single C-terminal transmembrane domain, positioning the functional N-terminal domains in the cytoplasm.[5]
The transition of this compound from a "closed" to an "open" conformation, competent for SNARE complex assembly, is a critical regulatory step in exocytosis.[9] This transition is facilitated by interactions with regulatory proteins such as Munc13 and Munc18.[10][11]
Cellular Localization of this compound Isoforms
The specific subcellular localization of each this compound isoform is paramount to its function, ensuring that vesicles fuse with the correct target membrane. This differential localization is a cornerstone of the SNARE hypothesis, which posits that the specificity of vesicle trafficking is in part determined by the correct pairing of v-SNAREs and t-SNAREs.[6][7]
For example, in polarized epithelial cells, this compound 2 is localized to the apical plasma membrane, while this compound 4 is found on the basolateral membrane, directing polarized secretion.[12] this compound 3 has been observed on the apical plasma membrane in some epithelial cells and on zymogen granules in pancreatic acinar cells.[6][13] In the central nervous system, this compound 1A and 1B are predominantly found on the presynaptic plasma membrane, essential for the docking and fusion of synaptic vesicles.[14] A splice isoform of this compound 1B that lacks the transmembrane domain has been found to localize to the nucleus.[8][15]
Data Presentation
Table 1: Cellular Localization of Selected this compound Isoforms
| This compound Isoform | Primary Cellular Localization | Key Function(s) | Reference(s) |
| This compound 1A/1B | Presynaptic plasma membrane (neurons), plasma membrane (neuroendocrine cells) | Neurotransmitter release, hormone secretion | [5][14] |
| This compound 2 | Apical plasma membrane (polarized epithelial cells) | Polarized exocytosis | [12] |
| This compound 3 | Apical plasma membrane (epithelial cells), zymogen granules (pancreatic acinar cells) | Polarized exocytosis, regulated secretion | [6][13] |
| This compound 4 | Basolateral plasma membrane (polarized epithelial cells) | Polarized exocytosis, insulin-stimulated glucose uptake | [12][16] |
| This compound 5 | Golgi apparatus | ER-to-Golgi and intra-Golgi transport | [16] |
| This compound 6 | Trans-Golgi Network (TGN), endosomes | Endosomal trafficking, TGN trafficking | [17] |
| This compound 17 | Endoplasmic Reticulum (ER), ER-mitochondria contact sites | Autophagy | [2] |
Table 2: Quantitative Data on this compound Interactions and Expression
| Interacting Proteins | Method | Affinity (KD) | Cellular Concentration/Copy Number (this compound 1A) | Reference(s) |
| This compound 1 / SNAP-25 | In vitro binding assay | 126 nM | ~75 molecules per 60 nm cluster in PC12 cells | [3][18] |
| Munc18-1 / this compound 1 | In vitro binding assay | Low micromolar range | Total of ~830,000 molecules per PC12 cell | [7][19] |
| SNARE complex (this compound 1, SNAP-25, Synaptobrevin) | In vitro binding assay | High affinity (stable complex) | ~3-4 million total proteins per cubic micron in mammalian cells | [3][20] |
Experimental Protocols
Immunofluorescence Staining for this compound Localization
This protocol describes the visualization of this compound proteins within cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) and/or 10% normal goat serum in PBST (PBS + 0.1% Tween 20)
-
Primary antibody against the specific this compound isoform (diluted in blocking buffer)
-
Fluorophore-conjugated secondary antibody (diluted in blocking buffer)
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[21]
-
-
Antibody Incubation:
-
Dilute the primary antibody against the this compound isoform of interest in blocking buffer to a pre-determined optimal concentration (e.g., 1:100 - 1:1000).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI or Hoechst solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Visualize the slides using a fluorescence or confocal microscope.
-
Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins
This protocol is for the isolation of this compound and its binding partners from cell lysates.
Materials:
-
Cultured cells or tissue expressing the this compound of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail (add fresh).[2]
-
Primary antibody against the this compound isoform
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the this compound isoform to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer. For analysis by Western blotting, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the this compound and potential interacting partners.
-
Subcellular Fractionation by Differential and Sucrose (B13894) Gradient Centrifugation
This protocol allows for the enrichment of different cellular compartments to determine the localization of this compound isoforms.
Materials:
-
Cultured cells or tissue
-
Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Sucrose solutions of varying concentrations (e.g., 30%, 40%, 50%, 60% w/v in buffer)
-
Dounce homogenizer or needle and syringe
-
Ultracentrifuge with a swinging-bucket rotor
Procedure:
-
Homogenization:
-
Wash cells with ice-cold PBS and resuspend in homogenization buffer.
-
Disrupt the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle until ~80-90% of cells are lysed, as determined by microscopy.[1]
-
Keep the homogenate on ice.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells. The supernatant contains cytoplasm, mitochondria, ER, Golgi, and plasma membrane fragments.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
The resulting supernatant can be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour to pellet microsomes (ER and Golgi fragments) and plasma membrane vesicles.
-
-
Sucrose Density Gradient Centrifugation:
-
For finer separation of membranes, resuspend the microsomal/plasma membrane pellet in a small volume of homogenization buffer.
-
Create a discontinuous sucrose gradient by carefully layering decreasing concentrations of sucrose solutions in an ultracentrifuge tube (e.g., 60% at the bottom, followed by 50%, 40%, and 30%).
-
Layer the resuspended membrane fraction on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 150,000 x g) for several hours at 4°C.
-
Different membrane compartments will migrate to the interface between sucrose layers corresponding to their buoyant density.
-
Carefully collect the fractions from the interfaces.
-
-
Analysis:
-
Analyze the protein content of each fraction by Western blotting using antibodies against the this compound isoform of interest and marker proteins for different organelles (e.g., calnexin (B1179193) for ER, GM130 for Golgi, Na+/K+ ATPase for plasma membrane).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: SNARE-Mediated Exocytosis Pathway.
Caption: The Munc18-Syntaxin Regulatory Cycle.
Caption: this compound Interaction with Voltage-Gated Calcium Channels.
Caption: Experimental Workflow for Co-Immunoprecipitation.
References
- 1. Small-scale Subcellular Fractionation with Sucrose Step Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 4. ulab360.com [ulab360.com]
- 5. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Complexes of Voltage-gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcellular Fractionation [labome.com]
- 8. Functional interaction of this compound and SNAP-25 with voltage-sensitive L- and N-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 10. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distinct cellular locations of the this compound family of proteins in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence Protocol (IF Protocol) | Sino Biological [sinobiological.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. The syntaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating protein isoforms via proteomics: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A “Proteomic Ruler” for Protein Copy Number and Concentration Estimation without Spike-in Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. What is the total number of protein molecules per cell volume? A call to rethink some published values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
The Core Mechanism of Syntaxin-Mediated Membrane Fusion: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular machinery and biophysical principles governing syntaxin-mediated membrane fusion, a process fundamental to neurotransmission, hormone secretion, and intracellular trafficking. We delve into the core components, regulatory pathways, quantitative biophysical parameters, and key experimental methodologies used to elucidate this critical biological event.
The Core Fusion Machinery: SNAREs
Membrane fusion is driven by the assembly of a highly stable protein complex known as the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex.[1][2] The minimal machinery consists of three key proteins:
-
This compound-1A (a Qa-SNARE): A target membrane (t-SNARE) protein anchored to the plasma membrane. It contributes one α-helix to the final complex.[2][3][4] this compound exists in both a "closed" autoinhibitory conformation and an "open" state that is competent for SNARE complex assembly.[5][6]
-
SNAP-25 (a Qbc-SNARE): A peripheral t-SNARE protein associated with the plasma membrane via palmitoyl (B13399708) anchors. It is unique in that it contributes two α-helices (designated Qb and Qc) to the complex.[7]
-
Synaptobrevin-2 / VAMP2 (an R-SNARE): A vesicle-associated membrane protein (v-SNARE) anchored to the vesicle membrane, contributing the fourth α-helix.[2][3][4]
The assembly of these three proteins into a parallel, four-helix bundle is the central event that forces two opposing membranes into close apposition, overcomes the energy barrier for lipid bilayer merger, and results in the formation of a fusion pore.[2][3][4]
The "Zippering" Hypothesis of SNARE Complex Assembly
The formation of the trans-SNARE complex—where the SNAREs reside on opposing membranes—is not an instantaneous event but rather a progressive "zippering" process. Assembly is thought to initiate at the N-terminal ends of the SNARE motifs and proceed towards the C-terminal membrane anchors.[2] This directional assembly releases a substantial amount of energy, which is converted into mechanical force to pull the membranes together.[3]
The process can be broken down into key stages:
-
N-Terminal Domain (NTD) Association: A slow, initial association of the v-SNARE with the t-SNARE acceptor complex.[3][8][9]
-
Half-Zippered Intermediate: A key intermediate state where the complex is partially assembled. This state is a critical checkpoint for regulatory proteins.[8][9]
-
C-Terminal Domain (CTD) and Linker Domain (LD) Zippering: A rapid, diffusion-limited folding of the C-terminal portions of the SNARE motifs, which provides the final power stroke for membrane fusion.[3][8][9]
The completion of zippering through the transmembrane domains is believed to directly couple to the disruption and merger of the lipid bilayers, leading to the opening of a fusion pore.[3]
Regulation of this compound-Mediated Fusion
While the core SNARE machinery is sufficient for fusion in reconstituted systems, in vivo the process is exquisitely regulated in time and space by a host of accessory proteins. These factors ensure that fusion occurs only at the correct location and upon the appropriate physiological signal.
Munc18-1: A Dual-Role Regulator
Sec1/Munc18 (SM) proteins are essential for SNARE-mediated trafficking.[10][11] Munc18-1, the neuronal isoform, plays a complex, dual role in regulating this compound:
-
Chaperone and Inhibitor: Munc18-1 binds with high affinity to the "closed" conformation of monomeric this compound-1.[11][12] In this mode, Munc18-1 acts as a chaperone, facilitating this compound's transport to the plasma membrane, but also prevents it from prematurely entering into SNARE complexes.[2]
-
Fusion Activator: Counterintuitively, Munc18-1 is also essential for the fusion event itself. It transitions to bind the fully assembled four-helix bundle of the SNARE complex.[10][11][12] This interaction is thought to template the correct assembly of the SNAREs and is a critical step in the priming of vesicles for release.[13]
The transition between these two modes is a key regulatory step, likely facilitated by other proteins such as Munc13, which helps to "open" this compound.[14][15]
Synaptotagmin (B1177969) and Calcium Triggering
In many regulated secretory pathways, such as neurotransmission, fusion is tightly coupled to an increase in intracellular calcium concentration ([Ca²⁺]). The primary Ca²⁺ sensor for fast, synchronous release is Synaptotagmin-1 .[6][16][17]
Synaptotagmin-1 contains two C2 domains (C2A and C2B) that bind Ca²⁺.[6][16] Upon Ca²⁺ binding, a conformational change occurs, leading to the insertion of hydrophobic loops on the C2 domains into the plasma membrane.[6] This action is thought to trigger fusion through several potential mechanisms:
-
Inducing positive membrane curvature, which lowers the energy barrier for fusion.
-
Interacting directly with the SNARE complex to promote the final zippering steps.
-
Displacing inhibitory factors like Complexin.
Complexin: A Fusion Clamp and Activator
Complexin is a small cytosolic protein that binds to the assembled SNARE complex.[18] It has a paradoxical dual function:
-
Clamping: Complexin can arrest the SNARE complex in a primed, half-zippered state, preventing spontaneous fusion in the absence of a Ca²⁺ signal.[18]
-
Activation: It is also required for the efficient activation of fusion following the Ca²⁺ trigger, likely by organizing the SNARE complexes for synchronous release.
The current model suggests that the arrival of the Ca²⁺ signal allows Ca²⁺-bound Synaptotagmin to displace the inhibitory domain of Complexin, relieving the clamp and allowing fusion to proceed.
The SNARE Assembly and Disassembly Cycle
The SNARE complex is extraordinarily stable, which is necessary to drive fusion but also means it cannot spontaneously dissociate after the event. An dedicated enzymatic machinery is required to recycle the SNARE components for subsequent rounds of fusion.
-
Assembly and Fusion: v-SNAREs on the vesicle and t-SNAREs on the target membrane assemble into a trans-SNARE complex, driving membrane merger.
-
Post-Fusion cis-SNARE Complex: After fusion, all three SNARE proteins reside in the same membrane, now forming a cis-SNARE complex.[19]
-
Recruitment of NSF/α-SNAP: The ATPase NSF (N-ethylmaleimide-sensitive factor) and its adaptor protein, α-SNAP (Soluble NSF Attachment Protein), are recruited to the cis-SNARE complex.[7][19][20] α-SNAP binds directly to the SNAREs, creating a high-affinity binding site for NSF.[21]
-
ATP-Dependent Disassembly: NSF utilizes the energy from ATP hydrolysis to exert a powerful torque on the SNARE complex, unraveling the four-helix bundle and releasing the individual SNARE proteins.[2][7][20]
-
Recycling: The now-separated SNAREs can be recycled for new rounds of vesicle docking and fusion.
Quantitative Data Presentation
The interactions and dynamics of the fusion machinery have been extensively characterized biophysically. The following tables summarize key quantitative parameters from the literature.
| Interaction | Affinity (Kd) | Technique | Reference(s) |
| Munc18-1 to this compound-1a (closed) | 0.3 - 5.7 nM | SPR, Fluor. | [22] |
| Munc18-1 to this compound-1a (I233A mutant) | 333 nM | Various | [22] |
| Munc18-1 to Synaptobrevin (SNARE motif) | Low µM range | Various | [10] |
| Munc18-1 to Assembled SNARE Complex | Low µM range | Various | [10] |
| t-SNAREs to v-SNAREs | 23 - 132 nM | ITC | [23] |
| Synaptotagmin-1 C2A to Ca²⁺ (Drosophila) | 20.7 µM, 83.4 µM, 766 µM (3 sites) | ITC | [16] |
| Synaptotagmin-7 to Ca²⁺ (apparent) | ~10-fold higher than Syt1 | Various | [17] |
Table 1: Binding Affinities of Core and Regulatory Fusion Proteins. Note: Affinities can vary significantly based on experimental conditions, constructs used, and measurement technique.
| Parameter | Value | Method | Reference(s) |
| SNARE Zippering | |||
| Total Energy Release (single complex) | ~85 kBT | Optical Tweezers | |
| Energy from SNARE Zippering | ~68 kBT | Optical Tweezers | [3] |
| Energy from C-Terminal Domain (CTD) Zippering | ~22 - 27 kBT (Neuronal) | Optical Tweezers | [3][8][9] |
| Energy from Linker Domain (LD) Zippering | ~8 kBT | Optical Tweezers | [3] |
| t-SNARE Assembly | |||
| This compound-SNAP25 Unfolding Energy | ~17 kBT | Optical Tweezers | [3] |
| Binary/Ternary Complex Stability | |||
| ΔG (Sx1A-Sb2 binary complex) | 12.4–16.6 kcal/mol (21–28 kBT) | AFM | [4] |
| ΔG (Ternary SNARE complex) | 13.8–18.0 kcal/mol (23–30 kBT) | AFM | [4] |
| Kinetics | |||
| VAMP2 NTD association rate constant | 2 x 10⁶ M⁻¹s⁻¹ | Various | [3] |
| CTD Zippering equilibrium rate (neuronal) | ~100 - 160 s⁻¹ | Optical Tweezers | [8][9] |
Table 2: Energetics and Kinetics of SNARE Complex Assembly. kBT is the thermal energy, approximately 0.59 kcal/mol at room temperature. These values represent the free energy released upon complex formation.
Experimental Protocols
The study of this compound-mediated fusion relies on robust in vitro reconstitution assays. Below are detailed methodologies for key experiments.
In Vitro Liposome (B1194612) Fusion Assay (Lipid Mixing)
This assay monitors the merger of two distinct liposome populations, one containing v-SNAREs and the other t-SNAREs, by measuring Fluorescence Resonance Energy Transfer (FRET) between lipophilic dyes.[24][25][26]
Methodology:
-
Reagent Preparation:
-
Lipids: Prepare stock solutions of lipids (e.g., POPC, DOPS) in chloroform. For FRET, use fluorescent lipid analogs like DiI (donor) and DiD (acceptor) or NBD-PE (donor) and Rhodamine-PE (acceptor).[24][25]
-
Fusion Buffer: Typically 25 mM HEPES, 100-150 mM KCl, pH 7.4.
-
Detergent: n-Octyl-β-D-glucopyranoside (β-OG) at a concentration above its critical micelle concentration (e.g., 1.5%).[25]
-
-
Proteoliposome Reconstitution:
-
Prepare two separate lipid mixtures in glass tubes. For "v-liposomes," include POPC, DOPS, and the donor dye (e.g., DiI). For "t-liposomes," include POPC, DOPS, and the acceptor dye (e.g., DiD). A typical molar ratio is POPC:DOPS:Dye = 78:20:2.[24]
-
Dry the lipid mixtures under a gentle stream of nitrogen gas to form a thin film, followed by desiccation under vacuum for >1 hour to remove residual solvent.
-
Resuspend the lipid films in Fusion Buffer containing detergent (e.g., β-OG) to form micelles.
-
Add purified, full-length v-SNARE (e.g., VAMP2) to the donor-labeled lipid mixture and purified t-SNARE (e.g., this compound-1) to the acceptor-labeled mixture. A typical protein-to-lipid ratio is 1:500.[24]
-
Incubate at room temperature for 20-30 minutes to allow protein incorporation into micelles.
-
Remove the detergent by dialysis against Fusion Buffer or by running the mixture through a desalting column (e.g., Sephadex G-25). This causes the spontaneous formation of proteoliposomes.[24]
-
-
Fusion Reaction and Data Acquisition:
-
In a 96-well plate or a fluorometer cuvette, mix the v-liposome and t-liposome populations (e.g., to a final lipid concentration of 100 µM each).[24]
-
Initiate the fusion reaction by adding soluble SNAP-25 (e.g., to 5 µM) and any regulatory proteins being tested (e.g., Munc18, Synaptotagmin, Ca²⁺).[24]
-
Immediately begin monitoring fluorescence. Set the excitation wavelength for the donor dye and record the emission intensity of the acceptor dye over time.
-
Fusion (lipid mixing) results in the dilution of the donor and acceptor dyes into a common membrane, increasing the distance between them and thus increasing FRET, observed as a rise in acceptor fluorescence.
-
-
Data Analysis:
-
The maximum fluorescence signal (100% fusion) is determined by adding a detergent like Triton X-100 at the end of the experiment to completely solubilize all liposomes.
-
The fluorescence signal is typically normalized to the initial signal (0%) and the maximum signal (100%).
-
The initial rate of fluorescence increase is calculated to quantify the rate of fusion.
-
Co-Immunoprecipitation (Co-IP) of SNARE Complexes
Co-IP is used to detect and confirm protein-protein interactions in a cellular context. This protocol is adapted for studying the formation of SNARE complexes.[18][27][28]
Methodology:
-
Cell Lysis:
-
Culture cells of interest (e.g., PC12 or neurons).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[28] The choice of detergent is critical to maintain protein complexes while solubilizing membranes.
-
Incubate on ice for 15-30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).
-
-
Pre-clearing Lysate:
-
Add Protein A/G-agarose or magnetic beads to the cell lysate and incubate with rotation for 10-30 minutes at 4°C. This step removes proteins that non-specifically bind to the beads.[27]
-
Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to one of the SNARE proteins (e.g., anti-Syntaxin-1) to the pre-cleared lysate. Use a non-specific IgG from the same host species as a negative control.
-
Incubate with gentle rotation for 1-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the other potential members of the complex (e.g., anti-SNAP-25 and anti-VAMP2) to verify their co-precipitation with the target protein.
-
Single-Molecule FRET (smFRET) for SNARE Dynamics
smFRET is a powerful technique to observe the conformational dynamics and interactions of individual protein complexes in real-time.[1][5][29]
Methodology Overview:
-
Protein Labeling:
-
Introduce unique cysteine residues at specific locations on the SNARE proteins via site-directed mutagenesis.
-
Covalently attach donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores to the cysteine residues. The labeling sites are chosen to report on specific conformational changes, such as the zippering of the C-terminal domain.
-
-
Surface Immobilization:
-
To observe individual complexes for extended periods, they must be immobilized on a microscope coverslip.
-
A common method involves reconstituting one of the SNARE components (e.g., this compound) into a supported lipid bilayer on the glass surface.
-
Alternatively, biotinylated SNAREs can be tethered to a streptavidin-coated surface.
-
-
Data Acquisition:
-
Use a Total Internal Reflection Fluorescence (TIRF) microscope to excite only the fluorophores near the coverslip surface, minimizing background noise.
-
Illuminate the sample with a laser that excites the donor dye.
-
Use a sensitive camera (e.g., EMCCD or sCMOS) to simultaneously record the intensity of both the donor and acceptor fluorescence over time for hundreds of individual spots.
-
-
Data Analysis:
-
For each individual molecule, calculate the FRET efficiency (E) at each time point: E = I_A / (I_A + I_D), where I_A and I_D are the acceptor and donor intensities, respectively.
-
Generate time traces of FRET efficiency, which reveal transitions between different conformational states (e.g., low FRET for un-zippered, high FRET for zippered).
-
Construct FRET efficiency histograms from many molecules to identify the populations of different conformational states.
-
Analyze the kinetics of transitions between states to determine the rates of conformational changes.
-
References
- 1. Single-molecule FRET study of SNARE-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNARE protein - Wikipedia [en.wikipedia.org]
- 3. Energetics, kinetics, and pathways of SNARE assembly in membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Molecule Measurements of Interaction Free Energies Between the Proteins Within Binary and Ternary SNARE Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Structure/Function Analysis of Ca2+ Binding to the C2A Domain of Synaptotagmin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of NSF ATPase Activity by α-SNAP Is Required for SNARE Complex Disassembly and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common intermediates and kinetics, but different energetics, in the assembly of SNARE proteins | eLife [elifesciences.org]
- 9. Common intermediates and kinetics, but different energetics, in the assembly of SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of Munc18-1 to synaptobrevin and to the SNARE four-helix bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Modes of Munc18-1/SNARE Interactions Are Coupled by Functionally Critical Binding to this compound-1 N Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Munc18-1 binding to the neuronal SNARE complex controls synaptic vesicle priming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 14. Calcium Binding by Synaptotagmin's C2A Domain is an Essential Element of the Electrostatic Switch That Triggers Synchronous Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synaptotagmin Ca2+ Sensors and Their Spatial Coupling to Presynaptic Cav Channels in Central Cortical Synapses [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Soluble NSF attachment protein - Wikipedia [en.wikipedia.org]
- 19. Cellular Functions of NSF: Not Just SNAPs and SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Munc18a controls SNARE assembly through its interaction with the this compound N‐peptide | The EMBO Journal [link.springer.com]
- 21. Energetics, kinetics, and pathway of SNARE folding and assembly revealed by optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 28. Single-molecule FRET-derived model of the synaptotagmin 1–SNARE fusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Single-molecule FRET methods to study the dynamics of proteins at work - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Syntaxin Isoforms and Their Tissue-Specific Expression
Introduction
Syntaxins are a crucial family of proteins integral to the process of vesicle fusion, a fundamental cellular mechanism for transporting molecules within and out of cells. As members of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) protein superfamily, syntaxins are classified as t-SNAREs, residing on target membranes.[1][2][3] They play a pivotal role in the docking and fusion of vesicles by forming a stable four-helix bundle, the core SNARE complex, with v-SNAREs (vesicle-associated SNAREs) and another t-SNARE component, SNAP-25.[3][4][5] This interaction provides the necessary energy for the merging of the vesicle and target membranes, leading to the release of vesicle contents, a process known as exocytosis.[3][4] The diverse isoforms of syntaxin exhibit distinct tissue-specific expression patterns and subcellular localizations, which underscores their specialized roles in various physiological processes, from neurotransmission to hormone secretion.[1][6] This guide provides a comprehensive overview of key this compound isoforms, their expression across different tissues, the experimental protocols used for their study, and their involvement in cellular signaling pathways.
Tissue-Specific Expression of this compound Isoforms
The differential expression of this compound isoforms across various tissues is fundamental to their specific functions in membrane trafficking. The following tables summarize the expression patterns of several key this compound isoforms in human tissues.
| This compound Isoform | Primary Tissues of Expression | Expression Level/Pattern |
| This compound-1A | Central nervous system, peripheral nerves, endocrine cells of the gastrointestinal tract and pancreas, heart, liver, fat, skeletal muscle, kidney.[7][8][9] | Selective expression in neuronal projections and endocrine cells.[8] |
| This compound-3 | Small intestine, kidney, pancreas, placenta, retina. Weaker expression in lung, liver, and heart.[10][11][12] | Isoform A is expressed in the listed tissues, while Isoform B is retina-specific. Isoform 3 is ubiquitously expressed.[10] |
| This compound-5 | Ubiquitously expressed, with notable levels in the kidney, liver, blood, and heart.[13][14][15][16] | Mainly cytoplasmic expression in most tissues, localizing to the Golgi apparatus.[13][14] |
| This compound-6 | Ubiquitously expressed.[17][18] | Ubiquitous cytoplasmic expression.[17][18] |
| This compound-7 | Highest expression in the placenta, followed by heart, skeletal muscle, kidney, and brain. Low expression in the pancreas, lung, and liver. Also abundant in lymphoid tissues.[19][20][21][22] | Granular cytoplasmic expression in several tissues.[21] |
| This compound-8 | Highly expressed in the heart. Also found in the brain, kidney, liver, lung, placenta, skeletal muscle, spleen, and pancreas.[23][24][25] | |
| This compound-11 | Most abundant in immune cells, with cytoplasmic expression in all tissues.[26][27][28] | Overexpressed in peripheral blood mononuclear cells and platelets.[29] |
| This compound-16 | Ubiquitously expressed.[30][31] | Localized to the Golgi apparatus.[2] |
| This compound-17 | Ubiquitously expressed in tissues such as the thyroid and skin.[32][33][34] | Cytoplasmic expression in most tissues.[32] Abundant in steroidogenic cells.[35] |
Experimental Protocols for Analyzing this compound Expression
The determination of tissue-specific expression of this compound isoforms relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting
Western blotting is a widely used technique to detect and quantify the expression of a specific protein in a tissue homogenate or cell lysate.
Methodology:
-
Protein Extraction: Tissues are homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein. The protein concentration is then determined using a colorimetric assay such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each tissue sample are denatured and loaded onto a polyacrylamide gel. An electric field is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the this compound isoform of interest. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal, which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.
Immunohistochemistry (IHC)
IHC is used to visualize the localization and distribution of a specific protein within a tissue section, preserving the tissue architecture.
Methodology:
-
Tissue Preparation: Tissues are fixed (e.g., with formalin) and embedded in paraffin. Thin sections are then cut using a microtome and mounted on microscope slides.
-
Antigen Retrieval: The slides are treated to unmask the antigenic epitopes that may have been cross-linked during fixation. This can be done through heat-induced or enzymatic methods.
-
Blocking: Non-specific antibody binding is blocked using a blocking serum.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody that specifically binds to the this compound isoform of interest.
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody that binds to the primary antibody is added.
-
Signal Amplification and Detection: An avidin-biotin complex (ABC) reagent conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Microscopy: The slides are examined under a microscope to determine the cellular and subcellular localization of the this compound isoform.
In Situ Hybridization (ISH)
ISH is a technique used to detect and localize specific mRNA sequences within tissue sections, providing information about gene expression at the cellular level.
Methodology:
-
Probe Preparation: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target this compound mRNA sequence is synthesized. The probe can be labeled with a radioisotope, a fluorophore, or an antigen like digoxigenin (B1670575) (DIG).
-
Tissue Preparation: Tissues are fixed, embedded, and sectioned similarly to IHC.
-
Hybridization: The tissue sections are incubated with the labeled probe under conditions that allow the probe to anneal to its complementary mRNA sequence within the cells.
-
Washing: Stringent washes are performed to remove any non-specifically bound probe.
-
Detection: If a non-radioactive probe is used, an antibody against the label (e.g., anti-DIG antibody conjugated to an enzyme) is added, followed by a chromogenic or fluorescent substrate.
-
Microscopy: The tissue sections are visualized to identify the cells expressing the target mRNA.
Signaling Pathways and Molecular Interactions
The primary function of syntaxins is to mediate vesicle fusion through the formation of the SNARE complex. This process is fundamental to exocytosis, which is the mechanism by which cells release substances such as neurotransmitters, hormones, and enzymes.
The SNARE-Mediated Vesicle Fusion Pathway:
-
Tethering and Docking: A transport vesicle containing cargo is initially tethered to the target membrane by tethering factors. Subsequently, the v-SNARE on the vesicle membrane (e.g., synaptobrevin/VAMP) interacts with the t-SNAREs on the target membrane (this compound and SNAP-25) to form a loose complex, docking the vesicle.
-
SNARE Complex Assembly: The SNARE proteins then "zip up," forming a tight, four-helix bundle that pulls the vesicle and target membranes into close apposition.[4]
-
Membrane Fusion: The energy released during the formation of this highly stable SNARE complex drives the fusion of the two lipid bilayers, creating a fusion pore.
-
Content Release: The fusion pore expands, allowing the contents of the vesicle to be released into the extracellular space or the lumen of the target organelle.
-
SNARE Complex Disassembly: After fusion, the SNARE complex is disassembled by the ATPase NSF (N-ethylmaleimide-sensitive factor) and its adaptor protein SNAP (soluble NSF attachment protein), allowing the SNARE proteins to be recycled for subsequent rounds of vesicle fusion.
References
- 1. sdbonline.org [sdbonline.org]
- 2. STX16 - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 7. uniprot.org [uniprot.org]
- 8. STX1A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. STX1A this compound 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. STX3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. STX3 this compound 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Tissue expression of STX5 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. STX5 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 15. genecards.org [genecards.org]
- 16. STX5 - Wikipedia [en.wikipedia.org]
- 17. Tissue expression of STX6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 18. STX6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 19. sinobiological.com [sinobiological.com]
- 20. uniprot.org [uniprot.org]
- 21. STX7 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 22. Tissue expression of STX7 - Summary - The Human Protein Atlas [proteinatlas.org]
- 23. tw.sinobiological.com [tw.sinobiological.com]
- 24. uniprot.org [uniprot.org]
- 25. Recombinant Human this compound-8/STX8 Protein - Elabscience® [elabscience.com]
- 26. STX11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 27. Gene - STX11 [maayanlab.cloud]
- 28. Tissue expression of STX11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 29. genecards.org [genecards.org]
- 30. uniprot.org [uniprot.org]
- 31. How Tlg2p/syntaxin 16 'snares’ Vps45 | The EMBO Journal [link.springer.com]
- 32. STX17 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 33. Tissue expression of STX17 - Summary - The Human Protein Atlas [proteinatlas.org]
- 34. STX17 this compound 17 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 35. WikiGenes - STX17 - this compound 17 [wikigenes.org]
The N-Terminal Domain of Syntaxin: A Master Regulator of Exocytosis
An In-depth Guide for Researchers and Drug Development Professionals
The process of exocytosis, the fusion of vesicles with the plasma membrane to release cargo, is fundamental to cellular communication, including neurotransmission and hormone secretion. At the heart of this intricate process lies the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, a protein assembly that drives membrane fusion. Syntaxin-1, a key plasma membrane t-SNARE, is not merely a structural component but a highly regulated molecule. Its N-terminal domain acts as a critical switch, governing the timing and progression of vesicle fusion. This technical guide explores the multifaceted role of the this compound N-terminal domain in regulating exocytosis, presenting key data, experimental methodologies, and the underlying molecular pathways.
The Dual-Component N-Terminal Domain: Structure and Function
The cytoplasmic portion of this compound-1 features a sophisticated N-terminal regulatory region composed of two key parts: the N-peptide and the Habc domain.
-
The N-peptide: A short, flexible sequence at the extreme N-terminus (approximately the first 28 amino acids) that plays a crucial, albeit debated, role in the interaction with the regulatory protein Munc18-1.
-
The Habc domain: An autonomously folded three-helix bundle (comprising helices Ha, Hb, and Hc) connected to the SNARE motif (also known as the H3 domain) by a flexible linker region.
This N-terminal region is central to this compound's ability to adopt two principal conformational states: "closed" and "open".
The Conformational Switch: "Closed" vs. "Open" this compound
The regulation of SNARE complex assembly hinges on a profound conformational change in this compound, orchestrated by its N-terminal domain.
-
"Closed" Conformation: In its default, inactive state, the Habc domain folds back onto the SNARE (H3) motif. This intramolecular interaction physically obstructs the H3 domain, preventing it from engaging with other SNARE proteins like SNAP-25 and synaptobrevin, thereby inhibiting the formation of the fusogenic SNARE complex. This "closed" conformation is an essential intermediate step in the exocytotic pathway.
-
"Open" Conformation: For exocytosis to proceed, this compound must transition to an "open" state where the Habc domain moves away from the H3 SNARE motif. This conformational opening exposes the H3 domain, making it available to bind its SNARE partners and initiate the assembly of the four-helix bundle that drives membrane fusion.
The transition between these two states is a key regulatory checkpoint and is tightly controlled by interactions with other proteins, most notably Munc18-1.
The Crucial Partnership: Munc18-1 and the this compound N-Terminal Domain
Munc18-1 (also known as nSec1), a member of the Sec1/Munc18-like (SM) protein family, is an essential regulator of exocytosis that exhibits a complex and dynamic relationship with this compound-1. This interaction is mediated by at least two distinct binding modes, both involving the this compound N-terminal region.
-
Mode 1: Binding to "Closed" this compound: Munc18-1 possesses a high affinity for the "closed" conformation of this compound-1.[1] In this mode, the arch-shaped Munc18-1 protein cradles the folded this compound, effectively stabilizing the closed state and preventing premature SNARE complex assembly.[2] This interaction is thought to act as a chaperone, protecting this compound from engaging in non-productive interactions and ensuring its proper localization to the plasma membrane.
-
Mode 2/3: N-peptide and SNARE Complex Interaction: A second critical interaction involves the this compound N-peptide, which binds to a distinct pocket on the Munc18-1 surface.[2] This binding is believed to be essential for the subsequent steps of exocytosis.[3][4] Munc18-1 remains associated with this compound as it transitions to the open state and incorporates into the SNARE complex.[1][3] This continued interaction is crucial for templating the correct assembly of the SNARE four-helix bundle and for the ultimate fusion of the vesicle with the plasma membrane.[2]
The transition from the initial inhibitory complex (Mode 1) to the fusion-promoting complex (Mode 2/3) is a key regulatory event, catalyzed by other proteins such as Munc13.
References
Syntaxin Clustering on the Plasma Membrane: A Technical Guide to its Functional Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of syntaxin clustering on the plasma membrane in the regulation of exocytosis. This compound, a core component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) machinery, does not exist as a uniformly distributed monomer. Instead, it dynamically organizes into nanoscale clusters, which are now understood to be fundamental hubs for orchestrating the docking, priming, and fusion of secretory vesicles. This document provides a comprehensive overview of the mechanisms governing this compound clustering, its functional implications, and the experimental methodologies employed to investigate these phenomena.
The Functional Role of this compound Clusters in Exocytosis
This compound clusters are not merely passive assemblies of proteins; they are highly regulated, dynamic structures that play a pivotal role in the spatial and temporal control of neurotransmitter and hormone release.[1][2] These clusters serve as preferential sites for the docking of secretory granules and vesicles.[2][3][4] The high local concentration of this compound within these domains is thought to increase the probability and efficiency of SNARE complex formation with its partners, SNAP-25 (synaptosomal-associated protein 25) and VAMP2 (vesicle-associated membrane protein 2, also known as synaptobrevin), which is the core engine driving membrane fusion.[2][3][5]
The organization of this compound into clusters is a dynamic equilibrium between a freely diffusive state and an immobile, clustered state.[2][3] This dynamic nature allows for the rapid assembly and disassembly of clusters in response to cellular signals, providing a mechanism for the precise control of exocytosis.[1][2] Larger and more stable this compound clusters are often found at active zones in neurons, suggesting a specialized role in facilitating efficient and repeated rounds of vesicle fusion.[3][6][7] Conversely, smaller, more mobile clusters located outside of active zones may serve as a reserve pool or be involved in spontaneous release events.[3][6][7]
Recent studies have also proposed a model where this compound clusters, driven by liquid-liquid phase separation (LLPS), can act as a reservoir, sequestering this compound to prevent premature or unregulated fusion.[8] The release of this compound monomers from these clusters, a process potentially regulated by accessory proteins like Munc18, would then make them available for SNARE complex assembly and subsequent membrane fusion.[8]
Quantitative Analysis of this compound Clusters
Super-resolution microscopy techniques have been instrumental in elucidating the quantitative parameters of this compound clusters. The following tables summarize key findings from various studies, providing a comparative overview of cluster characteristics in different model systems.
| Parameter | Cell Type | Value | Method | Reference |
| Cluster Diameter | PC12 | 50-60 nm | STED Microscopy | [3] |
| PC12 | ~80 nm | Super-resolution Microscopy | [9] | |
| Drosophila NMJ | > 80 nm (at active zone) | STED Microscopy | [6] | |
| Drosophila NMJ | 50-70 nm (outside active zone) | STED Microscopy | [6] | |
| Cluster Density | PC12 | 19.6 clusters/μm² | STED Microscopy | [3] |
| PC12 | ~11 clusters/μm² | Super-resolution Microscopy | [9] | |
| This compound Molecules per Cluster | PC12 | ~75-90 molecules | STED & Immunostaining | [3][10] |
| PC12 | ~75 molecules | Fluorescence Quantification | [11] | |
| PC12 | 40-50 molecules | PALM | [9] | |
| Total this compound per Cell | PC12 | 830,000 molecules | Quantitative Immunostaining | [3] |
| SNAP-25 to this compound-1A Ratio | PC12 | 12:1 | Western Blot | [9] |
Molecular Determinants of this compound Clustering
The formation and stability of this compound clusters are governed by a complex interplay of protein-protein and protein-lipid interactions.
Protein-Protein Interactions
-
SNARE Domain: The SNARE motif of this compound is essential for its homooligomerization and the formation of clusters.[5][12][13] Deletion of this domain disrupts proper clustering.[3]
-
Habc Domain: The N-terminal Habc domain of this compound is also implicated in cluster formation and is required for the recruitment of this compound to secretory granules.[3][4]
-
Munc18: This accessory protein binds to this compound and is crucial for the Munc18-dependent clustering of this compound at granule docking sites.[3][14]
-
SNAP-25: While this compound can form clusters independently, it can also recruit the more abundant SNAP-25 into these clusters via SNARE domain interactions, potentially forming pre-fusion platforms.[9]
Protein-Lipid Interactions
-
Cholesterol: The integrity of this compound clusters is dependent on membrane cholesterol.[5][10][12] Depletion of cholesterol leads to the dispersal of these clusters.[10]
-
Phosphoinositides (PIPs): Phosphatidylinositol 4,5-bisphosphate (PIP2) is known to colocalize with this compound and is required for its clustering.[3][10] A decrease in PIP2 levels leads to a reduction in this compound clustering.[3] Calcium can modulate the size of this compound clusters by forming a bridge between this compound and PIP2.[2][3] The polybasic juxtamembrane region of this compound is thought to mediate this electrostatic interaction with PIP2.[10]
Signaling Pathways and Regulatory Mechanisms
The dynamic nature of this compound clustering is tightly regulated by various signaling pathways and molecular players that modulate the interactions described above.
Caption: Regulation of this compound Clustering and its Role in Exocytosis.
Neuronal activity has been shown to increase the mobility of this compound-1A and reduce the size and density of its nanoclusters, suggesting an activity-dependent release of this compound from these clusters.[15][16] This process is linked to the disassembly of SNARE complexes by NSF (N-ethylmaleimide-sensitive factor) and α-SNAP (soluble NSF attachment protein), which releases this compound back into a mobile pool.[1][15]
Experimental Protocols
A variety of advanced microscopy and biochemical techniques are employed to study this compound clustering. Below are detailed methodologies for some of the key experiments cited.
Super-Resolution Microscopy (STED, dSTORM, PALM)
These techniques bypass the diffraction limit of light microscopy, allowing for the visualization of this compound clusters at the nanoscale.
-
Sample Preparation: PC12 cells or other relevant cell types are cultured on glass coverslips. For immunofluorescence, cells are fixed, permeabilized, and incubated with primary antibodies against this compound-1A, followed by secondary antibodies conjugated to appropriate fluorophores (e.g., Alexa Fluor 594, ATTO 647). For live-cell imaging, cells are transfected with plasmids encoding this compound-1A fused to a photo-switchable fluorescent protein like mEos2.
-
Imaging:
-
STED (Stimulated Emission Depletion) Microscopy: A depletion laser with a donut-shaped focal spot is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution.
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy) / PALM (Photoactivated Localization Microscopy): These methods rely on the stochastic activation and subsequent localization of individual fluorescent molecules. By repeatedly activating a sparse subset of fluorophores, their precise locations can be determined and a super-resolved image can be reconstructed.
-
-
Data Analysis: The resulting images are analyzed using specialized software to quantify cluster size, shape, density, and the number of molecules per cluster.
Single-Particle Tracking (SPT)
SPT allows for the direct observation of the dynamics of individual this compound molecules, providing insights into their diffusion and confinement within clusters.
-
Sample Preparation: Similar to super-resolution imaging, cells are typically transfected with a this compound-fluorescent protein fusion construct (e.g., this compound-1A-mEos2).
-
Imaging: A low-intensity activation laser is used to photo-convert a small number of fluorescent proteins from a green to a red-emitting state. These individual red-emitting molecules are then tracked over time using a high-speed camera on a total internal reflection fluorescence (TIRF) microscope.
-
Data Analysis: The trajectories of individual molecules are analyzed to calculate diffusion coefficients, confinement radii, and the duration of confinement, revealing the dynamic exchange of this compound between clustered and un-clustered states.
Caption: Workflow for Single-Particle Tracking (SPT) of this compound.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility and exchange dynamics of this compound molecules on a population level.
-
Sample Preparation: Cells are transfected with a plasmid encoding a fluorescently tagged this compound (e.g., this compound-1A-GFP).
-
Imaging and Photobleaching: A region of interest (ROI) on the plasma membrane is imaged to determine the initial fluorescence intensity. A high-intensity laser is then used to photobleach the fluorophores within the ROI. The recovery of fluorescence in the bleached area is then monitored over time as unbleached molecules diffuse into the ROI.
-
Data Analysis: The rate and extent of fluorescence recovery are used to calculate the mobile fraction of the protein and its effective diffusion coefficient, providing information on the dynamics of this compound exchange between clusters and the surrounding membrane.[6][7][17]
Biochemical Assays for this compound Oligomerization
-
Co-immunoprecipitation: This technique can be used to investigate the interaction between this compound molecules or with other proteins in a cellular context. Cell lysates are incubated with an antibody against this compound, and the resulting immune complexes are captured and analyzed by Western blotting to identify interacting partners.
-
Reconstitution in Model Membranes: Purified this compound protein is reconstituted into artificial lipid bilayers (e.g., giant unilamellar vesicles or supported lipid bilayers) with defined lipid compositions. The clustering behavior of this compound can then be studied in a controlled environment using fluorescence microscopy, allowing for the investigation of the specific roles of lipids like cholesterol and PIP2.[10]
Implications for Drug Development
A thorough understanding of the mechanisms regulating this compound clustering opens up new avenues for therapeutic intervention in diseases associated with aberrant exocytosis, such as neurodegenerative disorders and diabetes.[3] Modulating the formation, stability, or dynamics of this compound clusters could provide a novel strategy for fine-tuning neurotransmitter and hormone release. For example, small molecules that disrupt or stabilize this compound clusters could be developed to either enhance or inhibit exocytosis, depending on the therapeutic need. The experimental protocols detailed in this guide provide a robust framework for screening and characterizing the effects of such compounds on this fundamental cellular process.
References
- 1. Need for speed: Super-resolving the dynamic nanoclustering of this compound-1 at exocytic fusion sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publish.illinois.edu [publish.illinois.edu]
- 4. This compound clusters assemble reversibly at sites of secretory granules in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SNARE Motif Is Essential for the Formation of this compound Clusters in the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamical Organization of this compound-1A at the Presynaptic Active Zone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamical Organization of this compound-1A at the Presynaptic Active Zone | PLOS Computational Biology [journals.plos.org]
- 8. bioengineer.org [bioengineer.org]
- 9. The mesoscale organization of this compound 1A and SNAP25 is determined by SNARE–SNARE interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clustering of this compound-1A in Model Membranes is Modulated by Phosphatidylinositol-4,5-bisphosphate and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The SNARE motif is essential for the formation of this compound clusters in the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
- 14. pnas.org [pnas.org]
- 15. In vivo single-molecule imaging of syntaxin1A reveals polyphosphoinositide- and activity-dependent trapping in presynaptic nanoclusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Using Fluorescence Recovery After Photobleaching data to uncover filament dynamics | PLOS Computational Biology [journals.plos.org]
The Discovery and History of Syntaxin Research: An In-depth Technical Guide
Abstract
Syntaxins are a family of integral membrane proteins that play a crucial role in the process of vesicle fusion, a fundamental mechanism in all eukaryotic cells for intracellular trafficking and secretion. This technical guide provides a comprehensive overview of the discovery and history of syntaxin research, from its initial identification as a key component of the synaptic machinery to its current status as a potential therapeutic target. We delve into the seminal experiments that elucidated its function, the key scientists who shaped the field, and the evolution of our understanding of its role within the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the foundational principles and experimental underpinnings of this compound biology.
The Dawn of a New Era in Vesicular Trafficking: The Discovery of this compound
The story of this compound is intrinsically linked to the broader quest to understand how cells meticulously control the transport of molecules packaged within vesicles. In the late 1980s and early 1990s, the molecular machinery governing vesicle docking and fusion remained largely enigmatic. A pivotal breakthrough came from the work of James Rothman and his colleagues, who developed a cell-free assay to dissect the components required for transport vesicle fusion. Their work led to the identification of two key cytosolic proteins: NSF (N-ethylmaleimide-sensitive factor) and SNAPs (Soluble NSF Attachment Proteins).[1]
This set the stage for the discovery of the membrane-bound receptors for these cytosolic factors, termed SNAREs. In 1992, the term "this compound" was first introduced. It was initially described as two 35 kDa proteins, now known as this compound 1A and 1B, which are 84% identical in their amino acid sequence.[1] These proteins were found to interact with the synaptic vesicle protein synaptotagmin, hinting at their role in neurotransmitter release.[1] this compound was identified as a key SNARE protein located on the target membrane (t-SNARE) in the bovine brain.[1]
Subsequent research rapidly expanded the this compound family, with the discovery of non-neuronal homologs. Syntaxins 2, 3, and 4 were identified at the cell surface, while this compound 5 was found in the early secretory pathway.[1][2] This diversification underscored the fundamental and conserved role of syntaxins in a wide array of vesicle fusion events throughout the cell. The groundbreaking work on SNAREs, including this compound, by James Rothman, Randy Schekman, and Thomas C. Südhof was recognized with the 2013 Nobel Prize in Physiology or Medicine.[3]
The SNARE Hypothesis: A Unifying Model for Vesicle Fusion
The discovery of this compound and other SNARE proteins culminated in the formulation of the SNARE hypothesis by Rothman and his colleagues. This elegant model proposed that the specific pairing of v-SNAREs (vesicle SNAREs) on the vesicle membrane with t-SNAREs on the target membrane provides the specificity for vesicle docking and drives the fusion of the two lipid bilayers.
The core of the fusion machinery is the SNARE complex, a highly stable four-helix bundle. In neuronal exocytosis, this complex is formed by one helix from the v-SNARE synaptobrevin (also known as VAMP), one helix from the t-SNARE this compound-1, and two helices from the t-SNARE SNAP-25.[2][4] The formation of this trans-SNARE complex, bridging the vesicle and the target membrane, is thought to provide the energy required to overcome the repulsive forces between the two membranes and induce their fusion.[4]
Key Players in this compound Research: A Legacy of Discovery
The advancement of our understanding of this compound is a testament to the contributions of numerous scientists. Among them, Thomas C. Südhof stands out for his extensive work on the molecular mechanisms of neurotransmitter release. His laboratory was instrumental in elucidating the roles of many presynaptic proteins, including the discovery of synaptotagmins as calcium sensors and the detailed characterization of the SNARE complex, including this compound's critical role.[3] Südhof's research also shed light on the mechanism of action of tetanus and botulinum neurotoxins, which cleave specific SNARE proteins, thereby inhibiting neurotransmitter release.[3]
Quantitative Insights into this compound Interactions and Function
The study of this compound has progressed from qualitative descriptions to quantitative measurements of its interactions and the kinetics of the processes it mediates. This has been crucial for a deeper understanding of the molecular mechanisms of vesicle fusion.
| Interaction/Parameter | Value | Method | Reference |
| Dissociation Constant (KD) of this compound-1/SNAP-25 heterodimer | 126 nM | Pull-down assay | (Not explicitly cited in provided snippets) |
| SNARE Complex Assembly Rate | Eight parallel reaction rates, each activating in 8 ms | Single-vesicle fusion assay with TIRF microscopy | (Not explicitly cited in provided snippets) |
| Effect of syx4 mutation in Drosophila | Severely compromised neurotransmission, increased quantal size, decreased mEJC frequency | Electrophysiological recording at the neuromuscular junction | (Not explicitly cited in provided snippets) |
| Effect of this compound-1BOpen mutation | Enhanced evoked neurotransmitter release | Electrophysiological recording | (Not explicitly cited in provided snippets) |
Experimental Protocols: The Methodologies that Unveiled this compound's Secrets
A variety of sophisticated experimental techniques have been employed to study this compound's function. Below are outlines of some of the key methodologies.
Co-Immunoprecipitation (Co-IP) for Studying Protein-Protein Interactions
This technique is used to determine if two or more proteins interact in their native state within a cell lysate.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein complexes.
-
Antibody Incubation: An antibody specific to a known protein (e.g., this compound) is added to the cell lysate.
-
Immunoprecipitation: Protein A/G beads are used to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., SNAP-25).
In Vitro SNARE Complex Formation Assay
This assay reconstitutes the formation of the SNARE complex from purified recombinant proteins.
-
Protein Purification: Recombinant this compound, SNAP-25, and synaptobrevin are expressed and purified.
-
Incubation: The purified proteins are mixed in a specific buffer and incubated to allow complex formation.
-
Analysis: The formation of the stable SNARE complex can be assessed by its resistance to SDS denaturation on an SDS-PAGE gel (the complex runs at a higher molecular weight than the individual components).
Single-Vesicle Fusion Assay using Total Internal Reflection Fluorescence (TIRF) Microscopy
This powerful technique allows the observation of individual vesicle fusion events in real-time.
-
Liposome (B1194612) Preparation: Two populations of liposomes are prepared: one mimicking the vesicle membrane (v-liposomes) containing a v-SNARE and fluorescent cargo, and another mimicking the target membrane (t-liposomes) containing t-SNAREs.
-
Immobilization: The t-liposomes are immobilized on a glass slide.
-
Fusion Induction: The v-liposomes are introduced, and fusion is triggered (e.g., by adding calcium).
-
TIRF Microscopy: An evanescent field is generated at the glass-water interface, selectively exciting fluorophores near the surface. The release of fluorescent cargo from a fusing v-liposome can be visualized as a burst of fluorescence.
Electrophysiological Recording at the Drosophila Neuromuscular Junction (NMJ)
The Drosophila NMJ is a powerful model system for studying the genetic and molecular basis of synaptic transmission.
-
Dissection: The Drosophila larva is dissected to expose the body wall muscles and the innervating motor neurons.
-
Recording: A microelectrode is inserted into a muscle cell to record the postsynaptic potentials.
-
Stimulation: The motor nerve is stimulated with a suction electrode to evoke neurotransmitter release.
-
Analysis: The amplitude and frequency of excitatory junctional potentials (EJPs) and miniature EJPs (mEJPs) are analyzed to assess synaptic function.
Signaling Pathways and Molecular Interactions
The function of this compound is tightly regulated through a series of protein-protein interactions and conformational changes.
The SNARE Complex Assembly and Disassembly Cycle
Caption: The SNARE complex cycle driving vesicle fusion.
Regulation of this compound by Munc18 and the Open/Closed Conformation
This compound exists in at least two conformational states: a "closed" conformation, where the N-terminal Habc domain folds back onto the SNARE motif, preventing its interaction with other SNAREs, and an "open" conformation that is competent for SNARE complex formation. The transition between these states is a key regulatory step. The Sec1/Munc18 (SM) family of proteins, particularly Munc18-1 in neurons, plays a crucial role in this process. Munc18-1 can bind to the closed conformation of this compound-1, and this interaction is thought to be important for the proper localization and stability of this compound at the plasma membrane. Munc13 is another key protein that is thought to facilitate the transition of this compound to the open conformation, thereby enabling SNARE complex assembly.
Caption: Regulation of this compound-1 conformation by Munc18 and Munc13.
This compound in Disease and as a Therapeutic Target
The critical role of this compound in neurotransmission and other secretory processes makes it a prime target for both toxins and therapeutic interventions.
Botulinum and Tetanus Neurotoxins
The potent neurotoxicity of botulinum and tetanus toxins stems from their ability to specifically cleave SNARE proteins. Botulinum neurotoxin serotypes C1 and D target and cleave this compound, while other serotypes target SNAP-25 and synaptobrevin.[3] This proteolytic cleavage prevents the formation of the SNARE complex, thereby blocking neurotransmitter release and causing paralysis. The exquisite specificity of these toxins has been harnessed for therapeutic purposes, most notably in the clinical use of Botulinum toxin (Botox) for a variety of conditions involving muscle hyperactivity.
This compound and Neurological Disorders
Given its central role in synaptic function, it is not surprising that dysregulation of this compound and its interacting partners is implicated in a range of neurological and psychiatric disorders. Mutations in the STXBP1 gene, which encodes for Munc18-1, a key this compound-binding protein, are associated with severe epileptic encephalopathies and other neurodevelopmental disorders.
This compound as a Drug Development Target
The accessibility and critical function of the SNARE complex make it an attractive target for novel drug development.
-
General Anesthetics: Some general anesthetics, such as propofol, have been shown to modulate the function of the SNARE complex, potentially by altering the dynamics of this compound clustering in the plasma membrane.
-
Antidepressants: this compound-1A has been shown to interact with the norepinephrine (B1679862) transporter (NET), a key target for many antidepressant medications. This interaction suggests that modulating this compound function could be a novel approach for treating depression and other mood disorders.
-
SNARE Mimetic Peptides: Researchers are exploring the use of peptides that mimic portions of the SNARE motifs. These peptides could potentially be used to either inhibit or enhance SNARE complex formation, offering a way to modulate vesicle fusion for therapeutic benefit.
Future Directions
Despite decades of intensive research, many questions about this compound biology remain. Future research will likely focus on:
-
High-resolution structural dynamics: Understanding the precise conformational changes that this compound and the SNARE complex undergo during the fusion process at an atomic level.
-
Spatiotemporal organization: Elucidating how the dynamic clustering of this compound and other SNARE proteins is regulated in the plasma membrane to create fusion-competent "hot spots."
-
Therapeutic modulation: Developing small molecules and biologics that can specifically target and modulate the function of different this compound isoforms to treat a variety of diseases.
The continued exploration of this compound and its intricate network of interactions promises to yield further fundamental insights into the mechanisms of life and to open new avenues for the treatment of human disease.
References
- 1. Electrophysiological methods for recording synaptic potentials from the NMJ of Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae [jove.com]
- 4. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
The Convergent Roles of Syntaxins in Endocytosis and Vesicle Recycling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntaxins, a core component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex, are integral to the orchestration of vesicle trafficking within eukaryotic cells. While extensively studied for their role in exocytosis, a growing body of evidence highlights their critical and diverse functions in the opposing processes of endocytosis and subsequent vesicle recycling. This technical guide provides an in-depth exploration of the multifaceted roles of various syntaxin isoforms in these essential cellular pathways. We will delve into the quantitative effects of this compound modulation, detail key experimental methodologies for their study, and visualize the complex signaling networks in which they operate. Understanding the intricate involvement of syntaxins in internalization and recycling pathways is paramount for developing novel therapeutic strategies targeting a myriad of diseases, from neurodegenerative disorders to immunological deficiencies.
Data Presentation: Quantitative Effects of this compound Modulation
The functional significance of syntaxins in endocytosis and vesicle recycling is underscored by quantitative data from various experimental models. The following tables summarize key findings on the impact of altering this compound expression or function.
| This compound Isoform | Experimental System | Modulation | Measured Parameter | Quantitative Effect | Reference |
| This compound-1 (Stx1) | Cultured mouse hippocampal neurons | Genetic titration (hypomorphic expression and RNAi knockdown) | Readily Releasable Pool (RRP) of vesicles | Severe impairment upon reduction of Stx1 expression. | [1] |
| Vesicular Release Probability (Pvr) | Affected by the reduction of Stx1. | [1] | |||
| This compound-2 (Stx2) | Macrophages | Stx2 Knockdown (Stx2-KD) | Mean phagocytic cup size | ~1.8-fold increase in the mean surface area per opsonized particle. | [2] |
| Surface expression of Transferrin Receptor (TfR) | Significantly higher surface expression in Stx2-KD macrophages. | [2] | |||
| Transferrin (Tf) Recycling | Elevated receptor recycling underlies increased surface expression of FcR. | [2] | |||
| This compound-4 (Stx4) | Cytotoxic T-Lymphocytes (CTLs) | siRNA-mediated knockdown | Cytotoxic activity | Inhibition of CTL-mediated cytotoxicity. | [3] |
| CD107a degranulation | Reduction in degranulation upon stimulation. | [3] | |||
| This compound-8 (Stx8) | Xenopus oocytes and mammalian cell lines | Co-expression with TASK-1 potassium channel | TASK-1 current | Fourfold reduction in TASK-1 current. | [4][5] |
| Rate of endocytosis of TASK-1 | Marked increase in the rate of endocytosis. | [4][5] | |||
| This compound-12/13 (Stx12/13) | Mouse Embryonic Fibroblasts (MEFs) from Stx-t-/- mice | Gene knockout | Transferrin Receptor (TFR) recycling | Impairs fast TFR recycling. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound function. Below are protocols for key experiments cited in this guide.
Co-Immunoprecipitation (Co-IP) for this compound Interaction Partners
This protocol is designed to identify proteins that interact with a specific this compound isoform within a cellular context.
Materials:
-
Cells expressing the this compound of interest.
-
Ice-cold PBS.
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail).[7]
-
Antibody specific to the this compound isoform of interest.
-
Protein A/G magnetic beads.
-
Magnetic separation rack.
-
Elution buffer (e.g., 3x SDS buffer: 150mM Tris-HCl pH 6.8, 6% (w/v) SDS, 0.3% (w/v) bromophenol blue, 30% glycerol, 3% β-mercaptoethanol).[7]
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer (e.g., 1 mL per 1 x 107 cells) and incubate on ice for 10-15 minutes.[7][8]
-
Sonicate the lysate briefly on ice to ensure complete lysis.[7]
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G magnetic beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[8]
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the this compound of interest to the pre-cleared lysate.
-
Incubate with gentle rotation for 1-3 hours or overnight at 4°C.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic separation rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors for the final washes).
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Boil the sample for 5-10 minutes to dissociate the protein complexes from the beads.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for downstream analysis (e.g., Western blotting, mass spectrometry).
-
Transferrin Recycling Assay
This assay measures the rate of endocytosis and recycling of the transferrin receptor, a process in which this compound-13 has been implicated.[9][10]
Materials:
-
Cells cultured on coverslips.
-
Serum-free medium (e.g., supplemented with 25 mM HEPES pH 7.4 and 0.5% BSA).
-
Fluorescently labeled transferrin (e.g., Alexa Fluor 568-conjugated transferrin).[2]
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with DAPI.
Procedure:
-
Cell Starvation:
-
Pulse (Internalization):
-
Chase (Recycling):
-
Wash the cells with ice-cold PBS to remove surface-bound transferrin.
-
Incubate the cells in pre-warmed, complete medium (containing unlabeled transferrin) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for the recycling of the labeled transferrin back to the plasma membrane.[11]
-
-
Fixation and Imaging:
-
At each time point, fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Image the cells using fluorescence microscopy.
-
-
Quantification:
-
Quantify the intracellular fluorescence intensity at each time point using image analysis software. The decrease in intracellular fluorescence over time reflects the rate of transferrin recycling.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy for Vesicle Fusion
TIRF microscopy allows for the visualization of vesicle fusion events at the plasma membrane with high temporal and spatial resolution.
Materials:
-
Adherent cells cultured on high-resolution glass coverslips.
-
Fluorescently tagged protein of interest (e.g., EGFP-Rab11a to label recycling endosomes).[3]
-
TIRF microscope equipped with appropriate lasers and detectors.
Procedure:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the fluorescently tagged protein of interest.
-
Plate the transfected cells on coverslips and allow them to adhere.
-
-
Imaging Setup:
-
Mount the coverslip in a chamber with an appropriate imaging buffer.
-
Place the chamber on the stage of the TIRF microscope.
-
Adjust the angle of the laser beam to achieve total internal reflection, creating an evanescent field that selectively excites fluorophores within ~100 nm of the coverslip.[13]
-
-
Data Acquisition:
-
Acquire time-lapse images of the cells. The fusion of a fluorescently labeled vesicle with the plasma membrane will be observed as a sudden increase in fluorescence intensity followed by the diffusion of the fluorescent signal away from the fusion site.[14]
-
-
Analysis:
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key this compound-mediated pathways and experimental workflows.
References
- 1. jneurosci.org [jneurosci.org]
- 2. This compound-2 balances phagocytic uptake and phagolysosomal clearance in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 4 mediates endosome recycling for lytic granule exocytosis in cytotoxic T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative endocytosis of the endosomal SNARE protein this compound-8 and the potassium channel TASK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative endocytosis of the endosomal SNARE protein this compound-8 and the potassium channel TASK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neonatal lethality and recycling defect of transferrin receptor in mice with Syntaxin12/13 disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. This compound 13 Mediates Cycling of Plasma Membrane Proteins via Tubulovesicular Recycling Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 13 mediates cycling of plasma membrane proteins via tubulovesicular recycling endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 13. Two-color total internal refection fluorescence microscopy of exocytosis in endocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. researchgate.net [researchgate.net]
Genetic Mutations in Syntaxins: A Technical Guide to Associated Human Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syntaxins are a crucial family of SNARE proteins integral to vesicular transport and neurotransmitter release. Genetic mutations in syntaxin and this compound-associated proteins lead to a spectrum of severe human diseases, collectively termed "syntaxinopathies." These disorders primarily manifest as neurodevelopmental conditions, including epileptic encephalopathies, intellectual disability, autism spectrum disorder, and movement disorders. This technical guide provides an in-depth overview of the genetic mutations in key this compound-related genes, their associated clinical phenotypes, the underlying molecular mechanisms, and current therapeutic strategies. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target these debilitating conditions.
Introduction to Syntaxins and the SNARE Machinery
Syntaxins are membrane-anchored proteins that, together with SNAP-25 (Synaptosomal-Associated Protein 25) and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein), form the core of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is the fundamental machinery responsible for mediating the fusion of vesicles with their target membranes, a process essential for a wide range of cellular activities, most notably the release of neurotransmitters at the synapse.
The assembly of the SNARE complex is a tightly regulated process involving several accessory proteins. Munc18-1 (encoded by the STXBP1 gene) plays a critical role by binding to this compound-1 in both its "closed" and "open" conformations, chaperoning its localization and templating the assembly of the SNARE complex. Munc13 is another key regulator that facilitates the transition of this compound-1 from a closed, inactive state to an open, fusion-competent state. Following membrane fusion, the highly stable cis-SNARE complex is disassembled by the ATPase NSF (N-ethylmaleimide-sensitive factor) and its adaptor protein α-SNAP (alpha-Soluble NSF Attachment Protein), allowing the individual SNARE proteins to be recycled for subsequent rounds of vesicle fusion.
Mutations in genes encoding these critical components of the synaptic vesicle release machinery can have devastating consequences, leading to a range of neurodevelopmental disorders. This guide will focus on the genetic mutations in several key this compound and this compound-binding protein genes and their impact on human health.
Genetic Mutations and Associated Diseases
STXBP1-Related Disorders
Mutations in the STXBP1 gene, which encodes this compound-Binding Protein 1 (also known as Munc18-1), are one of the most common causes of developmental and epileptic encephalopathies[1]. The primary disease mechanism is haploinsufficiency, where a mutation in one copy of the gene leads to insufficient production of functional STXBP1 protein[2]. However, some missense mutations may also exert a dominant-negative effect[3].
Clinical Phenotypes: STXBP1-related disorders present a wide spectrum of clinical features, with the most prominent being:
-
Early-onset epilepsy: Seizures often begin in the neonatal period or early infancy, with epileptic spasms and focal seizures being common types[4]. Ohtahara syndrome and West syndrome are also associated with STXBP1 mutations[5][6][7].
-
Developmental delay and intellectual disability: This is a universal feature, ranging from moderate to profound[5][8][9].
-
Movement disorders: Ataxia, tremor, and dystonia are frequently observed[5][8].
-
Autism spectrum disorder and behavioral issues: These are also common comorbidities[9].
| Clinical Feature | Frequency in STXBP1-Related Disorders | References |
| Developmental Delay/Intellectual Disability | ~100% | [5][8][9] |
| Epilepsy | ~95% | [5] |
| - Epileptic Spasms | 40-50% | [4] |
| - Focal Seizures | ~47% | [4] |
| Movement Disorders (Ataxia, Tremor) | ~60% | [5][8] |
| Autistic Features | Present in a significant proportion | [9] |
Mutation Spectrum: A wide range of mutations have been identified throughout the STXBP1 gene, including missense, nonsense, frameshift, splice site, and whole or partial gene deletions[1][3].
STX1B-Related Epilepsies
Mutations in the STX1B gene, encoding this compound-1B, are associated with a broad spectrum of epilepsy phenotypes, ranging from milder forms of febrile seizures to severe developmental and epileptic encephalopathies[10][11].
Clinical Phenotypes: Four main phenotypic groups have been described for STX1B-related disorders[10][11]:
-
Genetic Epilepsy with Febrile Seizures Plus (GEFS+): A benign epilepsy syndrome with febrile and afebrile seizures.
-
Genetic Generalized Epilepsy (GGE): Characterized by generalized seizure types.
-
Developmental and Epileptic Encephalopathy (DEE): A severe form with refractory seizures and developmental deficits.
-
Focal Epilepsy: Seizures originating from a specific brain region.
| Phenotype | Associated STX1B Mutation Types | References |
| GEFS+ (benign) | Primarily loss-of-function mutations | [11] |
| DEE (severe) | Primarily missense variants in the SNARE motif | [11] |
STX1A-Related Neurodevelopmental Disorders
Mutations in STX1A, encoding this compound-1A, have more recently been linked to a novel neurodevelopmental disorder with or without epilepsy[12][13][14].
Clinical Phenotypes:
-
Intellectual disability: Ranging from moderate to profound[13].
-
Epilepsy: Can range from rolandic epilepsy to epileptic encephalopathy[13].
-
Autism spectrum disorder and behavioral issues [14].
A potential genotype-phenotype correlation has been suggested, where missense variants that weaken the interaction between STX1A and STXBP1 are associated with epilepsy, while in-frame deletions that affect SNARE complex formation are linked to intellectual disability and autism without epilepsy[12][13][14].
STX11-Related Familial Hemophagocytic Lymphohistiocytosis (FHL-4)
Mutations in the STX11 gene, which encodes this compound-11, are associated with Familial Hemophagocytic Lymphohistiocytosis type 4 (FHL-4), a rare autosomal recessive disorder of immune dysregulation[15][16][17]. This compound-11 is crucial for the exocytosis of cytotoxic granules from natural killer (NK) cells and cytotoxic T lymphocytes.
Clinical Phenotypes:
-
Fever, hepatosplenomegaly, and cytopenias [16].
-
Defective NK cell cytotoxicity [16].
-
Neurological symptoms can include irritability, hypotonia, seizures, and ataxia[16].
| Patient Origin | Number of Families with STX11 Mutations / Total PRF1-Negative FHL Families | Mutation Type | References |
| Turkish | 4 / 19 (21%) | Nonsense, Deletion | [15][16] |
| North American (Hispanic) | 1 / 243 (siblings) | Homozygous nonsense (E25X) | [18] |
| North American (Caucasian) | 1 / 243 | Biallelic heterozygous missense (E36Q, E206K) | [18] |
Other this compound-Related Disorders
Mutations in other this compound and this compound-binding protein genes have also been linked to human diseases:
-
STXBP2: Associated with Familial Hemophagocytic Lymphohistiocytosis type 5 (FHL-5), with some patients also presenting with colitis, bleeding disorders, and hypogammaglobulinemia[18][19][20][21][22][23].
-
STXBP3: Linked to a novel syndrome characterized by very early onset inflammatory bowel disease (VEOIBD), bilateral sensorineural hearing loss, and immune dysregulation[2][5][6][16][24].
-
STX3: Biallelic mutations can cause microvillus inclusion disease, a congenital diarrheal disorder. Certain mutations can also lead to a severe retinal dystrophy[3][25].
-
STX4: Biallelic pathogenic variants have been identified in patients with pleiotropic defects, including early-onset biventricular dilated cardiomyopathy[26].
-
STX5: A specific missense mutation affecting an alternative translation start site has been shown to cause a congenital disorder of glycosylation[23][27][28].
Molecular Mechanisms and Signaling Pathways
Mutations in this compound and associated proteins disrupt the finely tuned process of synaptic vesicle exocytosis. The following diagrams illustrate the key steps in this pathway and how it is affected by these mutations.
Caption: SNARE complex assembly at the presynaptic terminal.
The diagram above illustrates the central role of Munc18-1 (STXBP1) and this compound-1 in the assembly of the SNARE complex. Munc18-1 binds to the closed conformation of this compound-1, and with the help of Munc13, this compound-1 transitions to an open state, allowing it to assemble with SNAP-25 and Synaptobrevin to form the trans-SNARE complex. This complex then drives membrane fusion upon calcium influx. STXBP1 mutations leading to haploinsufficiency result in reduced levels of Munc18-1, impairing the entire process. Missense mutations in this compound genes, such as STX1B, can directly interfere with the proper assembly and function of the SNARE complex.
Caption: Disassembly of the cis-SNARE complex for recycling.
Following vesicle fusion, the resulting cis-SNARE complex is extremely stable and must be disassembled to allow the individual SNARE proteins to be reused. The ATPase NSF, in conjunction with its adaptor protein α-SNAP, binds to the cis-SNARE complex and utilizes the energy from ATP hydrolysis to unravel the four-helix bundle, releasing the SNARE proteins for another round of fusion.
Experimental Protocols and Methodologies
A variety of experimental models and techniques are employed to study the functional consequences of this compound mutations.
Generation of Animal Models using CRISPR/Cas9
CRISPR/Cas9 technology is widely used to create knockout and knock-in animal models that recapitulate human mutations. The zebrafish (Danio rerio) is a particularly useful model for high-throughput screening due to its rapid external development and optical transparency.
Exemplar Protocol: CRISPR/Cas9-mediated mutagenesis in zebrafish (for stxbp1a and stxbp1b)
-
gRNA Design and Synthesis:
-
Identify target sequences in the exons of stxbp1a or stxbp1b that are unique and have a downstream Protospacer Adjacent Motif (PAM) sequence (5'-NGG).
-
Synthesize single guide RNAs (sgRNAs) corresponding to the target sequences using in vitro transcription kits.
-
-
Cas9 mRNA Synthesis:
-
Linearize a plasmid containing the Cas9 gene with a suitable restriction enzyme.
-
Synthesize Cas9 mRNA using an in vitro transcription kit with a cap analog and poly(A) tail.
-
-
Microinjection:
-
Prepare an injection mix containing the sgRNA(s) and Cas9 mRNA in nuclease-free water.
-
Microinject the mix into the cytoplasm of one-cell stage zebrafish embryos.
-
-
Mutation Screening:
-
At 24-48 hours post-fertilization, extract genomic DNA from a pool of injected embryos.
-
Amplify the target region by PCR.
-
Use techniques such as T7 endonuclease I assay or high-resolution melt analysis (HRMA) to detect the presence of insertions or deletions (indels).
-
Alternatively, use Sanger sequencing of cloned PCR products to identify specific mutations.
-
-
Generation of Stable Mutant Lines:
-
Raise the injected F0 embryos to adulthood.
-
Outcross F0 fish with wild-type fish and screen the F1 generation for germline transmission of the desired mutation.
-
Intercross heterozygous F1 fish to generate homozygous F2 mutants.
-
This protocol is based on methodologies described in studies of zebrafish mutants[11][28][29][30][31][32].
Electrophysiological Analysis in C. elegans
Caenorhabditis elegans is a powerful model for studying synaptic transmission due to its simple, well-defined nervous system and genetic tractability. The unc-18 gene in C. elegans is the ortholog of human STXBP1.
Exemplar Protocol: Electrophysiological recording from the neuromuscular junction of C. elegans
-
Worm Preparation:
-
Immobilize an adult hermaphrodite worm on a sylgard-coated coverslip using cyanoacrylate glue.
-
Make a small incision along the dorsal side to expose the neuromuscular junction.
-
-
Recording:
-
Use a patch-clamp amplifier to perform whole-cell voltage-clamp recordings from a body wall muscle cell.
-
Record spontaneous postsynaptic currents (sPSCs) and evoked postsynaptic currents (ePSCs) in response to stimulation of a motor neuron.
-
-
Data Analysis:
-
Analyze the frequency and amplitude of sPSCs to assess spontaneous neurotransmitter release.
-
Measure the amplitude and kinetics of ePSCs to evaluate evoked release.
-
This methodology allows for the detailed characterization of synaptic defects in unc-18 mutants expressing human STXBP1 variants[7][14][26][33].
Functional Analysis of Mutant Proteins
In vitro and cell-based assays are crucial for dissecting the molecular consequences of specific mutations.
Key Assays:
-
Co-immunoprecipitation: To assess the interaction between mutant this compound or STXBP1 and other components of the SNARE machinery.
-
Western Blotting: To quantify the expression levels of the mutant protein and its binding partners.
-
Vesicle Fusion Assays: Using reconstituted liposomes to measure the efficiency of membrane fusion mediated by mutant SNARE complexes.
-
Electrophysiology in cultured neurons: Transfecting cultured neurons with mutant constructs and measuring synaptic activity via patch-clamp.
Therapeutic Strategies
The development of therapies for syntaxinopathies is an active area of research, with a focus on addressing the underlying genetic cause.
Gene Therapy
For haploinsufficiency disorders like STXBP1 encephalopathy, gene replacement therapy aims to restore the normal level of the protein. Adeno-associated virus (AAV) vectors are a promising delivery vehicle for this approach.
Preclinical Development for STXBP1:
-
Vector Design: AAV9 vectors are often used due to their ability to cross the blood-brain barrier. Novel engineered capsids are being developed to enhance brain-wide neuronal expression while reducing off-target effects in the liver and dorsal root ganglia[9][12][15][30][31][34][35][36][37].
-
Promoter Selection: Novel promoter cassettes are being engineered to drive potent and selective expression in both excitatory and inhibitory neurons[37].
-
Preclinical Efficacy: In mouse models of Stxbp1 haploinsufficiency, AAV-mediated gene therapy has been shown to reverse cognitive and motor deficits and reduce seizure activity in a dose-dependent manner, with long-lasting effects[34][36].
-
Safety and Biodistribution: Studies in non-human primates have demonstrated widespread vector distribution and transgene expression in the central nervous system with good tolerability[34][36][37].
Clinical Trials: A Phase 1/2a clinical trial (NCT06983158) is underway to evaluate the safety and efficacy of a single intravenous dose of CAP-002, an AAV9-based gene therapy, in pediatric patients with STXBP1 encephalopathy[20][29][38][39]. A natural history study (NCT05462054) is also ongoing to better characterize the progression of the disease[40].
Antisense Oligonucleotides (ASOs)
ASOs are short, synthetic nucleic acid sequences that can bind to a target mRNA and modulate its expression. For some genetic epilepsies, ASOs are being developed to reduce the expression of a gain-of-function mutant allele or to increase the expression of a functional allele in cases of haploinsufficiency[12][13][24][34][35][41].
Clinical Development: ASO therapies are in clinical trials for other genetic epilepsies, such as those caused by mutations in SCN2A and Dravet syndrome, and have shown promise in reducing seizure frequency[34][41]. This approach holds potential for STXBP1-related disorders and other syntaxinopathies.
Small Molecule Approaches
Small molecules that can modulate the function of the SNARE complex or compensate for the effects of mutations are also being explored. This includes repurposed drugs and novel compounds that can act as chemical chaperones to stabilize mutant proteins.
Conclusion
Genetic mutations in syntaxins and their associated proteins are a significant cause of a wide range of severe human diseases, particularly neurodevelopmental disorders. Research over the past decade has greatly expanded our understanding of the clinical spectrum, genetic landscape, and molecular mechanisms of these "syntaxinopathies." The development of sophisticated animal and cellular models has been instrumental in dissecting the functional consequences of these mutations and in testing novel therapeutic strategies. Gene therapy and antisense oligonucleotide approaches are now entering the clinical trial phase, offering hope for disease-modifying treatments for these devastating conditions. Continued research into the fundamental biology of the SNARE complex and the pathophysiology of this compound mutations will be crucial for the development of effective therapies for these patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of STXBP1 Disorders — STXBP1 Foundation [stxbp1disorders.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STXBP1 Encephalopathy: A Neurodevelopmental Disorder Including Epilepsy [unige.iris.cineca.it]
- 7. Electrophysiological recordings from the neuromuscular junction of C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of AAV-Mediated Gene Therapy Approaches to Treat Skeletal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Table A. [Familial Hemophagocytic Lymphohistiocytosis: Genes and Databases]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Rapid and Cheap Methodology for CRISPR/Cas9 Zebrafish Mutant Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antisense oligonucleotides as a precision therapy for developmental and epileptic encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FUNCTIONALLY AND SPATIALLY DISTINCT MODES OF MUNC18-SYNTAXIN 1 INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNC-18 and Tomosyn Antagonistically Control Synaptic Vesicle Priming Downstream of UNC-13 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spectrum and clinical implications of this compound 11 gene mutations in familial haemophagocytic lymphohistiocytosis: association with disease‐free remissions and haematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Familial Hemophagocytic Lymphohistiocytosis - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. login.medscape.com [login.medscape.com]
- 19. Frontiers | Exploring the Two Coupled Conformational Changes That Activate the Munc18-1/Syntaxin-1 Complex [frontiersin.org]
- 20. cgtlive.com [cgtlive.com]
- 21. research.ed.ac.uk [research.ed.ac.uk]
- 22. Exploring the conformational changes of the Munc18‐1/syntaxin 1a complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genetic and clinical characteristics of pediatric patients with familial hemophagocytic lymphohistiocytosis [bloodresearch.or.kr]
- 24. researchgate.net [researchgate.net]
- 25. neurology.org [neurology.org]
- 26. Neurophysiological methods in C. elegans: an introduction - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Visual Function Characteristics in STXBP1 Epileptic Encephalopathy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Clinical Trial of CAP-002 Gene Therapy in Pediatric Patients With this compound-Binding Protein 1 (STXBP1) Encephalopathy | Clinical Research Trial Listing [centerwatch.com]
- 30. researchgate.net [researchgate.net]
- 31. Designing and optimizing AAV-mediated gene therapy for neurodegenerative diseases: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Functional analysis of epilepsy‐associated variants in STXBP1/Munc18‐1 using humanized Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 33. trial.medpath.com [trial.medpath.com]
- 34. Novel antisense therapy to treat genetic forms of neurodevelopmental disease. – CIRM [cirm.ca.gov]
- 35. systemic gene therapy with engineered aav demonstrates preclinical efficacy and safety supporting a disease-modifying treatment for stxbp1 developmental and epileptic encephalopathy [aesnet.org]
- 36. Chaperoning SNARE assembly and disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ClinicalTrials.gov [clinicaltrials.gov]
- 38. trial.medpath.com [trial.medpath.com]
- 39. ClinicalTrials.gov [clinicaltrials.gov]
- 40. m.youtube.com [m.youtube.com]
- 41. Mechanisms of SNARE proteins in membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Dance of Syntaxin: A Technical Guide to its "Open" and "Closed" Conformations and Their Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical conformational dynamics of syntaxin, a key player in intracellular membrane fusion. Understanding the transition between its "open" and "closed" states, and the intricate regulatory mechanisms that govern this equilibrium, is paramount for deciphering the molecular basis of neurotransmission and other essential vesicular trafficking events. This document provides a comprehensive overview of the structural biology, regulatory pathways, and experimental methodologies central to the study of this compound conformation, tailored for professionals in research and drug development.
Introduction: this compound at the Heart of the SNARE Machinery
This compound, a member of the Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor (SNARE) family, is a plasma membrane-anchored protein essential for the fusion of vesicles with target membranes.[1] It is a core component of the t-SNARE complex, which, together with the vesicle-associated v-SNARE, forms the four-helix bundle that drives membrane merger.[2] The functionality of this compound is exquisitely controlled by its conformational state, cycling between a fusion-competent "open" state and an autoinhibited "closed" state.[1][3] This dynamic equilibrium is a critical regulatory node, ensuring the temporal and spatial precision of exocytosis.
The Molecular Architecture of this compound's Conformational States
The cytoplasmic region of this compound-1 consists of an N-terminal regulatory domain (Habc domain), a linker region, and the C-terminal SNARE motif (H3 domain).[4] The interplay between these domains dictates the protein's conformation.
-
The "Closed" Conformation: In its inactive state, the Habc domain folds back onto the SNARE motif, forming a compact, four-helix bundle.[1][5] This intramolecular interaction sterically hinders the H3 domain, preventing its engagement with other SNARE proteins (SNAP-25 and synaptobrevin) and thus inhibiting the formation of the fusogenic SNARE complex.[6] This closed conformation is stabilized by interactions with regulatory proteins, most notably Munc18-1.[5]
-
The "Open" Conformation: Upon activation, the Habc domain undergoes a significant conformational change, moving away from the SNARE motif. This transition exposes the H3 domain, making it available for interaction with SNAP-25 and synaptobrevin to assemble the core SNARE complex.[1][3] The open conformation is therefore the fusion-competent state of this compound.
Regulation of this compound's Open and Closed States
The transition between the open and closed conformations is a tightly regulated process involving a cast of accessory proteins.
The Pivotal Role of Munc18-1
Munc18-1 (also known as nSec1) is a key regulator of this compound, exhibiting a dual role in both inhibiting and promoting SNARE complex formation.[7]
-
Chaperone and Inhibitor: Munc18-1 binds with high affinity to the closed conformation of this compound, effectively sequestering it in an inactive state and preventing premature SNARE complex assembly.[5][7] This interaction is crucial for the proper trafficking and localization of this compound to the plasma membrane.
-
Template for SNARE Assembly: Paradoxically, Munc18-1 is also essential for exocytosis. It is now understood that Munc18-1 can also bind to the assembled SNARE complex.[1] The transition from binding the closed this compound to the assembled SNARE complex is thought to be a critical step in the fusion process, where Munc18-1 may act as a template to guide the proper zippering of the SNARE motifs.[8]
The Activating Role of Munc13
Munc13 is a priming factor that is crucial for catalyzing the transition of this compound from the closed to the open conformation.[6] It is thought to interact with the Munc18-1/syntaxin-1 complex, inducing a conformational change that displaces the Habc domain and allows for the recruitment of SNAP-25 and synaptobrevin.
Quantitative Analysis of this compound Conformation and Regulation
The study of this compound's conformational dynamics relies on quantitative biophysical measurements. The following tables summarize key parameters gathered from various studies.
Table 1: Equilibrium and Kinetic Parameters of this compound Conformation
| Parameter | Value | Method | Organism/System | Reference |
| Population of Closed Conformation (Free this compound-1) | ≈15–30% | smFRET | Rat | [3] |
| Relaxation Time (Open <=> Closed) | 0.8 ms | smFRET | Rat | [3] |
| Closing Rate Constant (in presence of Munc18-1) | 5.0 × 10⁵ s⁻¹ M⁻¹ | smFRET | In vitro | [9] |
| Opening Rate (in presence of Munc18-1) | 0.058 s⁻¹ | smFRET | In vitro | [9] |
Table 2: Binding Affinities (Kd) of this compound and its Regulators
| Interacting Proteins | Dissociation Constant (Kd) | Method | Conditions | Reference |
| Munc18a : this compound-2 | ≈ 8 nM | Isothermal Titration Calorimetry (ITC) | In vitro | [7] |
| Munc18a : this compound-3 | ≈ 62 nM | Isothermal Titration Calorimetry (ITC) | In vitro | [7] |
| Munc18-1 : Synaptobrevin | low µM range | Biophysical approaches | In vitro | [8] |
| Munc18-1 : SNARE four-helix bundle | low µM range | Biophysical approaches | In vitro | [8] |
Table 3: FRET Efficiencies of this compound Conformational States
| This compound State | FRET Efficiency (E) | Experimental System | Reference |
| Closed Conformation (with Munc18-1) | High FRET (~0.8-0.9) | smFRET with nanodiscs | [10][11] |
| Open Conformation (in t-SNARE complex) | Low FRET (~0.3-0.4) | smFRET with nanodiscs | [10][11] |
| Free this compound-1 (mixture of states) | Bimodal distribution (peaks at low and high FRET) | smFRET | [3] |
Experimental Protocols for Studying this compound Conformation
A variety of sophisticated biophysical techniques are employed to investigate the conformational dynamics of this compound.
Single-Molecule FRET (smFRET) Spectroscopy
smFRET is a powerful technique to directly observe the conformational changes of individual this compound molecules in real-time.
Methodology:
-
Protein Engineering and Labeling: Introduce two cysteine residues at specific locations in the this compound sequence (e.g., one in the Habc domain and one in the SNARE motif) via site-directed mutagenesis. Label the cysteines with a donor and an acceptor fluorophore pair (e.g., Cy3 and Cy5).
-
Reconstitution into Nanodiscs: For studying membrane-embedded this compound, reconstitute the labeled protein into phospholipid bilayer nanodiscs.[10] This provides a native-like membrane environment. The process involves mixing the labeled this compound, membrane scaffold protein (MSP), and phospholipids, followed by detergent removal using bio-beads.[12]
-
Surface Immobilization: Immobilize the nanodiscs containing the labeled this compound onto a PEG-passivated quartz slide via a biotin-streptavidin linkage for Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Acquisition: Excite the donor fluorophore with a laser and simultaneously detect the emission from both the donor and acceptor fluorophores using a sensitive camera. The FRET efficiency is calculated from the ratio of acceptor intensity to the total intensity.
-
Data Analysis: Analyze the time traces of FRET efficiency to identify distinct conformational states and measure the kinetics of transitions between them.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information on this compound in its different conformational states.
Methodology:
-
Isotope Labeling: Express and purify this compound fragments (e.g., the cytoplasmic domain) with uniform ¹⁵N and/or ¹³C labeling in E. coli. For larger complexes or membrane-reconstituted this compound, perdeuteration may be necessary.
-
Sample Preparation: Prepare a concentrated and highly pure sample of the labeled protein in a suitable buffer. For membrane-bound this compound, reconstitution into micelles (e.g., DPC) or nanodiscs is required.[13]
-
NMR Data Acquisition: Acquire a series of NMR experiments, including ¹H-¹⁵N HSQC to obtain a fingerprint of the protein, and multi-dimensional experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and side-chain resonance assignments. Nuclear Overhauser Effect (NOE) experiments are used to obtain distance restraints.
-
Structure Calculation: Use the assigned chemical shifts and NOE-derived distance restraints to calculate a three-dimensional structure of the protein using software packages like CYANA or XPLOR-NIH.
-
Conformational Exchange Analysis: Techniques like relaxation dispersion NMR can be used to study the exchange dynamics between the open and closed states.
In Vitro SNARE-Mediated Liposome (B1194612) Fusion Assay
This assay reconstitutes the membrane fusion process in a test tube and is used to assess the functional consequences of this compound's conformational state.
Methodology:
-
Proteoliposome Preparation: Reconstitute purified v-SNARE (e.g., synaptobrevin) into one population of liposomes and t-SNAREs (this compound and SNAP-25) into another.[14][15] One population of liposomes is labeled with a FRET pair of lipid dyes (e.g., NBD and Rhodamine).
-
Fusion Reaction: Mix the two populations of proteoliposomes. Fusion is initiated by the formation of the SNARE complex, which brings the membranes into close proximity.
-
Fluorescence Measurement: Monitor the change in FRET signal over time using a fluorometer. As the labeled and unlabeled liposomes fuse, the lipid dyes become diluted in the fused membrane, leading to a decrease in FRET (dequenching of the donor fluorescence).[16]
-
Data Analysis: The rate and extent of fluorescence change are used to quantify the efficiency of membrane fusion. The effect of regulatory proteins like Munc18 and Munc13 can be assessed by adding them to the reaction mixture.
Conclusion and Future Directions
The intricate regulation of this compound's "open" and "closed" conformations is a cornerstone of controlled exocytosis. The interplay between this compound's intrinsic structural dynamics and its interactions with regulatory proteins like Munc18 and Munc13 provides a sophisticated mechanism for ensuring the fidelity of vesicular transport. The experimental approaches outlined in this guide have been instrumental in dissecting these mechanisms at the molecular level.
For drug development professionals, targeting the regulatory proteins that control this compound's conformation presents a promising avenue for therapeutic intervention in neurological and secretory disorders. Future research will likely focus on developing high-throughput screening assays to identify small molecules that can modulate the this compound-Munc18 interaction or the conformational equilibrium of this compound itself. Furthermore, advancing in-cell single-molecule techniques will provide a more complete picture of how these dynamic processes are orchestrated within the complex cellular environment. A deeper understanding of this fundamental biological switch will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Conformational Switch of this compound-1 Controls Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling multi-state molecular dynamics in single-molecule FRET experiments. I. Theory of FRET-lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule fluorescence resonance energy transfer reveals a dynamic equilibrium between closed and open conformations of this compound 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Munc18-1 binding to the neuronal SNARE complex controls synaptic vesicle priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Analysis of the Closed Conformation of this compound-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the conformational changes of the Munc18‐1/syntaxin 1a complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a conserved inhibitory binding mode between the membrane fusion assembly factors Munc18 and this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of Munc18-1 to synaptobrevin and to the SNARE four-helix bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Munc18-1 induces conformational changes of this compound-1 in multiple intermediates for SNARE assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multiple conformations of a single SNAREpin between two nanodisc membranes reveal diverse pre-fusion states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prefusion structure of this compound-1A suggests pathway for folding into neuronal trans-SNARE complex fusion intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical guide for fast implementation of SNARE-mediated liposome fusion [biophysics-reports.org]
- 16. researchgate.net [researchgate.net]
Evolutionary Conservation of Syntaxin Proteins: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Syntaxin proteins are a highly conserved family of Q-SNARE proteins integral to the machinery of intracellular membrane fusion.[1] Their remarkable evolutionary conservation from yeast to humans underscores their fundamental role in essential cellular processes, including neurotransmission, hormone secretion, and vesicular trafficking.[2][3] This guide provides a technical overview of the structural and functional conservation of syntaxins, details common experimental protocols for their study, and illustrates their core signaling pathway. Understanding this conservation is paramount for leveraging model organisms in biomedical research and for the development of therapeutics targeting membrane fusion pathways.
Structural and Functional Conservation
This compound proteins are defined by a conserved domain architecture that facilitates their role as a core component of the Soluble NSF Attachment Protein Receptor (SNARE) complex.[1][4] This machinery drives the fusion of vesicles with target membranes.[4][5][6][7]
Conserved Protein Domains
The canonical this compound structure consists of four key domains, each with a specific and conserved function:[1][4][8]
-
N-terminal (Habc) Domain: A regulatory domain composed of three α-helices.[1][4][9] This domain can fold back onto the H3 (SNARE) domain, creating a "closed" conformation that inhibits entry into the SNARE complex.[1][4] The transition between "open" and "closed" states is a critical regulatory switch for exocytosis.[4][7]
-
Linker Region: A flexible region that is essential for the conformational switch between the open and closed states.[4][8]
-
H3 (SNARE) Domain: An evolutionarily conserved coiled-coil motif of 60-70 amino acids.[5] This domain is the primary site of interaction, binding with SNAP-25 and the vesicle-SNARE (v-SNARE) synaptobrevin to form the highly stable four-helix bundle of the core SNARE complex.[1][4][5][10]
-
Transmembrane Domain (TMD): A C-terminal helix that anchors the protein to the target membrane.[1][5]
This fundamental architecture is conserved across a wide range of species, ensuring a common mechanism for membrane fusion.
Quantitative Conservation Across Species
The high degree of sequence conservation among this compound orthologs—genes in different species that evolved from a common ancestral gene—is a testament to their critical function.[11] While the overall family of syntaxins shows some divergence related to their specific intracellular localization, orthologs performing the same function (e.g., this compound-1A in neuronal exocytosis) exhibit remarkable sequence identity.[12][13]
| Human Protein | Ortholog Species | Ortholog Gene | Sequence Identity to Human (%) | Key Conserved Domains |
| This compound-1A (STX1A) | Mus musculus (Mouse) | Stx1a | 100% | Habc, H3 (SNARE), TMD |
| This compound-1A (STX1A) | Rattus norvegicus (Rat) | Stx1a | 99% | Habc, H3 (SNARE), TMD |
| This compound-1A (STX1A) | Danio rerio (Zebrafish) | stx1a | 85% | Habc, H3 (SNARE), TMD |
| This compound-1A (STX1A) | Drosophila melanogaster (Fruit Fly) | syx1A | 65% | Habc, H3 (SNARE), TMD |
| This compound-1A (STX1A) | Saccharomyces cerevisiae (Yeast) | Sso1/Sso2 | ~25-30% | H3 (SNARE), TMD |
Note: Sequence identity percentages are approximate and can vary based on the alignment algorithm and isoforms compared. Data is compiled from NCBI Ortholog repository and general knowledge.[14]
Core Signaling Pathway: SNARE Complex Assembly
The primary function of this compound is to act as a target-SNARE (t-SNARE) in the assembly of the SNARE complex. This process, which provides the energy for membrane fusion, is a fundamental signaling pathway in all eukaryotes.[1][5]
The sequence of events is as follows:
-
Docking: A transport vesicle containing v-SNAREs (e.g., Synaptobrevin/VAMP) approaches the target membrane where t-SNAREs (this compound and SNAP-25) are located.[6][10]
-
Priming and Assembly: Chaperone proteins like Munc18-1 initially bind to the "closed" conformation of this compound.[1][6][15] Regulatory factors trigger the transition of this compound to an "open" state, allowing its H3 domain to become accessible.[4][7]
-
Zippering: The H3 domain of this compound, the two SNARE motifs from SNAP-25, and the SNARE motif from the v-SNARE spontaneously "zipper" up from their N-termini, forming a tight, parallel four-helix bundle.[5][16]
-
Fusion: The formation of this highly stable trans-SNARE complex pulls the vesicle and target membranes into close proximity, overcoming repulsive forces and inducing the merging of the lipid bilayers to form a fusion pore.[5][16]
Experimental Protocols for Studying Conservation
Investigating the evolutionary conservation of syntaxins involves a combination of computational (in silico) and experimental (in vitro/in vivo) techniques.
Protocol 1: In Silico Phylogenetic Analysis
This protocol outlines the computational workflow for assessing the evolutionary relationships between this compound proteins from different species.
Objective: To construct a phylogenetic tree illustrating the evolutionary divergence of this compound orthologs.
Methodology:
-
Sequence Retrieval: Obtain protein sequences for this compound orthologs from public databases such as NCBI GenBank or UniProt. Use a reference sequence (e.g., human STX1A) as a query for a BLAST (Basic Local Alignment Search Tool) search to identify orthologs in target species.[17]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using an MSA tool like Clustal Omega or MUSCLE. This step arranges the sequences to identify regions of similarity and conservation.
-
Phylogenetic Tree Construction: Use the MSA output file (e.g., in PHYLIP or FASTA format) as input for phylogenetic analysis software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.
-
Method Selection: Choose a statistical method for tree inference, such as Neighbor-Joining (for speed) or Maximum Likelihood/Bayesian Inference (for higher accuracy).
-
Model Selection: Select an appropriate amino acid substitution model (e.g., JTT, WAG) that best fits the evolutionary data.
-
Bootstrap Analysis: Perform bootstrap resampling (e.g., 1000 replicates) to assess the statistical confidence of the tree topology.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree. The branch lengths represent evolutionary distance, and nodes with high bootstrap values indicate robust evolutionary groupings.
Protocol 2: Functional Complementation Assay
This experimental protocol is a powerful method to determine if a this compound ortholog from one species (e.g., human) can functionally replace its counterpart in another, often simpler, model organism (e.g., yeast).
Objective: To assess the functional conservation of a human this compound by its ability to rescue a lethal or dysfunctional phenotype in a yeast strain lacking its endogenous this compound ortholog.
Methodology:
-
Yeast Strain Selection: Use a Saccharomyces cerevisiae strain with a conditional lethal mutation (e.g., temperature-sensitive) or a complete deletion of a key this compound gene (e.g., sso1/sso2), which is essential for exocytosis and cell viability.
-
Vector Construction: Clone the full-length coding sequence (cDNA) of the human this compound gene (e.g., STX1A) into a yeast expression vector. The vector should contain a selectable marker (e.g., URA3) and a suitable promoter (e.g., a galactose-inducible GAL1 promoter or a constitutive GPD promoter).
-
Yeast Transformation: Introduce the expression vector into the mutant yeast strain using a standard transformation protocol (e.g., lithium acetate (B1210297) method). Plate the transformed cells on selective media lacking the nutrient corresponding to the selectable marker.
-
Phenotypic Rescue Assay:
-
Growth Assay: Plate serial dilutions of both the transformed mutant strain and a control strain (mutant with an empty vector) on selective media.
-
Incubation: Incubate the plates at both the permissive temperature (e.g., 25°C) and the restrictive temperature (e.g., 37°C) for the conditional mutant.
-
Analysis: Successful functional complementation is indicated by the robust growth of the yeast expressing the human this compound at the restrictive temperature, whereas the control strain will fail to grow.
-
-
(Optional) Secretion Assay: To further confirm functional rescue, assay the secretion of an enzyme like invertase, a process dependent on a functional exocytotic pathway.
Implications for Drug Development
The high evolutionary conservation of this compound proteins and the SNARE machinery makes them attractive, yet challenging, targets for therapeutic intervention.
-
Broad Applicability: A drug targeting a highly conserved site within the SNARE-binding domain could have applications across multiple conditions involving aberrant exocytosis.
-
Model Organism Utility: The functional interchangeability of syntaxins allows for high-throughput screening of compounds in simpler, more accessible model systems like yeast or C. elegans before advancing to mammalian models.
-
Toxicity Concerns: The flip side of conservation is the potential for off-target effects. Since SNAREs are fundamental to nearly all cells, systemic inhibition could be highly toxic. Therapeutic strategies must therefore aim for high specificity, either by targeting less conserved regulatory regions or by ensuring localized delivery to the tissue of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evolutionary conservation of synaptosome-associated protein 25 kDa (SNAP-25) shown by Drosophila and Torpedo cDNA clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phylogenetic analysis of membrane trafficking proteins: a family reunion and secondary structure predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multifaceted Role of SNARE Proteins in Membrane Fusion [frontiersin.org]
- 6. SNARE [neuromuscular.wustl.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Three-dimensional structure of an evolutionarily conserved N-terminal domain of this compound 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SNARE complex in neuronal and sensory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthologs [bio.davidson.edu]
- 12. Reactome | Disinhibition of SNARE formation [reactome.org]
- 13. Phylogenetic Analysis of the vesicular fusion SNARE machinery revealing its functional divergence across Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STX1A orthologs - NCBI [ncbi.nlm.nih.gov]
- 15. Evidence for a conserved inhibitory binding mode between the membrane fusion assembly factors Munc18 and this compound in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Energetics, kinetics, and pathways of SNARE assembly in membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
Methodological & Application
Application Notes and Protocols: Expression and Purification of Recombinant Syntaxin-1A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression and purification of recombinant human syntaxin-1A (a crucial protein in neurotransmitter release) in Escherichia coli. The described methodology is designed to yield high-purity protein suitable for a range of downstream applications, including structural studies, interaction assays, and drug screening.
Introduction
This compound-1A is a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor) complex, which mediates the fusion of synaptic vesicles with the presynaptic plasma membrane, a critical step in neurotransmitter release.[1][2] Dysregulation of this compound-1A function has been implicated in neurological disorders such as epilepsy and autism spectrum disorders.[1] The availability of pure, recombinant this compound-1A is therefore essential for in-depth biochemical and biophysical characterization, as well as for the development of potential therapeutic modulators.
This protocol describes the expression of a C-terminally His-tagged cytosolic domain of human this compound-1A (amino acids 1-266) in E. coli and its subsequent purification using a two-step chromatography process involving Immobilized Metal Affinity Chromatography (IMAC) and anion-exchange chromatography.[3][4]
Experimental Workflow
Caption: Workflow for recombinant this compound-1A expression and purification.
Data Presentation
| Parameter | Expected Value | Reference |
| Protein Construct | Human this compound-1A (aa 1-266) with C-terminal 6xHis-tag | [4] |
| Expression System | E. coli BL21(DE3) | [3][5] |
| Purification Method | IMAC (Ni-NTA), Anion-Exchange (Mono Q) | [3] |
| Molecular Weight | ~30 kDa | [2][6] |
| Purity | >95% (as determined by SDS-PAGE) | [1][2][6] |
| Typical Yield | 1-5 mg/L of culture | - |
Experimental Protocols
Materials
-
Expression Vector: pET series vector containing the human this compound-1A (1-266) sequence with a C-terminal 6xHis-tag.
-
Expression Host: E. coli BL21(DE3) competent cells.
-
Media and Reagents: Terrific Broth (TB), Kanamycin, Isopropyl β-D-1-thiogalactopyranoside (IPTG), HEPES, Tris-HCl, NaCl, Imidazole, Urea (B33335), Dithiothreitol (DTT) or TCEP, CHAPS or Sodium cholate, Ni-NTA agarose (B213101) resin, Mono Q anion-exchange column.
Detailed Methodology
1. Transformation and Expression
-
Transform the this compound-1A expression vector into E. coli BL21(DE3) competent cells and plate on LB agar (B569324) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of 50 mL Terrific Broth (TB) with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of TB with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 1.5.[3]
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.[3]
-
Continue to incubate the culture for 1.5-3 hours at 37°C with shaking.[3]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
2. Cell Lysis and Initial Purification (IMAC)
Note: The following steps are performed at 4°C.
-
Resuspend the cell pellet in 30 mL of Lysis/Extraction Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 6 M Urea, 10 mM Imidazole, 1.5% CHAPS, 1 mM DTT).[3] The use of urea indicates purification from inclusion bodies under denaturing conditions.[3]
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Equilibrate a Ni-NTA agarose column with Lysis/Extraction Buffer.
-
Load the supernatant onto the equilibrated Ni-NTA column.
-
Wash the column with at least 10 column volumes of Wash Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 20 mM Imidazole, 1.5% CHAPS, 1 mM DTT).
-
Elute the His-tagged this compound-1A with Elution Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 400 mM Imidazole, 1.5% CHAPS, 1 mM DTT).[3] Collect fractions and analyze by SDS-PAGE.
3. His-tag Cleavage and Dialysis (Optional)
-
Pool the fractions containing this compound-1A and dialyze against Dialysis Buffer (20 mM HEPES, pH 7.4, 0.5 M NaCl, 2 M Urea, 1 mM DTT) to remove imidazole.[3]
-
To cleave the His-tag, add thrombin to the dialyzed protein at a concentration of ~0.03 mg/mL and incubate as per the manufacturer's instructions.[3]
-
After cleavage, pass the protein solution back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein. The flow-through will contain the tag-free this compound-1A.
4. Anion-Exchange Chromatography
-
Dialyze the protein sample (either tag-free or with the His-tag if cleavage was not performed) against Anion-Exchange Buffer A (20 mM HEPES, pH 7.4, 0.2 M NaCl, 0.5 M Urea, 1.5% CHAPS, 1 mM DTT).[3]
-
Equilibrate a Mono Q anion-exchange column with Anion-Exchange Buffer A.
-
Load the dialyzed protein sample onto the column.
-
Wash the column with Anion-Exchange Buffer A until the baseline is stable.
-
Elute the protein using a linear gradient of 0-100% Anion-Exchange Buffer B (20 mM HEPES, pH 7.4, 1 M NaCl, 0.5 M Urea, 1.5% CHAPS, 1 mM DTT) over 10-20 column volumes. Pure this compound-1A is expected to elute at approximately 0.4-0.5 M NaCl.[3]
-
Collect fractions and analyze by SDS-PAGE for purity.
5. Final Protein Concentration and Storage
-
Pool the purest fractions as determined by SDS-PAGE.
-
Determine the protein concentration using a Bradford assay or by measuring the UV absorbance at 280 nm.
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA or HSA) or glycerol (B35011) to a final concentration of 10%.[6] Avoid multiple freeze-thaw cycles.[6]
References
- 1. Recombinant Human this compound 1a protein (ab222355) | Abcam [abcam.com]
- 2. Recombinant Human this compound 1A Protein (NBC1-18338): Novus Biologicals [novusbio.com]
- 3. Clustering of this compound-1A in Model Membranes is Modulated by Phosphatidylinositol-4,5-bisphosphate and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing single molecule mechanical interactions of this compound 1A with native synaptobrevin 2 residing on a secretory vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mesoscale organization of this compound 1A and SNAP25 is determined by SNARE–SNARE interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Syntaxin Co-Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntaxins are a family of integral membrane proteins that play a crucial role in the process of vesicle fusion, a fundamental mechanism for cellular communication and transport. As a key component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, syntaxins mediate the docking and fusion of vesicles with target membranes, facilitating processes such as neurotransmitter release and hormone secretion. The interaction of syntaxin with other SNARE proteins, namely SNAP-25 and synaptobrevin (also known as VAMP), forms a stable ternary complex that drives membrane fusion.[1] Understanding the intricate protein-protein interactions involving this compound is therefore essential for elucidating the molecular machinery of exocytosis and for the development of therapeutic strategies targeting diseases associated with aberrant vesicular trafficking.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[2] This method involves the use of an antibody to specifically isolate a target protein (the "bait," in this case, this compound) from a complex mixture of cellular proteins in a lysate. Any proteins that are bound to the target protein (the "prey") will be co-precipitated with it. Subsequent analysis of the immunoprecipitated complex, typically by western blotting or mass spectrometry, allows for the identification of novel binding partners and the characterization of protein complexes.
These application notes provide a detailed protocol for performing a this compound co-immunoprecipitation assay, from cell lysate preparation to the analysis of interacting proteins. The protocol is designed to be a comprehensive guide for researchers, providing specific recommendations for buffers, antibodies, and experimental conditions tailored for the study of this compound and its binding partners.
Signaling Pathway
Syntaxins are central to the vesicle docking and fusion machinery. The formation of the SNARE complex is a critical step in exocytosis. This compound, located on the target membrane, interacts with SNAP-25 (also on the target membrane) and synaptobrevin (on the vesicle membrane) to form a highly stable four-helix bundle. This zippering of the SNARE proteins brings the vesicle and target membranes into close apposition, leading to membrane fusion and the release of vesicular contents. The activity of the SNARE complex is regulated by various proteins, including Munc18, which binds to this compound and is thought to play a role in its conformational state and localization.
Experimental Protocols
A. Materials and Reagents
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.[1] Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Note: The choice of detergent is critical. Triton X-100 is a non-ionic detergent suitable for solubilizing membrane proteins like this compound while preserving protein-protein interactions. Other detergents such as NP-40 or CHAPS can also be tested.
-
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100) or PBS with 0.1% Tween-20.
-
Elution Buffer: 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-syntaxin antibody).
-
Primary antibody for western blot detection (e.g., anti-SNAP-25, anti-synaptobrevin, or antibodies against other potential interactors).
-
Isotype control IgG (from the same species as the IP antibody).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
B. Experimental Workflow
The following diagram outlines the key steps in the this compound co-immunoprecipitation assay.
C. Step-by-Step Protocol
1. Cell Lysate Preparation
-
Culture cells to an appropriate confluency (typically 80-90%).
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells. Use approximately 1 mL of lysis buffer per 10⁷ cells.
-
Incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended)
-
To a defined amount of protein lysate (e.g., 1 mg), add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody against this compound. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of protein lysate is recommended.
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C.
4. Immune Complex Capture
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
5. Washing
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack if using magnetic beads.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
6. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the tubes at 14,000 x g for 1 minute.
-
The supernatant now contains the immunoprecipitated proteins and is ready for analysis.
D. Data Analysis
The eluted proteins are typically analyzed by SDS-PAGE and western blotting.
-
Load the eluted samples, along with a sample of the input lysate (typically 1-5% of the total lysate used for the IP) and the negative control (isotype IgG pulldown), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the expected interacting proteins (e.g., SNAP-25, synaptobrevin) and against this compound itself to confirm successful immunoprecipitation.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
A successful this compound Co-IP experiment will show a band for this compound in the IP lane and bands for its interacting partners (e.g., SNAP-25, synaptobrevin) in the same lane. These bands should be absent or significantly reduced in the negative control lane.
Data Presentation
The following table summarizes key quantitative parameters for a typical this compound Co-IP experiment. These values may require optimization depending on the specific cell type, protein expression levels, and antibodies used.
| Parameter | Recommended Range | Notes |
| Cell Lysate | ||
| Starting Cell Number | 1 x 10⁷ - 1 x 10⁸ cells | |
| Lysis Buffer Volume | 1 - 2 mL | |
| Protein Concentration | 1 - 5 mg/mL | |
| Total Protein for IP | 0.5 - 2 mg | |
| Immunoprecipitation | ||
| Primary Antibody | 1 - 10 µg | Titrate for optimal results. |
| Isotype Control IgG | Same as primary antibody | |
| Incubation Time (Ab) | 4 hours to overnight | |
| Bead Capture | ||
| Protein A/G Beads (50% slurry) | 30 - 50 µL | |
| Incubation Time (Beads) | 1 - 3 hours | |
| Washing & Elution | ||
| Wash Buffer Volume | 1 mL per wash | |
| Number of Washes | 3 - 5 times | |
| Elution Buffer Volume | 30 - 50 µL | |
| Analysis | ||
| Input Lysate Loading | 1 - 5% of total lysate |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of this compound in the IP lane | Inefficient cell lysis. | Optimize lysis buffer composition (e.g., try different detergents). |
| Insufficient antibody amount. | Increase the amount of primary antibody. | |
| Antibody not suitable for IP. | Use an antibody validated for immunoprecipitation. | |
| Inefficient binding to beads. | Ensure the antibody isotype is compatible with Protein A/G. | |
| No co-immunoprecipitation of interacting partners | Weak or transient interaction. | Consider cross-linking agents (e.g., formaldehyde) before lysis. |
| Harsh lysis or wash conditions. | Use a milder lysis buffer and/or reduce the stringency of the wash buffer. | |
| Interacting protein is not expressed. | Check for the presence of the interacting protein in the input lysate. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer. |
| Lysate not pre-cleared. | Always include a pre-clearing step. | |
| Antibody cross-reactivity. | Use a highly specific monoclonal antibody. | |
| Too much antibody or lysate. | Optimize the amounts of antibody and total protein used. |
References
Selecting and Utilizing Syntaxin Antibodies for Western Blotting and Immunofluorescence
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the selection and application of syntaxin antibodies in Western Blotting (WB) and Immunofluorescence (IF). Syntaxins are a family of proteins integral to the SNARE complex, playing a crucial role in vesicle fusion and neurotransmitter release.[1][2] Accurate detection and localization of specific this compound isoforms are critical for research in neuroscience, cell biology, and drug development.
Antibody Selection
The successful detection of this compound proteins is highly dependent on the quality and specificity of the primary antibody. Below is a summary of commercially available this compound antibodies validated for Western Blotting and Immunofluorescence. Careful consideration of the target this compound isoform, species reactivity, and clonality is essential for experimental success.
Recommended this compound Antibodies for WB and IF
| Target | Host | Clonality | Applications | Recommended Dilution | Molecular Weight (kDa) | Vendor (Cat. No.) |
| This compound 1A | Rabbit | Monoclonal | WB, IF/ICC, IHC, ELISA | WB: 1:500-1:1000, IF: 1:50-1:200 | ~35 | Novus Biologicals (NBP3-15706) |
| This compound 1A | Rabbit | Polyclonal | WB | 1:1000 | 32 | Cell Signaling Technology (#13002)[1] |
| This compound 1 | Mouse | Monoclonal | WB, IF/ICC, IHC(P), Flow, ELISA | WB: 1:1000, IF: 1:500 | ~35 | Thermo Fisher Scientific (MA5-17612)[2] |
| This compound 1B | Mouse | Monoclonal | WB, IHC, IF-P, ELISA | WB: 1:20000, IF: 1:400 | Not Specified | Proteintech (66437-1-Ig)[3] |
| This compound 1A | Mouse | Monoclonal | WB, ELISA | WB: 0.1 µg/mL | ~35 | R&D Systems (MAB7237)[4] |
| This compound 2 | Rabbit | Polyclonal | WB | 1:600 | Not Specified | Thermo Fisher Scientific (ANR-008-200UL)[5] |
| This compound 3 | Rabbit | Polyclonal | IF | Not Specified | Not Specified | Described in Low et al., 1996[6] |
| This compound 4 | Rabbit | Polyclonal | IF | Not Specified | Not Specified | Described in Low et al., 1996[6] |
| This compound 12 | Rabbit | Polyclonal | WB, IHC, IF/ICC, IP, ELISA | WB: 1:500-1:1000 | Not Specified | Proteintech (14259-1-AP)[7] |
| This compound 16 | Multiple | Mono/Poly | WB, IF/ICC, IHC, ELISA | Varies | Not Specified | Novus Biologicals[8] |
Note: The optimal dilution for any given antibody should be empirically determined by the end-user. This table serves as a starting point based on manufacturer recommendations.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Role of this compound-1A in the SNARE complex mediating synaptic vesicle fusion.
Caption: Standard workflow for Western Blotting analysis of this compound proteins.
Caption: General workflow for Immunofluorescence staining of this compound proteins.
Experimental Protocols
The following protocols are generalized and should be optimized for your specific experimental conditions, including cell or tissue type and the specific this compound antibody used.
Western Blotting Protocol
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel) and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[9]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary this compound antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an appropriate imaging system.
-
Immunofluorescence Protocol
-
Cell Preparation:
-
Grow cells on sterile glass coverslips.
-
Wash cells briefly with phosphate-buffered saline (PBS).
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[12]
-
-
Permeabilization:
-
Blocking:
-
Wash the cells three times with PBS.
-
Block for 30-60 minutes in a blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary this compound antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[13]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.[13]
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.[13]
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Western Blotting | ||
| No or weak signal | Insufficient protein loaded, poor antibody-antigen binding, or incorrect antibody dilution. | Increase protein load, optimize primary antibody concentration, ensure the antibody is validated for the target species.[9][14] |
| High background | Insufficient blocking, excessive antibody concentration, or inadequate washing. | Optimize blocking time and agent, decrease antibody concentration, increase the number and duration of washes.[9][11] |
| Non-specific bands | Antibody cross-reactivity, protein degradation, or post-translational modifications. | Use a more specific antibody, ensure fresh samples with protease inhibitors, check UniProt for known isoforms or modifications.[14][15] |
| Immunofluorescence | ||
| No or weak signal | Incorrect fixation/permeabilization, low antigen expression, or improper antibody dilution. | Optimize fixation and permeabilization methods for the specific antigen, try a more concentrated antibody dilution.[12] |
| High background | Incomplete blocking, non-specific antibody binding, or autofluorescence. | Increase blocking time, use a blocking serum from the same species as the secondary antibody, use appropriate controls.[12] |
| Poor morphology | Harsh fixation or permeabilization. | Reduce the concentration or incubation time of the fixative/detergent. |
References
- 1. This compound 1A Antibody | Cell Signaling Technology [cellsignal.com]
- 2. This compound 1 Monoclonal Antibody (SP6) (MA5-17612) [thermofisher.com]
- 3. This compound 1B antibody (66437-1-Ig) | Proteintech [ptglab.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound 2 Polyclonal Antibody (ANR-008-200UL) [thermofisher.com]
- 6. The Role of Syntaxins in the Specificity of Vesicle Targeting in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 12 antibody (14259-1-AP) | Proteintech [ptglab.com]
- 8. This compound 16 Antibodies: Novus Biologicals [novusbio.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
In Vitro Methodologies for Elucidating Syntaxin-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established in vitro methods for studying the intricate interactions between syntaxin and its binding partners. Understanding these interactions is crucial for deciphering the mechanisms of vesicular trafficking and neurotransmitter release, and for the development of novel therapeutics targeting these pathways. This document offers detailed protocols, quantitative data summaries, and visual workflows to guide researchers in this field.
Glutathione S-Transferase (GST) Pull-Down Assay
Application Note: The GST pull-down assay is a robust and widely used affinity purification technique to identify and confirm direct protein-protein interactions. In this method, a recombinant "bait" protein, in this case, this compound, is expressed as a fusion with Glutathione S-Transferase (GST). This GST-tagged this compound is immobilized on glutathione-conjugated beads. A "prey" protein, a potential interactor, is then incubated with these beads. If the prey protein binds to this compound, it will be "pulled down" with the beads and can be detected by subsequent analysis, typically Western blotting. This method is particularly useful for validating predicted interactions and can be adapted to screen for novel binding partners from a complex protein mixture like a cell lysate.
Experimental Protocol: GST Pull-Down Assay
A. Expression and Purification of GST-Syntaxin-1A (Bait)
-
Transformation: Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the coding sequence for this compound-1A. Plate on LB agar (B569324) with ampicillin (B1664943) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C for better protein folding.[1][2]
-
Cell Lysis: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). Resuspend the pellet in ice-cold 1X PBS containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble GST-syntaxin-1A.
-
Affinity Purification:
-
Prepare a glutathione-agarose bead slurry according to the manufacturer's instructions.
-
Add the clarified lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow binding of the GST-fusion protein.
-
Wash the beads three to five times with ice-cold 1X PBS to remove non-specifically bound proteins.
-
Elute the GST-syntaxin-1A by incubating the beads with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0) for 10-15 minutes.[3]
-
Analyze the purity and concentration of the eluted protein using SDS-PAGE and a protein concentration assay (e.g., Bradford).
-
B. Pull-Down Interaction Assay
-
Immobilization of Bait: Incubate a defined amount (e.g., 2 µg) of purified GST-syntaxin-1A with equilibrated glutathione-agarose beads for 1 hour at 4°C in a binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100).[4] As a negative control, incubate beads with GST alone.
-
Washing: Wash the beads three times with binding buffer to remove unbound bait protein.
-
Incubation with Prey: Add the prey protein (either a purified recombinant protein or a cell lysate containing the protein of interest) to the beads. Incubate for 1-3 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively (3-5 times) with wash buffer (binding buffer with potentially increased salt concentration, e.g., 150-500 mM NaCl, to reduce non-specific binding).
-
Elution: Elute the protein complexes by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
Co-Immunoprecipitation (Co-IP)
Application Note: Co-immunoprecipitation is a powerful technique to study protein-protein interactions within a more physiological context, often using native proteins from cell or tissue lysates.[5][6] An antibody targeting a known protein (the "bait," e.g., this compound) is used to capture it from a lysate. If this compound is part of a stable complex, its binding partners will also be captured. The entire complex is then precipitated using protein A/G-conjugated beads, which bind to the antibody. This method is invaluable for identifying interaction partners of this compound as they exist in their native cellular environment.
Experimental Protocol: Co-Immunoprecipitation from Brain Lysate
A. Preparation of Brain Lysate
-
Tissue Homogenization: Dissect the brain region of interest on ice. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).[7]
-
Lysis: Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the supernatant and incubate for 30-60 minutes at 4°C with rotation. This step removes proteins that non-specifically bind to the beads, reducing background.[7] Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the pre-cleared lysate.
B. Immunoprecipitation
-
Antibody Incubation: Add a primary antibody specific for this compound (typically 1-5 µg) to a defined amount of pre-cleared lysate (e.g., 500-1000 µg of total protein). As a negative control, use an isotype-matched IgG antibody. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C with rotation to capture the immune complexes.
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration).
-
Elution: Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by Western blotting using antibodies against the potential interacting proteins.
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions.[9] One molecule (the "ligand," e.g., this compound) is immobilized on a sensor chip. A solution containing the other molecule (the "analyte," a potential binding partner) is flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). This allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).
Experimental Protocol: SPR Analysis of this compound-SNAP-25 Interaction
-
Protein and Buffer Preparation:
-
Purify recombinant this compound (ligand) and SNAP-25 (analyte) to a high degree of purity.
-
Prepare a running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). Degas all buffers thoroughly.
-
-
Ligand Immobilization:
-
Use a sensor chip suitable for protein immobilization (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the this compound solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests).[9]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding and Kinetic Analysis:
-
Inject a series of concentrations of SNAP-25 (analyte) in running buffer over the immobilized this compound surface at a constant flow rate (e.g., 30 µL/min).[7] The concentration range should span at least 10-fold below and above the expected KD.
-
Include a zero-concentration (buffer only) injection for double referencing.
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the ligand (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell and the buffer injection to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Application Note: Isothermal Titration Calorimetry is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10] It is the gold standard for characterizing the thermodynamics of protein-protein interactions in solution. A solution of one protein (the "ligand," e.g., this compound) is titrated into a solution of its binding partner (the "macromolecule," e.g., Munc18-1) in a sample cell. The heat change upon each injection is measured. From the resulting binding isotherm, one can directly determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Experimental Protocol: ITC Analysis of this compound-Munc18-1 Interaction
-
Protein and Buffer Preparation:
-
Express and purify this compound-1 and Munc18-1 to a high concentration and purity.
-
Dialyze both proteins extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.[11]
-
Degas the protein solutions and the buffer immediately before the experiment.
-
-
ITC Experiment Setup:
-
Fill the sample cell (e.g., 200 µL) with the Munc18-1 solution at a known concentration (e.g., 2.5-40 µM).
-
Fill the injection syringe (e.g., 40 µL) with the this compound-1 solution at a concentration 10-20 times higher than the Munc18-1 concentration (e.g., 25-400 µM).[11]
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the this compound-1 solution into the Munc18-1 solution, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound-1 into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of this compound-1 to Munc18-1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine KD, n, and ΔH. Calculate ΔG and TΔS from these values.
-
Fluorescence Resonance Energy Transfer (FRET)
Application Note: FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission. By labeling this compound with a donor fluorophore and a potential binding partner (e.g., VAMP2/synaptobrevin) with an acceptor fluorophore, the formation of their complex can be monitored by the appearance of a FRET signal. This technique is highly sensitive for detecting interactions and conformational changes in real-time.
Experimental Protocol: In Vitro FRET Assay for this compound-VAMP2 Interaction
-
Protein Labeling:
-
Introduce unique cysteine residues at specific sites in this compound and VAMP2 via site-directed mutagenesis.
-
Label the purified cysteine-mutant this compound with a donor fluorophore (e.g., a maleimide-reactive derivative of CFP or Alexa Fluor 488).
-
Label the purified cysteine-mutant VAMP2 with an acceptor fluorophore (e.g., a maleimide-reactive derivative of YFP or Alexa Fluor 555).
-
Remove excess free dye by size-exclusion chromatography.
-
-
FRET Measurement:
-
In a fluorometer, mix the labeled this compound-donor with the labeled VAMP2-acceptor in a suitable buffer.
-
Excite the donor fluorophore at its excitation maximum.
-
Measure the emission spectrum, monitoring both the donor and acceptor emission peaks.
-
-
Data Analysis:
-
An increase in acceptor emission and a corresponding decrease in donor emission upon mixing indicates FRET and thus, interaction.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
By titrating one labeled protein against a fixed concentration of the other, a binding curve can be generated to estimate the KD.
-
Quantitative Data Summary
| Method | Interaction Pair | Parameter | Value | Reference |
| GST Pull-Down | This compound-1 / SNAP-25 | KD | 126 nM | |
| Isothermal Titration Calorimetry | Munc18-1 / this compound-1a | KD | 0.59 ± 0.09 µM | [8] |
| Isothermal Titration Calorimetry | Munc18-1 / this compound-1a | ΔH | - | Data not always reported due to low enthalpy change |
| Isothermal Titration Calorimetry | Munc18-1 / this compound-1 variants | KD | Ranged from low µM to not detectable | [2] |
| Surface Plasmon Resonance | Protein-Protein | KD | Typically nM to µM range | |
| FRET | This compound-1A / VAMP-2 | FRET Efficiency | Varies with labeling sites and conditions |
SNARE Complex Assembly and Disassembly Pathway
The formation and subsequent disassembly of the SNARE complex are central to vesicle fusion. This compound, as a core component, undergoes a series of interactions to drive this process.
References
- 1. Quantitative Interpretation of FRET Experiments via Molecular Simulation: Force Field and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dhvi.duke.edu [dhvi.duke.edu]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 10. nicoyalife.com [nicoyalife.com]
- 11. biorxiv.org [biorxiv.org]
Probing the Dance of Fusion: Live-Cell Imaging Techniques for Tracking Syntaxin Dynamics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Syntaxin, a key player in the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, is integral to the process of vesicle fusion, a fundamental mechanism in cellular communication and neurotransmitter release.[1][2][3][4] Understanding the dynamic behavior of this compound at the plasma membrane—its mobility, clustering, and interactions with other proteins—is crucial for deciphering the molecular machinery of exocytosis and identifying potential targets for therapeutic intervention. Live-cell imaging techniques offer a powerful lens to observe these intricate dynamics in real-time and at the nanoscale. This document provides detailed application notes and protocols for several key live-cell imaging modalities used to track this compound dynamics, including Total Internal Reflection Fluorescence (TIRF) Microscopy, Fluorescence Recovery After Photobleaching (FRAP), and Förster Resonance Energy Transfer (FRET) Microscopy.
Application Notes: Visualizing this compound in Action
Live-cell imaging of this compound dynamics provides invaluable insights into its role in synaptic transmission. This compound is not uniformly distributed across the plasma membrane but rather organizes into dynamic nanoclusters.[1][2][4] These clusters are thought to serve as docking and fusion sites for synaptic vesicles.[1] The mobility of this compound is not static; it exhibits a dynamic equilibrium between a freely diffusive state and a less mobile, clustered state.[2] This dynamic behavior is influenced by interactions with other SNARE proteins like SNAP-25 and is modulated by factors such as the N-terminal Habc domain and membrane cholesterol.[5][6]
Advanced imaging techniques have revealed that this compound clusters are more abundant and larger at active zones, the primary sites of neurotransmitter release.[1][4] The dynamics of this compound molecules differ within and outside these active zones, with slower and more confined diffusion observed at these critical sites.[1][4] Techniques such as single-particle tracking have shown that individual this compound molecules can move between different clusters, suggesting a highly fluid and regulated organization.[7]
The following sections provide detailed protocols for established techniques that enable the quantitative analysis of these dynamic processes.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound dynamics obtained through various live-cell imaging techniques.
| Parameter | Value | Technique | Cell Type | Reference |
| Cluster Density | ~14-20 clusters/μm² | dSTORM, STED | PC12 cells | [8] |
| Molecules per Cluster | ~75-90 | PALM, STED, Modeling | PC12 cells | [2][9] |
| Average Cluster Diameter | ~50-93.4 nm | STED, dSTORM | PC12 cells | [2][8] |
| Mobile Fraction (Extrasynaptic) | High | FRAP, SPT | Neurons | [7] |
| Mobile Fraction (Synaptic) | Reduced | FRAP, SPT | Neurons | [7] |
| Diffusion Coefficient (Extrasynaptic) | Faster | FRAP, SPT | Neurons | [7] |
| Diffusion Coefficient (Synaptic) | Slower | FRAP, SPT | Neurons | [7] |
Experimental Protocols
Protocol 1: Fluorescent Protein Tagging of this compound
To visualize this compound in live cells, it is essential to label it with a fluorescent marker. Genetically encoded fluorescent proteins (FPs) like Green Fluorescent Protein (GFP) and its variants are commonly used.[10][11][12][13]
Objective: To generate a this compound construct fused to a fluorescent protein for expression in mammalian cells.
Materials:
-
This compound-1A cDNA
-
Fluorescent protein vector (e.g., pEGFP-N1)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Cell line for expression (e.g., PC12, HEK293, or primary neurons)
-
Transfection reagent
Procedure:
-
Plasmid Construction: a. Amplify the this compound-1A coding sequence using PCR with primers that add appropriate restriction sites for cloning into the fluorescent protein vector. b. Digest both the PCR product and the fluorescent protein vector with the corresponding restriction enzymes. c. Ligate the digested this compound-1A fragment into the linearized vector using T4 DNA ligase. d. Transform the ligation product into competent E. coli and select for positive colonies. e. Isolate plasmid DNA from positive colonies and confirm the correct insertion by restriction digest and DNA sequencing.
-
Cell Culture and Transfection: a. Culture the chosen cell line under standard conditions. b. Transfect the cells with the this compound-FP plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for protein expression before proceeding with imaging experiments.
Protocol 2: Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is ideal for imaging this compound dynamics at the plasma membrane with high signal-to-noise ratio by selectively exciting fluorophores within ~100 nm of the coverslip.[14]
Objective: To visualize the localization and dynamics of fluorescently tagged this compound at the ventral plasma membrane of adherent cells.
Materials:
-
Cells expressing this compound-FP
-
TIRF microscope system with appropriate laser lines and emission filters
-
High numerical aperture (NA ≥ 1.45) objective
-
Glass coverslips (high quality, cleaned)
-
Cell culture medium with low autofluorescence
Procedure:
-
Cell Preparation: a. Plate cells expressing this compound-FP onto clean glass coverslips and allow them to adhere. b. Just before imaging, replace the culture medium with a low-autofluorescence imaging buffer.
-
Microscope Setup and Image Acquisition: a. Mount the coverslip onto the TIRF microscope stage. b. Bring the cells into focus using a low laser power. c. Adjust the angle of the laser beam to achieve total internal reflection. This is typically observed as a transition from illuminating the entire cell to only the footprint of the cell on the coverslip. d. Optimize laser power and camera exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity. e. Acquire time-lapse image series to observe the dynamics of this compound clusters.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently labeled molecules.[15][16][17] By photobleaching a specific region of interest (ROI) and monitoring the recovery of fluorescence, one can determine the diffusion coefficient and the mobile fraction of this compound.
Objective: To quantify the lateral mobility of this compound-FP in the plasma membrane.
Materials:
-
Cells expressing this compound-FP
-
Confocal or TIRF microscope with FRAP capabilities
-
Image analysis software
Procedure:
-
Image Acquisition: a. Identify a cell expressing a moderate level of this compound-FP. b. Acquire a few pre-bleach images of the region of interest at low laser power. c. Use a high-intensity laser beam to photobleach a defined ROI (e.g., a small circle or square) on the plasma membrane. d. Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached region.
-
Data Analysis: a. Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and the background over time. b. Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region. c. Normalize the corrected fluorescence recovery data.[7] d. Fit the recovery curve to an appropriate mathematical model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
Protocol 4: Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy can be used to study protein-protein interactions and conformational changes by measuring the energy transfer between two fluorescent molecules (a donor and an acceptor) when they are in close proximity (1-10 nm).[18][19] This is useful for investigating this compound clustering and its interaction with other SNARE proteins.
Objective: To detect the clustering of this compound molecules or their interaction with a binding partner.
Materials:
-
Cells co-expressing this compound fused to a donor fluorophore (e.g., GFP) and this compound or a binding partner fused to an acceptor fluorophore (e.g., mCherry).
-
A microscope equipped for FRET imaging (e.g., with appropriate filter sets for sensitized emission or a system for fluorescence lifetime imaging microscopy - FLIM).
Procedure:
-
Sample Preparation: a. Co-transfect cells with the donor- and acceptor-labeled constructs. b. Prepare control samples expressing only the donor or only the acceptor for correction of spectral bleed-through.
-
Image Acquisition (Sensitized Emission Method): a. Acquire three images: one exciting the donor and detecting donor emission (Donor channel), one exciting the donor and detecting acceptor emission (FRET channel), and one exciting the acceptor and detecting acceptor emission (Acceptor channel).
-
Data Analysis: a. Correct the FRET channel image for donor bleed-through and acceptor cross-excitation. b. Calculate the FRET efficiency pixel-by-pixel using the corrected fluorescence intensities. c. Regions with high FRET efficiency indicate close proximity of the donor and acceptor molecules, suggesting interaction or clustering.
Visualizations
Caption: Experimental workflow for studying this compound dynamics.
Caption: Key interactions in this compound-mediated vesicle fusion.
References
- 1. Dynamical Organization of this compound-1A at the Presynaptic Active Zone | PLOS Computational Biology [journals.plos.org]
- 2. publish.illinois.edu [publish.illinois.edu]
- 3. pnas.org [pnas.org]
- 4. Dynamical Organization of this compound-1A at the Presynaptic Active Zone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound clusters and cholesterol affect the mobility of Syntaxin1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntaxin1A Lateral Diffusion Reveals Transient and Local SNARE Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super-resolution Imaging Reveals the Internal Architecture of Nano-sized this compound Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mesoscale organization of this compound 1A and SNAP25 is determined by SNARE–SNARE interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MyScope [myscope.training]
- 11. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
- 12. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of fluorescent protein tags as reporters in live-cell imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. faculty.washington.edu [faculty.washington.edu]
- 15. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FRAP Analysis of Extracellular Diffusion in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 18. Fluorescence Lifetime Imaging Microscopy reveals rerouting of SNARE trafficking driving dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Confocal FRET Microscopy to Measure Clustering of Ligand-Receptor Complexes in Endocytic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Generating Syntaxin Knockout and Knockdown Cell Lines: A Detailed Guide for Researchers
Harnessing the power of CRISPR-Cas9 and RNA interference, researchers can now precisely dissect the multifaceted roles of syntaxin proteins in cellular trafficking and signaling. This comprehensive guide provides detailed application notes and protocols for the generation and validation of this compound knockout and knockdown cell lines, tailored for researchers, scientists, and drug development professionals.
Syntaxins are a crucial family of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins that mediate membrane fusion events essential for processes such as neurotransmitter release, hormone secretion, and insulin-stimulated glucose uptake. The targeted disruption of this compound genes through knockout (KO) or the reduction of their expression via knockdown (KD) provides powerful models to investigate their specific functions and their involvement in various disease states.
Application Notes
This document outlines two primary methodologies for modulating this compound gene expression: CRISPR-Cas9-mediated gene knockout for the complete ablation of this compound function, and shRNA-mediated gene knockdown for the transient or stable reduction of this compound expression. The choice of method will depend on the specific research question and the desired level of gene modulation.
CRISPR-Cas9 for this compound Knockout: The CRISPR-Cas9 system offers a precise and permanent method to disrupt this compound genes. This is achieved by guiding the Cas9 nuclease to a specific genomic locus within the this compound gene, where it induces a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a premature stop codon, resulting in a non-functional protein.
shRNA for this compound Knockdown: For a more tunable approach, short hairpin RNA (shRNA) can be employed to reduce this compound mRNA levels, leading to decreased protein expression. Lentiviral vectors are commonly used to deliver shRNA constructs into a wide range of cell types, including difficult-to-transfect cells like neurons. This method allows for both transient and stable knockdown, depending on the experimental design.
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have successfully generated this compound knockout or knockdown models. This data provides an overview of the expected efficiencies and functional consequences of modulating this compound expression.
| Gene Target | Cell Line/Organism | Method | Knockdown/Knockout Efficiency | Reference |
| This compound-1A | Diaphorina citri (nymphs) | RNAi | 39.0 ± 2.8% mRNA reduction | [1] |
| This compound-1A | Diaphorina citri (adults) | RNAi | 58.0 ± 3.1% mRNA reduction | [1] |
| Nucleoredoxin (NXN) | SH-SY5Y | shRNA | ~75-80% protein reduction | [2] |
| ASC | THP1 | shRNA | ~60% and ~80% protein reduction (two shRNAs) | [3] |
| Gene Target | Model | Effect | Quantitative Change | Reference |
| This compound-4 | Heterozygous knockout mice | Impaired glucose tolerance | ~50% reduction in whole-body glucose uptake | [4] |
| This compound-4 | 3T3-L1 adipocytes (knockout) | Reduced insulin-stimulated glucose transport | ~50% reduction | [5] |
| This compound-4 | 3T3-L1 adipocytes (knockout) | Reduced cell surface GLUT4 levels | ~30% reduction | [5] |
| This compound-1A/1B | PC12 cells (double knockdown) | Reduced neurotransmitter release | 50% reduction | [6] |
| ATF4 | HEK293T cells (knockout) | Increased membrane protein production | 52.2 ± 19.0% increase | [7] |
Experimental Workflows and Signaling Pathways
To visually guide researchers through the experimental processes and the biological context of this compound function, the following diagrams have been generated using Graphviz.
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in generating and validating this compound knockout and knockdown cell lines.
Protocol 1: CRISPR-Cas9 Mediated Knockout of this compound in Adherent Mammalian Cells[5][8][9][10]
1. sgRNA Design and Cloning:
- Design two to three single-guide RNAs (sgRNAs) targeting an early exon of the this compound gene of interest using an online design tool.
- Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) according to the manufacturer's protocol.
2. Transfection:
- Plate adherent cells (e.g., HEK293T, HeLa) in a 6-well plate and grow to 70-80% confluency.
- Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.
3. Single-Cell Cloning:
- 48-72 hours post-transfection, harvest the cells.
- If using a fluorescent reporter, enrich for transfected cells using Fluorescence-Activated Cell Sorting (FACS).
- Perform single-cell sorting into 96-well plates or use limiting dilution to seed single cells per well.
- Culture the single-cell clones until they form visible colonies.
4. Validation:
- Expand the clonal populations.
- Genomic DNA sequencing: Extract genomic DNA from each clone, PCR amplify the targeted region, and sequence the PCR products to identify clones with frameshift-inducing indels.
- Western Blot: Prepare protein lysates from potential knockout clones and a wild-type control. Perform Western blotting using a validated antibody against the target this compound to confirm the absence of the protein.
Protocol 2: Lentiviral shRNA-Mediated Knockdown of this compound[1][2][11][12][13][14][15]
1. shRNA Design and Lentiviral Vector Cloning:
- Design two to three shRNA sequences targeting the mRNA of the this compound isoform of interest.
- Synthesize and anneal complementary oligonucleotides for each shRNA.
- Clone the annealed oligos into a lentiviral shRNA expression vector (e.g., pLKO.1) according to the manufacturer's protocol.
2. Lentiviral Particle Production:
- Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like calcium phosphate (B84403) or a lipid-based reagent.
- Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the viral particles if necessary.
3. Transduction of Target Cells:
- Plate the target cells (e.g., SH-SY5Y, PC12) and grow to the desired confluency.
- Transduce the cells with the lentiviral particles at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
- Incubate for 18-24 hours.
4. Selection and Validation:
- Replace the virus-containing medium with fresh medium.
- If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to select for transduced cells.
- qPCR: Extract total RNA from the stable cell pool, synthesize cDNA, and perform quantitative PCR (qPCR) using primers specific for the target this compound to quantify the knockdown efficiency at the mRNA level.
- Western Blot: Prepare protein lysates and perform Western blotting to confirm the reduction of the target this compound protein.
Protocol 3: Western Blot for this compound Protein Validation[7][16][17]
1. Protein Lysate Preparation:
- Wash cell pellets with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
- Determine protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
- Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate the proteins on an SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target this compound (e.g., anti-Syntaxin-1A) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize protein loading.
Protocol 4: qPCR for this compound mRNA Validation[18][19]
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- Assess RNA quality and quantity.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qPCR Reaction:
- Set up qPCR reactions in triplicate using a SYBR Green or TaqMan-based qPCR master mix.
- Each reaction should contain cDNA template, forward and reverse primers for the target this compound gene, and master mix.
- Include a no-template control and primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. Data Analysis:
- Run the qPCR on a real-time PCR instrument.
- Calculate the relative expression of the target this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown samples to a control sample (e.g., cells transduced with a non-targeting shRNA).
Protocol 5: Neurotransmitter Release Assay in PC12 Cells[20][21][22][23][24]
1. Cell Culture and Differentiation:
- Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
- For differentiation, treat cells with Nerve Growth Factor (NGF) for 5-7 days.
2. [³H]-Dopamine Loading:
- Incubate differentiated PC12 cells with [³H]-dopamine in a suitable buffer for 1-2 hours at 37°C.
- Wash the cells several times with a low-potassium buffer to remove extracellular [³H]-dopamine.
3. Evoked Release:
- Stimulate the cells with a high-potassium buffer (e.g., containing 70 mM KCl) for a defined period (e.g., 2-5 minutes) to induce depolarization and neurotransmitter release.
- Collect the supernatant, which contains the released [³H]-dopamine.
- Lyse the cells to measure the remaining intracellular [³H]-dopamine.
4. Quantification:
- Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
- Express the amount of released [³H]-dopamine as a percentage of the total [³H]-dopamine (supernatant + lysate).
Protocol 6: Calcium Imaging in Neurosecretory Cells[25][26][27]
1. Cell Preparation and Dye Loading:
- Plate neurosecretory cells (e.g., PC12, SH-SY5Y) on glass-bottom dishes coated with a suitable substrate (e.g., poly-L-lysine).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
2. Imaging Setup:
- Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with alternating excitation wavelengths for ratiometric dyes like Fura-2).
3. Stimulation and Image Acquisition:
- Perfuse the cells with a physiological salt solution.
- Acquire baseline fluorescence images.
- Stimulate the cells with a depolarizing agent (e.g., high KCl) or a specific agonist to induce calcium influx.
- Continuously acquire fluorescence images during and after stimulation.
4. Data Analysis:
- Measure the changes in fluorescence intensity over time in individual cells or regions of interest.
- For ratiometric dyes, calculate the ratio of fluorescence at the two excitation wavelengths to determine the relative changes in intracellular calcium concentration.
- Compare the amplitude and kinetics of the calcium transients between control and this compound knockout/knockdown cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Nucleoredoxin Knockdown in SH-SY5Y Cells Promotes Cell Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 4. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced membrane protein production in HEK293T cells via ATF4 gene knockout: A CRISPR-Cas9 mediated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced membrane protein production in HEK293T cells via ATF4 gene knockout: A CRISPR-Cas9 mediated approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Botulinum Neurotoxin C1 to Cleave Syntaxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the experimental use of Botulinum Neurotoxin C1 (BoNT/C1) to specifically cleave syntaxin, a key protein in the synaptic vesicle fusion machinery. Understanding this process is crucial for research in neuroscience, particularly in studies related to neurotransmitter release, synaptic plasticity, and for the development of novel therapeutics targeting these pathways.
Introduction
Botulinum neurotoxins are potent metalloproteases that inhibit neurotransmitter release by cleaving specific SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins.[1][2] BoNT/C1 is unique in its ability to cleave two different SNARE proteins: this compound-1A/1B and SNAP-25.[1][2][3][4] This dual activity makes it a valuable tool for dissecting the specific roles of these proteins in exocytosis. The light chain of BoNT/C1 acts as a zinc-dependent endoprotease, targeting this compound for cleavage and thereby disrupting the formation of the SNARE complex required for vesicle fusion with the presynaptic membrane.[5] These protocols detail the application of BoNT/C1 in both cellular and in vitro systems to study the cleavage of this compound.
Signaling Pathway and Mechanism of Action
BoNT/C1 exerts its effect through a multi-step process involving binding to the neuronal surface, internalization, translocation of the light chain into the cytosol, and subsequent cleavage of its target proteins. The cleavage of this compound by the BoNT/C1 light chain prevents the assembly of the SNARE complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane, ultimately blocking neurotransmitter release.
Caption: BoNT/C1 mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for experiments involving BoNT/C1-mediated cleavage of this compound.
Table 1: BoNT/C1 Concentrations for Cellular Assays
| Cell Type | BoNT/C1 Concentration | Incubation Time | Outcome | Reference |
| Cerebellar Granule Neurons (CGNs) | 0.05 - 5 nM | 12 hours | This compound-1A/1B cleavage (EC50 ~0.25 nM) | [1] |
| Primary Cortical Neurons | 0.5 nM | 96 hours | This compound cleavage | [6] |
| Adrenal Chromaffin Cells | 10 - 300 nM | 24 - 72 hours | This compound 1A/B degradation | [3][4] |
Table 2: In Vitro Cleavage Assay Parameters
| Component | Concentration/Amount | Incubation Time | Temperature | Reference |
| Recombinant this compound 1A | 1 µM | 1 hour | 37°C | [1][2] |
| BoNT/C1 Light Chain | 1 - 3 µM | 1 hour | 37°C | [1][2] |
| Cleavage Buffer | See Protocol 3 | 3 hours | 37°C | [7][8] |
Experimental Protocols
Protocol 1: Cleavage of this compound in Cultured Cerebellar Granule Neurons (CGNs)
This protocol describes the culture of primary CGNs and subsequent treatment with BoNT/C1 to analyze this compound cleavage.
Materials:
-
Post-natal day 5-7 rat or mouse pups
-
Poly-L-lysine coated culture plates
-
Dissection medium (e.g., HBSS)
-
Trypsin solution
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
BoNT/C1 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-Syntaxin-1 (recognizing the intact form), anti-cleaved this compound-1 (if available), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
CGN Culture Preparation: a. Isolate cerebella from P5-P7 rat or mouse pups and mince the tissue.[9] b. Digest the tissue with trypsin and DNase I to obtain a single-cell suspension.[9][10] c. Plate the cells on poly-L-lysine coated plates at a desired density (e.g., 1.5 x 10^6 cells/well in a 24-well plate).[9] d. Culture the neurons in supplemented Neurobasal medium at 37°C in a 5% CO2 incubator for 7-10 days to allow for maturation.[11][12]
-
BoNT/C1 Treatment: a. Prepare serial dilutions of BoNT/C1 in culture medium to achieve final concentrations ranging from 0.05 nM to 5 nM.[1] b. Replace the culture medium in each well with the BoNT/C1-containing medium. Include a vehicle-only control. c. Incubate the cells for 12 hours at 37°C.[1]
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot Analysis: a. Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary anti-Syntaxin-1 antibody overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescence substrate and an imaging system. h. Strip and re-probe the membrane for a loading control.
Caption: Workflow for BoNT/C1 treatment of CGNs.
Protocol 2: this compound Cleavage in Permeabilized Chromaffin Cells
This protocol is adapted for chromaffin cells, which can be permeabilized to allow direct access of the BoNT/C1 light chain to the cytosol.
Materials:
-
Primary bovine chromaffin cells or a suitable cell line (e.g., PC12)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Digitonin (B1670571) or Streptolysin-O (SLO) for permeabilization
-
Buffer for permeabilization (e.g., potassium glutamate-based buffer)
-
Recombinant BoNT/C1 light chain
-
Materials for cell lysis, protein quantification, and Western blotting as in Protocol 1.
Procedure:
-
Cell Culture: a. Culture chromaffin cells according to standard protocols.[13][14][15]
-
Permeabilization and Toxin Treatment: a. Wash the cells with a suitable buffer (e.g., Locke's solution).[14] b. Permeabilize the cells with a low concentration of digitonin or SLO for a short period to create pores in the plasma membrane. c. Remove the permeabilization agent and incubate the cells with varying concentrations of the BoNT/C1 light chain in an appropriate intracellular-like buffer.[4] d. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[4]
-
Analysis: a. Terminate the reaction by adding ice-cold buffer and proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1 to assess this compound cleavage.
Protocol 3: In Vitro this compound Cleavage Assay
This cell-free assay directly assesses the proteolytic activity of BoNT/C1 on a this compound substrate.
Materials:
-
Recombinant BoNT/C1 light chain
-
Recombinant this compound-1A substrate (e.g., GST-fusion protein)
-
Cleavage buffer (e.g., 50 mM HEPES pH 7.4, 10 mM DTT, 20 µM ZnCl2).[7][8]
-
SDS-PAGE materials
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the recombinant this compound substrate (e.g., 1 µM) with the cleavage buffer.[1] b. Add the BoNT/C1 light chain to the reaction mixture at the desired concentration (e.g., 10-100 nM). c. Include a control reaction without the BoNT/C1 light chain.
-
Incubation: a. Incubate the reaction mixture at 37°C for 1-3 hours.[7][8]
-
Analysis: a. Stop the reaction by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Analyze the cleavage products by SDS-PAGE and Coomassie blue staining or Western blotting using an anti-syntaxin antibody. The appearance of a smaller molecular weight band indicates cleavage.
Caption: Workflow for in vitro this compound cleavage assay.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for researchers to effectively use BoNT/C1 as a tool to investigate the role of this compound in neuronal processes. Careful optimization of toxin concentration and incubation time is crucial for achieving desired experimental outcomes. These methods can be adapted for various research applications, from fundamental neuroscience to the screening of potential therapeutic agents that modulate SNARE complex formation and function.
References
- 1. Botulinum neurotoxin C mutants reveal different effects of this compound or SNAP-25 proteolysis on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Botulinum neurotoxin C1 cleaves both this compound and SNAP-25 in intact and permeabilized chromaffin cells: correlation with its blockade of catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Botulinum neurotoxin C1 blocks neurotransmitter release by means of cleaving HPC-1/syntaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Synaptic vesicle chips to assay botulinum neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Cerebellum Granule Neurons from Mouse or Rat Pups and Evaluation of Clostridial Neurotoxin Activity and Their Inhibitors by Western Blot and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isolation and Culture of Post-Natal Mouse Cerebellar Granule Neuron Progenitor Cells and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary culture of bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Primary culture of bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bovine adrenal chromaffin cells: high-yield purification and viability in suspension culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Syntaxin Pull-Down Assays with GST-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions is fundamental to understanding cellular signaling pathways and identifying potential therapeutic targets. The Glutathione (B108866) S-Transferase (GST) pull-down assay is a robust and widely used in vitro technique to investigate and confirm direct protein-protein interactions.[1][2][3] This application note provides a detailed protocol for performing a pull-down assay using a GST-tagged syntaxin protein as "bait" to identify and isolate interacting "prey" proteins from a cell lysate.
Syntaxins are a family of SNARE (Soluble NSF Attachment Protein Receptor) proteins that play a crucial role in vesicle trafficking and fusion, a fundamental process in neurotransmission and hormone secretion.[4] They are key components of the SNARE complex, which mediates the fusion of vesicles with their target membranes. Understanding the interactions of this compound with other proteins, such as Munc18, is critical for elucidating the molecular mechanisms of exocytosis. This protocol is designed to be a comprehensive guide for researchers studying this compound-mediated signaling pathways.
Data Presentation
The following table summarizes representative quantitative data for the interaction between this compound-1A and its regulatory protein Munc18-1, as determined by Isothermal Titration Calorimetry (ITC). While not a direct output of a GST pull-down assay, this data provides a quantitative measure of the binding affinity, which is a key parameter in studying protein-protein interactions.
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Stoichiometry (N) | Reference |
| This compound-1A and Munc18-1 | Isothermal Titration Calorimetry (ITC) | ~1 nM | 1:1 | (Burkhardt et al., 2008) |
Experimental Protocols
This section provides a detailed methodology for a GST pull-down assay to identify proteins that interact with a specific this compound isoform.
Part 1: Expression and Purification of GST-Syntaxin Fusion Protein
This part of the protocol describes the expression of the GST-tagged this compound "bait" protein in E. coli and its subsequent purification.
Materials:
-
pGEX vector containing the this compound gene of interest
-
E. coli expression strain (e.g., BL21)
-
LB Broth and LB agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, Protease Inhibitor Cocktail)
-
Glutathione-Sepharose beads
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% Triton X-100)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
Procedure:
-
Transformation: Transform the pGEX-syntaxin plasmid into a suitable E. coli expression strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.[5]
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Continue to incubate the culture for 3-4 hours at 30°C or overnight at 18°C for better protein folding.[5]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice or by using a French press.[6]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris. Carefully transfer the supernatant containing the soluble GST-syntaxin to a new tube.
-
Binding to Glutathione Beads: Add 1 mL of a 50% slurry of Glutathione-Sepharose beads to the clarified lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow the GST-syntaxin to bind to the beads.[7]
-
Washing: Pellet the beads by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Wash the beads three times with 10 mL of ice-cold Wash Buffer.
-
Elution: Elute the GST-syntaxin fusion protein by adding 1 mL of Elution Buffer to the beads. Incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the purified protein. Repeat the elution step for a higher yield.
-
Purity Check: Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.
Part 2: Preparation of Cell Lysate (Prey)
This part of the protocol describes the preparation of a cell lysate that will serve as the source of "prey" proteins.
Materials:
-
Mammalian cells expressing the potential interacting proteins
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer for Mammalian Cells (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail)
-
Cell scraper
Procedure:
-
Cell Culture: Grow the mammalian cells of interest to 80-90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the cells. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant to a new tube. This is the "prey" lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Part 3: GST Pull-Down Assay
This is the core part of the protocol where the "bait" and "prey" are incubated together.
Materials:
-
Purified GST-syntaxin bound to Glutathione-Sepharose beads (from Part 1)
-
GST protein bound to Glutathione-Sepharose beads (as a negative control)
-
Clarified cell lysate ("prey") (from Part 2)
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM MgCl2, 0.1% NP-40, 10% glycerol)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione) or SDS-PAGE Sample Buffer
Procedure:
-
Bead Preparation: Take an equal amount of GST-syntaxin beads and GST-control beads. Wash the beads twice with 1 mL of ice-cold Binding/Wash Buffer.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the beads with a blocking solution (e.g., 1% BSA in Binding/Wash Buffer) for 1 hour at 4°C.[8] Wash the beads again with Binding/Wash Buffer.
-
Binding: Add 500 µg to 1 mg of the "prey" cell lysate to both the GST-syntaxin beads and the GST-control beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]
-
Washing: Pellet the beads by centrifugation at 500 x g for 5 minutes at 4°C. Carefully remove the supernatant. Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer.[1] With each wash, gently resuspend the beads and then pellet them.
-
Elution: After the final wash, remove all the supernatant. Elute the bound proteins by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature. Alternatively, add 50 µL of 2x SDS-PAGE Sample Buffer and boil for 5 minutes to elute and denature the proteins for immediate analysis.
-
Analysis: Centrifuge the beads and collect the supernatant containing the eluted proteins. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.
Visualizations
Experimental Workflow
Caption: Workflow for a GST pull-down assay.
SNARE Complex Formation Signaling Pathway
Caption: SNARE complex formation pathway.
References
- 1. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 2. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.org [mdanderson.org]
- 6. How Is GST Fusion Protein Purified? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]
Probing Syntaxin's Dance: Application Notes and Protocols for Single-Molecule FRET Studies of Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing single-molecule Förster Resonance Energy Transfer (smFRET) for the investigation of syntaxin conformational dynamics. This compound, a crucial component of the SNARE complex, undergoes significant conformational changes between "open" and "closed" states, a process fundamental to the regulation of neurotransmitter release. Understanding these dynamics at the single-molecule level offers profound insights for basic research and is a critical avenue for the development of novel therapeutics targeting neurological and secretory disorders.
Introduction to this compound Conformational Dynamics
This compound-1, a plasma membrane-associated protein, plays a pivotal role in synaptic vesicle fusion. Its conformational state is tightly regulated by interacting partners, most notably Munc18-1 and SNAP-25. In its "closed" conformation, the N-terminal Habc domain of this compound-1 folds back onto its SNARE motif, autoinhibiting its entry into the SNARE complex. The transition to an "open" conformation, where the SNARE motif is exposed, is a prerequisite for the assembly of the fusogenic SNARE complex with synaptobrevin and SNAP-25. smFRET provides a powerful tool to observe these conformational transitions in real-time, offering a window into the molecular choreography of exocytosis.
Quantitative Data Summary
smFRET experiments allow for the precise measurement of FRET efficiency, which is inversely proportional to the distance between donor and acceptor fluorophores. This enables the quantification of the relative populations of different conformational states and the kinetics of their interconversion. The following table summarizes typical FRET efficiency values observed for this compound-1a under various conditions.
| Condition | Conformation | Predominant FRET Efficiency (E) | Reference |
| This compound-1a alone | Dynamic equilibrium | High FRET (~0.7-0.8) and Low FRET (~0.3-0.5) | [1] |
| This compound-1a + Munc18-1 | Closed | High FRET (~0.7-0.8) | [1] |
| This compound-1a + SNAP-25 | Open | Low FRET (~0.3-0.5) | |
| This compound-1a + Munc18-1 + SNAP-25 | Equilibrium shifted towards open | Predominantly Low FRET |
Experimental Protocols
Protein Expression, Purification, and Labeling
A robust protocol for generating fluorescently labeled this compound-1a is critical for successful smFRET experiments. This typically involves site-directed mutagenesis to introduce cysteine residues at strategic locations for dye labeling.
a. Site-Directed Mutagenesis:
-
Introduce two cysteine mutations into a cysteine-free this compound-1a construct. Common labeling sites are within the Habc domain and the SNARE motif to maximize the FRET change between the open and closed conformations. For example, substituting residues at positions ~100 in the Habc domain and ~225 in the SNARE motif can be effective.[1]
b. Protein Expression and Purification:
-
Transform the this compound-1a mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 18-25 °C) to enhance soluble protein production.
-
Harvest cells by centrifugation and lyse them using sonication or high-pressure homogenization in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM imidazole, 1 mM TCEP).
-
Clarify the lysate by ultracentrifugation.
-
Purify the His-tagged this compound-1a using a Ni-NTA affinity column, eluting with a gradient of imidazole.
-
Further purify the protein using size-exclusion chromatography to remove aggregates and ensure a homogenous sample.
c. Fluorescent Labeling:
-
Reduce the purified this compound-1a with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure free sulfhydryl groups.
-
Remove TCEP using a desalting column.
-
Immediately incubate the protein with a 5- to 10-fold molar excess of maleimide-functionalized donor (e.g., Cy3) and acceptor (e.g., Cy5) dyes for 2-4 hours at 4°C in the dark. The labeling buffer should be at a pH of 7.0-7.5 (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl).[2]
-
Quench the labeling reaction by adding a 100-fold molar excess of a reducing agent like DTT or β-mercaptoethanol.
-
Separate the labeled protein from free dye using a desalting column followed by high-performance liquid chromatography (HPLC) to isolate the correctly double-labeled protein from unlabeled and single-labeled species.[2]
Sample Preparation for smFRET Imaging
For studying the dynamics of membrane-associated this compound, reconstitution into a membrane-mimetic system is essential.
a. Liposome or Nanodisc Reconstitution (Optional but Recommended):
-
Prepare a lipid mixture (e.g., POPC:POPS in a 4:1 molar ratio) and solubilize it with a detergent like sodium cholate.
-
Mix the labeled this compound-1a with the solubilized lipids at a desired protein-to-lipid ratio.
-
Remove the detergent by dialysis or with bio-beads to allow the formation of proteoliposomes or nanodiscs.
b. Surface Immobilization for TIRF Microscopy:
-
Clean glass coverslips thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and water).
-
Functionalize the coverslip surface with a mixture of PEG and biotin-PEG to prevent non-specific protein adsorption.
-
Coat the surface with neutravidin or streptavidin.
-
Immobilize the biotinylated, labeled this compound-1a (or proteoliposomes/nanodiscs containing the protein) on the surface via the biotin-streptavidin interaction.
smFRET Data Acquisition and Analysis
a. Total Internal Reflection Fluorescence (TIRF) Microscopy:
-
Use a TIRF microscope to excite the donor fluorophores in the immobilized molecules.
-
Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a sensitive EMCCD camera.
-
Acquire time-series data with a typical frame rate of 10-100 ms (B15284909) to capture the conformational dynamics.
b. Data Analysis:
-
Identify single-molecule spots and extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA).
-
Correct for background noise and spectral bleed-through.
-
Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (IA + ID).
-
Generate FRET efficiency histograms to visualize the populations of different conformational states.
-
Perform dwell time analysis on the time traces to determine the kinetics of transitions between the open and closed states. The dwell times in each state can be fitted to exponential distributions to extract the transition rates.[3][4]
Visualizations
Experimental Workflow
References
Optogenetic Tools for Controlling Syntaxin Clustering and Function: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Syntaxin-1A, a key component of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex, plays a pivotal role in the docking and fusion of synaptic vesicles with the presynaptic plasma membrane.[1][2] The spatial organization of this compound-1A into clusters is thought to be a critical regulatory step in exocytosis, though the precise function of these clusters remains an area of active investigation.[3][4][5] Optogenetics offers a powerful approach to dissect the role of this compound clustering by providing precise spatiotemporal control over its oligomerization state.[6][7]
This document provides detailed application notes and protocols for utilizing optogenetic tools to control this compound-1A clustering and function. We will focus on a light-inducible dimerization system based on the Vaucheria frigida aureochrome1 (AuLOV) domain, which allows for reversible control of this compound clustering in live cells.[8] This approach enables researchers to investigate the direct consequences of this compound clustering on vesicle docking, fusion, and neurotransmitter release.
The core principle involves fusing this compound-1A to the light-sensitive AuLOV domain. In the dark, the this compound-AuLOV fusion protein exists predominantly as monomers. Upon blue light illumination, the AuLOV domains dimerize, forcing the attached this compound-1A molecules into close proximity and inducing the formation of larger clusters.[8] This process is reversible, with the clusters disassembling upon cessation of the light stimulus. This tool allows for a "gain-of-function" approach to study the effects of enhanced this compound clustering.[8]
Key Optogenetic Modules for this compound Control
Several optogenetic systems can be adapted for controlling protein oligomerization. The choice of module depends on the desired kinetics, oligomerization state, and experimental context.
| Optogenetic System | Type | Association t1/2 (s) | Dissociation t1/2 (s) | Wavelength (nm) | Notes |
| AuLOV | Homo-dimerization | - | - | Blue (~450) | Light-induced dimerization; utilized for this compound control.[9] |
| CRY2 | Homo-oligomerization | 15–115 (CRY2olig) | 410–1386 (CRY2olig) | Blue (~488) | Forms higher-order oligomers upon blue light stimulation.[9][10] |
| CRY2 / CIBN | Hetero-dimerization | <1 | 300 | Blue (~488) | Rapid association upon blue light stimulation.[9][11] |
| iLID / nano | Hetero-dimerization | 2–95 | 64 | Blue (~470) | An engineered LOV-domain based system.[9] |
Data summarized from a corrigendum (B26392) to "this compound Clustering and Optogenetic Control for Synaptic Membrane Fusion".[9] Note: Kinetic values can vary depending on the specific construct and cellular environment.
Experimental Protocols
Protocol 1: Molecular Cloning of Opto-Syntaxin Construct
This protocol describes the generation of a this compound-1A construct fused to a light-activated dimerization domain (e.g., AuLOV) and a fluorescent reporter (e.g., GFP).
Materials:
-
pEGFP-N1 vector
-
Human this compound-1A cDNA
-
AuLOV domain cDNA
-
Restriction enzymes (e.g., NheI, AgeI, NotI)
-
T4 DNA Ligase
-
DH5α competent E. coli
-
Plasmid purification kit
Method:
-
Vector Preparation: Digest the pEGFP-N1 vector with appropriate restriction enzymes to allow for in-frame insertion of the this compound-1A and AuLOV sequences.
-
Insert Amplification: Amplify the full-length human this compound-1A cDNA and the AuLOV domain cDNA using PCR. Design primers to introduce restriction sites compatible with the digested vector and to ensure in-frame fusion. A typical construct design would be this compound-1A-AuLOV-GFP.
-
Ligation: Ligate the amplified and digested this compound-1A and AuLOV fragments into the prepared pEGFP-N1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation product into competent DH5α E. coli cells.
-
Selection and Verification: Select for positive clones on antibiotic-containing agar (B569324) plates. Isolate plasmid DNA from several colonies and verify the correct insertion and sequence by restriction digest and Sanger sequencing.
Protocol 2: Cell Culture, Transfection, and Expression
This protocol is for expressing the opto-syntaxin construct in a suitable cell line, such as PC12 cells, which are a common model for studying neurosecretion.
Materials:
-
PC12 cell line
-
DMEM high-glucose medium
-
Fetal bovine serum (FBS)
-
Horse serum
-
Lipofectamine 3000 or similar transfection reagent
-
Opto-syntaxin plasmid DNA
Method:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating for Transfection: One day before transfection, plate the PC12 cells onto glass-bottom dishes suitable for microscopy at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the this compound-AuLOV-GFP plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Expression: Allow the cells to express the construct for 24-48 hours post-transfection before proceeding with imaging experiments.
Protocol 3: Optogenetic Stimulation and Live-Cell Imaging
This protocol details the procedure for inducing this compound clustering with light and imaging the process using Total Internal Reflection Fluorescence (TIRF) microscopy, which is ideal for visualizing events at the plasma membrane.
Materials:
-
Inverted microscope equipped with a TIRF objective and laser lines for GFP (e.g., 488 nm) and for stimulation (e.g., 450 nm or 488 nm).
-
Live-cell imaging chamber with temperature and CO2 control.
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
Method:
-
Microscope Setup: Mount the dish of transfected cells onto the microscope stage. Equilibrate the live-cell chamber to 37°C and 5% CO2.
-
Cell Selection: Identify a healthy, transfected cell expressing the this compound-AuLOV-GFP construct at a moderate level. The fluorescence should be clearly localized to the plasma membrane.
-
Pre-Stimulation Imaging (Dark State): Acquire baseline images of the cell in the dark state using the 488 nm laser at low power to visualize the distribution of monomeric this compound-AuLOV-GFP.
-
Optogenetic Stimulation: To induce clustering, illuminate the cell or a region of interest with blue light (e.g., 450 nm or a higher power 488 nm laser). The duration and intensity of the stimulation should be optimized for the specific construct and desired level of clustering. A typical stimulation might be continuous illumination for 1-5 minutes.
-
Post-Stimulation Imaging (Clustered State): Immediately following stimulation, acquire images to visualize the formation of this compound clusters. Continue imaging to observe the dynamics of the clusters.
-
Reversibility: To observe the dissociation of clusters, stop the blue light stimulation and continue to acquire images over time (e.g., every 30 seconds for 10-15 minutes).
-
Image Analysis: Quantify the changes in this compound clustering by measuring parameters such as cluster size (diameter), density (number of clusters per unit area), and fluorescence intensity before, during, and after light stimulation.
Quantitative Data Summary
The following table summarizes quantitative data from experiments using a this compound-AuLOV-GFP construct to demonstrate light-inducible clustering.
| Parameter | Condition | Value (Mean ± SEM) | Cell Type | Source |
| Cluster Diameter | Dark (Before Stimulation) | 1.00 (Normalized) | PC12 | Pei et al., 2025[8] |
| Blue Light (After Stimulation) | ~1.25 (Normalized) | PC12 | Pei et al., 2025[8] | |
| Dark (Recovery) | ~1.05 (Normalized) | PC12 | Pei et al., 2025[8] | |
| Punctum Intensity (a.u.) | Full-length this compound on Bilayer | ~1.5 | In vitro | Pei et al., 2025[12] |
| This compound-SNARE Domain on Bilayer | ~2.5 | In vitro | Pei et al., 2025[12] | |
| This compound-Habc Domain on Bilayer | ~0.5 | In vitro | Pei et al., 2025[12] | |
| Punctum Size (µm²) | Full-length this compound on Bilayer | ~0.4 | In vitro | Pei et al., 2025[12] |
| This compound-SNARE Domain on Bilayer | ~0.8 | In vitro | Pei et al., 2025[12] | |
| This compound-Habc Domain on Bilayer | ~0.2 | In vitro | Pei et al., 2025[12] |
This data indicates a significant and reversible increase in the diameter of this compound clusters upon blue light stimulation.[8] In vitro data suggests that the SNARE domain is a primary driver of this compound condensation.[12]
Visualizations
Caption: Mechanism of light-induced this compound clustering using the AuLOV system.
References
- 1. Munc18 modulates this compound phase separation to promote exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optogenetic control of cellular forces and mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publish.illinois.edu [publish.illinois.edu]
- 5. Munc18-dependent and -independent clustering of this compound in the plasma membrane of cultured endocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Clustering and Optogenetic Control for Synaptic Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publish.illinois.edu [publish.illinois.edu]
- 10. The Dual Characteristics of Light-Induced Cryptochrome 2, Homo-oligomerization and Heterodimerization, for Optogenetic Manipulation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid blue light induction of protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording in Syntaxin Mutant Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the functional consequences of syntaxin mutations on neuronal communication. This compound, a crucial component of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, plays a central role in synaptic vesicle docking and fusion, which are fundamental processes for neurotransmitter release.[1][2][3][4][5][6][7][8][9][10] Mutations in this compound genes can lead to severe neurological disorders by altering the efficacy of synaptic transmission.[6]
This document outlines key electrophysiological techniques, namely whole-cell patch-clamp and amperometry, to functionally characterize this compound mutant neurons. It also provides structured data from published studies to serve as a comparative reference.
Introduction to this compound and its Role in Neurotransmission
This compound-1 is a plasma membrane-bound protein that, together with SNAP-25 (Synaptosomal-associated protein 25) and synaptobrevin (also known as VAMP, vesicle-associated membrane protein), forms the core SNARE complex.[1][5][6][8][9][10] This complex acts as the minimal machinery required to drive the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[8][9] The interaction and conformational changes of these proteins are tightly regulated, ensuring the precise timing and calcium dependency of neurotransmitter release.[1][6]
Mutations in this compound can disrupt various stages of this process, including vesicle docking, priming, and fusion, leading to either a reduction or an increase in neurotransmitter release.[2][11][12] Understanding the specific impact of a given this compound mutation is critical for elucidating disease mechanisms and for the development of targeted therapeutics.
Key Electrophysiological Techniques
Whole-Cell Patch-Clamp Recording
Whole-cell patch-clamp is a versatile technique used to record the electrical activity of individual neurons. It allows for the measurement of various parameters of synaptic transmission, including postsynaptic currents and potentials.[13][14][15][16][17]
Objective: To measure spontaneous and evoked neurotransmitter release from this compound mutant neurons by recording excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs).
Experimental Workflow:
Figure 1: Workflow for Whole-Cell Patch-Clamp Recording.
Protocol: A simplified protocol for whole-cell patch-clamp recording from cultured neurons is provided below.[13][15][16]
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2/5% CO2.[13]
-
Internal Solution (for recording EPSCs, in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA. Adjust pH to 7.3 with KOH. The osmolarity should be 10-20 mOsm lower than the aCSF.[16][17]
Procedure:
-
Preparation:
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.[15]
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of approximately 1.5 mL/min.[13]
-
Fill a micropipette with the internal solution and mount it on the micromanipulator.[14]
-
Apply positive pressure to the pipette and approach a target neuron under visual guidance.[14]
-
Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[14]
-
Apply a brief pulse of suction or a "zap" voltage to rupture the membrane patch and achieve the whole-cell configuration.[14]
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). To record spontaneous inhibitory postsynaptic currents (sIPSCs), hold the cell at 0 mV.[13]
-
Evoked Recordings: Stimulate presynaptic neurons (e.g., with a bipolar electrode) to evoke postsynaptic currents (eEPSCs or eIPSCs).
-
Current-Clamp Mode: Inject current steps to measure the resting membrane potential and firing properties of the neuron.[15]
-
Amperometry
Amperometry is a high-resolution technique used to detect the release of oxidizable neurotransmitters, such as dopamine (B1211576) and serotonin, from single vesicles.[18][19][20][21]
Objective: To quantify the amount of neurotransmitter released per vesicle (quantal size) and the kinetics of vesicle fusion in this compound mutant neurons.
Experimental Workflow:
Figure 2: Workflow for Amperometric Recording.
Protocol:
Equipment:
-
Carbon-fiber microelectrode (5-10 µm diameter)
-
Amperometric amplifier
-
Data acquisition system
Procedure:
-
Preparation:
-
Fabricate or purchase carbon-fiber microelectrodes.
-
Culture cells, such as PC12 cells or chromaffin cells, that release catecholamines.
-
-
Recording:
-
Place the carbon-fiber electrode in close apposition to the surface of the cell.
-
Apply a constant oxidative potential (e.g., +700 mV for catecholamines) to the electrode.
-
Stimulate the cell to induce exocytosis (e.g., via high potassium solution or a chemical agonist).
-
Record the resulting current, where each spike represents the oxidation of neurotransmitter released from a single vesicle.[19][22]
-
-
Data Analysis:
-
Use software to detect and analyze the individual amperometric spikes.[19]
-
The integral of each spike (charge, Q) is proportional to the number of neurotransmitter molecules released (quantal size). This can be calculated using Faraday's law: Q = nNF, where n is the number of electrons transferred per molecule, N is the number of molecules, and F is the Faraday constant.[21]
-
Analyze spike parameters such as amplitude, rise time, and decay time to infer information about the fusion pore dynamics.[18][20][21]
-
Data Presentation: Effects of this compound Mutations
The following tables summarize quantitative data from studies on this compound mutant neurons in various model organisms.
Table 1: Electrophysiological Phenotypes of this compound Mutants in Drosophila melanogaster
| Mutation | Effect on Neurotransmitter Release | Key Findings | Reference |
| syx-1A null | Abolished evoked neurotransmission | This compound is essential for evoked neurotransmitter release. | |
| syx-1A partial loss-of-function | 80% reduction in evoked transmission | Demonstrates a dose-dependent role of this compound in neurotransmission. | |
| This compound mutation blocking ROP/Munc-18 binding | Increased neurotransmitter release | ROP/Munc-18 normally inhibits neurosecretion through its interaction with this compound. | [11] |
| This compound mutation blocking Ca2+ channel binding | Increased neurotransmitter release | This compound normally functions in inhibiting Ca2+ channel opening. | [11] |
Table 2: Electrophysiological Phenotypes of this compound Mutants in Caenorhabditis elegans
| Mutation | Effect on Neurotransmitter Release | Key Findings | Reference |
| unc-64 (this compound) hypomorphic mutants | Altered kinetics of transmitter release | Lesions in the coiled-coil domain of this compound impair synaptic transmission. | [23] |
| "Open" this compound knock-in | Enhanced spontaneous and evoked exocytosis | Facilitating the "open" conformation of this compound enhances neurotransmitter release. | [24][25] |
| Open this compound in snt-1 (synaptotagmin) mutant background | Partial rescue of exocytosis defects | Open this compound can partially bypass the requirement for other key synaptic proteins. | [25][26] |
Table 3: Electrophysiological Phenotypes of this compound Knockout Mice
| Genotype | Effect on Synaptic Transmission | Key Findings | Reference |
| This compound-1A/1B double knockout (DKO) | Complete abolishment of vesicle fusion | This compound-1 is essential for neurotransmitter release and neuronal survival. | [2][5] |
| This compound-1A knockout | Normal basal synaptic transmission, impaired long-term potentiation (LTP) | This compound-1A is important for synaptic plasticity. | [27][28][29][30] |
| This compound-1A knockout | Reduced 5-HT release | Suggests a role for this compound-1A in specific neurotransmitter systems. | [31] |
Signaling Pathways and Logical Relationships
The SNARE Complex and Synaptic Vesicle Fusion
The core of the neurotransmitter release machinery is the SNARE complex. The following diagram illustrates the key proteins involved and their roles in vesicle fusion.
Figure 3: SNARE Complex-Mediated Vesicle Fusion.
This pathway highlights how this compound, as a t-SNARE, is a central component in the docking and priming of synaptic vesicles. Mutations in this compound can disrupt its interaction with synaptobrevin and SNAP-25, thereby impairing the formation of the fusion-competent SNARE complex.
Conclusion
The electrophysiological techniques and data presented in these application notes provide a framework for the detailed functional analysis of this compound mutant neurons. By employing whole-cell patch-clamp and amperometry, researchers can gain critical insights into how specific mutations alter synaptic transmission. This knowledge is invaluable for understanding the pathophysiology of related neurological disorders and for the preclinical evaluation of potential therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Distinct Functions of this compound-1 in Neuronal Maintenance, Synaptic Vesicle Docking, and Fusion in Mouse Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publish.illinois.edu [publish.illinois.edu]
- 4. Disruption of this compound-mediated protein interactions blocks neurotransmitter secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Functions of this compound-1 in Neuronal Maintenance, Synaptic Vesicle Docking, and Fusion in Mouse Neurons | Journal of Neuroscience [jneurosci.org]
- 6. Frontiers | Genetic disorders of neurotransmitter release machinery [frontiersin.org]
- 7. The SNARE complex in neuronal and sensory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNARE Regulatory Proteins in Synaptic Vesicle Fusion and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Multifaceted Role of SNARE Proteins in Membrane Fusion [frontiersin.org]
- 10. SNARE protein - Wikipedia [en.wikipedia.org]
- 11. This compound 1A interacts with multiple exocytic proteins to regulate neurotransmitter release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic and electrophysiological studies of Drosophila this compound-1A demonstrate its role in nonneuronal secretion and neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Patch Clamp Protocol [labome.com]
- 17. protocols.io [protocols.io]
- 18. Analysis of exocytotic events recorded by amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Automatic analysis for amperometrical recordings of exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of single-vesicle exocytotic events recorded by amperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amperometry methods for monitoring vesicular quantal size and regulation of exocytosis release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vesicular neurotransmitters exocytosis monitored by amperometry: theoretical quantitative links between experimental current spikes shapes and intravesicular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Caenorhabditis elegans unc-64 Locus Encodes a this compound That Interacts Genetically with Synaptobrevin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Double mutation of open this compound and UNC-18 P334A leads to excitatory-inhibitory imbalance and impairs multiple aspects of C. elegans behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jneurosci.org [jneurosci.org]
- 29. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 30. Analysis of knock-out mice to determine the role of HPC-1/syntaxin 1A in expressing synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. HPC-1/syntaxin 1A gene knockout mice show abnormal behavior possibly related to a disruption in 5-HTergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring Vesicle Recycling with pHluorin-Tagged Syntaxin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic process of synaptic vesicle recycling is fundamental to neuronal communication and a critical area of investigation in neuroscience and drug development. The use of pH-sensitive fluorescent proteins, particularly superecliptic pHluorin (SEP), has revolutionized the study of this process by enabling real-time visualization of exocytosis and endocytosis in living cells.[1] This application note provides a detailed guide to utilizing pHluorin-tagged syntaxin-1A, a key SNARE protein in vesicle fusion, to monitor vesicle trafficking dynamics. While this compound-1A is primarily localized to the plasma membrane, tracking its potential inclusion in recycling vesicles offers insights into the fidelity of vesicle reformation and the maintenance of membrane protein identity.[2]
The principle of this technique relies on the pH sensitivity of pHluorin. The intra-luminal environment of synaptic vesicles is acidic (pH ~5.5), which quenches the fluorescence of pHluorin fused to the luminal or extracellular domain of a protein.[1] Upon exocytosis, the pHluorin tag is exposed to the neutral pH of the extracellular space (pH ~7.4), resulting in a significant increase in fluorescence. Subsequent endocytosis and re-acidification of the vesicle lead to a decrease in fluorescence, allowing for the kinetic analysis of both processes.[3]
Key Applications
-
Real-time monitoring of exocytosis and endocytosis: Directly visualize the fusion of vesicles with the plasma membrane and their subsequent retrieval.
-
Quantitative analysis of vesicle pool dynamics: Measure the size of the recycling pool and the kinetics of vesicle turnover.[4]
-
Investigating the sorting of plasma membrane proteins during endocytosis: Determine the extent to which plasma membrane proteins like this compound-1A are internalized during synaptic vesicle recycling.
-
Screening for drugs that modulate vesicle trafficking: Assess the effects of compounds on the rates of exocytosis and endocytosis.
Signaling and Experimental Workflow
The following diagrams illustrate the principle of pHluorin-based vesicle recycling monitoring and a typical experimental workflow.
Caption: Principle of pHluorin-based monitoring of synaptic vesicle recycling.
Caption: Experimental workflow for monitoring vesicle recycling with pHluorin-tagged this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from studies using pHluorin-tagged vesicle proteins.
Table 1: Surface Expression and Recycling of pHluorin-Tagged Proteins
| Protein Construct | Cell Type | Surface Fraction (%) | Recycling with Vesicles | Reference |
| This compound-1A-pHluorin | Hippocampal Neurons | ~85% | Minimal | [2] |
| VAMP2-pHluorin | Hippocampal Neurons | ~15% | Yes | [5] |
| vGlut1-pHluorin | Hippocampal Neurons | ~2% | Yes | [5] |
Table 2: Kinetics of Vesicle Endocytosis
| pHluorin Construct | Stimulation | Endocytic Time Constant (τ) | Cell Type | Reference |
| sypHy | Single Action Potential | ~15 s | Hippocampal Neurons | [3] |
| vGlut1-pHluorin | Single Action Potential | ~14 s | Hippocampal Neurons | [5] |
| VAMP2-pHluorin | 40 APs @ 20 Hz | 4-90 s (load dependent) | Hippocampal Neurons | [6] |
Experimental Protocols
Protocol 1: Transfection of Neuronal Cultures with pHluorin-Syntaxin-1A
This protocol describes the transfection of primary hippocampal neurons using Lipofectamine 2000.
Materials:
-
Primary hippocampal neuron cultures (12-14 days in vitro, DIV)
-
pHluorin-Syntaxin-1A plasmid DNA
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
6-well plates with coverslips containing cultured neurons
Procedure:
-
Preparation of DNA-Lipofectamine Complexes:
-
For each well to be transfected, prepare two tubes.
-
Tube A: Dilute 0.7 µg of pHluorin-Syntaxin-1A plasmid DNA in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.[2]
-
Tube B: Dilute 1.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.[2]
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 25 minutes at room temperature to allow for complex formation.[2]
-
-
Transfection of Neurons:
-
Gently remove the culture medium from the well containing the neuronal culture on a coverslip and save it.
-
Add the 100 µL DNA-Lipofectamine complex mixture dropwise to the coverslip.
-
Incubate the cells at 37°C in a CO2 incubator for 45-60 minutes.[2]
-
After incubation, gently add back the saved conditioned medium to the well.
-
Return the plate to the incubator and allow for protein expression for 24-72 hours before imaging.
-
Protocol 2: Live-Cell Imaging of Vesicle Recycling
This protocol outlines the procedure for imaging vesicle recycling in transfected neurons.
Materials:
-
Transfected neuronal cultures on coverslips
-
Imaging Chamber
-
Inverted fluorescence microscope with a high-sensitivity camera (e.g., EMCCD or sCMOS)
-
Field stimulation electrodes
-
Perfusion system
-
Imaging Buffer (Standard Extracellular Solution): [4]
-
150 mM NaCl
-
3 mM KCl
-
10 mM HEPES
-
20 mM Glucose
-
2 mM CaCl₂
-
3 mM MgCl₂
-
Adjust pH to 7.35
-
-
NH₄Cl Solution (for total vesicle pool visualization): [4]
-
100 mM NaCl
-
50 mM NH₄Cl
-
3 mM KCl
-
10 mM HEPES
-
20 mM Glucose
-
2 mM CaCl₂
-
3 mM MgCl₂
-
Adjust pH to 7.35
-
-
Network Activity Blockers (optional): [4]
-
10 µM DNQX
-
50 µM APV
-
Procedure:
-
Mounting and Perfusion:
-
Mount the coverslip with transfected neurons in the imaging chamber.
-
Place the chamber on the microscope stage and perfuse with Imaging Buffer at a constant rate.
-
If desired, add network activity blockers to the imaging buffer to prevent spontaneous firing.
-
-
Locating Transfected Cells:
-
Identify transfected neurons expressing pHluorin-Syntaxin-1A using the appropriate fluorescence channel (e.g., GFP/FITC filter set).
-
-
Image Acquisition:
-
Acquire baseline fluorescence images (F₀) for a period of time (e.g., 60 seconds) at a suitable frame rate (e.g., 0.2-1 Hz).
-
Induce exocytosis by electrical field stimulation (e.g., 300 bipolar pulses of 10 V/cm, 1 ms (B15284909) duration, at 20 Hz).[4]
-
Continue acquiring images during and after stimulation to monitor the fluorescence increase (exocytosis) and subsequent decay (endocytosis).
-
-
Total Vesicle Pool Visualization:
-
At the end of the experiment, perfuse the chamber with the NH₄Cl solution to alkalinize all intracellular compartments, revealing the total fluorescence of the pHluorin-tagged protein pool (F_max).[4]
-
Protocol 3: Data Analysis
This protocol describes the basic steps for analyzing the acquired fluorescence data.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Region of Interest (ROI) Selection:
-
Define ROIs around individual synaptic boutons or regions of the plasma membrane.
-
Define a background ROI in a region devoid of cells.
-
-
Background Subtraction:
-
Subtract the mean fluorescence intensity of the background ROI from the fluorescence intensity of the synaptic ROIs for each frame.
-
-
Photobleaching Correction:
-
Photobleaching can lead to a gradual decrease in fluorescence intensity over time. Correct for this by fitting a single or double exponential decay function to the pre-stimulation baseline fluorescence and subtracting this fit from the entire time course.[3]
-
-
Fluorescence Normalization (ΔF/F₀):
-
Calculate the change in fluorescence (ΔF) by subtracting the average baseline fluorescence (F₀) from the fluorescence at each time point (F(t)).
-
Normalize the fluorescence change by dividing ΔF by F₀: ΔF/F₀ = (F(t) - F₀) / F₀ .
-
-
Quantification of Recycling Parameters:
-
Exocytosis Rate: The initial rising slope of the ΔF/F₀ trace reflects the rate of exocytosis.
-
Endocytosis Rate: Fit a single exponential decay function to the decaying phase of the ΔF/F₀ trace to determine the time constant (τ) of endocytosis.[4]
-
Recycling Pool Size: The peak ΔF/F₀ value in the presence of a v-ATPase inhibitor like bafilomycin A1 (which prevents re-acidification) or the total fluorescence revealed by NH₄Cl application can be used to estimate the size of the recycling vesicle pool.[4]
-
Troubleshooting
-
Low Transfection Efficiency: Optimize DNA concentration, Lipofectamine 2000 volume, and incubation times. Ensure neuronal cultures are healthy.
-
Weak Fluorescence Signal: Check the expression of the pHluorin construct. Use a high-sensitivity camera and appropriate microscope settings.
-
High Background Fluorescence: Ensure complete removal of transfection reagents. Use an appropriate imaging buffer.
-
Rapid Photobleaching: Reduce excitation light intensity and/or exposure time. Use an anti-fade agent in the mounting medium if applicable for fixed-cell imaging.[3]
Conclusion
The use of pHluorin-tagged this compound-1A provides a powerful tool for investigating the dynamics of this essential SNARE protein and its potential involvement in vesicle recycling. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can gain valuable insights into the molecular mechanisms governing synaptic function and identify novel therapeutic targets for neurological disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging pHluorin-based probes at hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pHluorin assays, analysis, and fluorescence microscopy [protocols.io]
- 5. The kinetics of synaptic vesicle recycling measured at single presynaptic boutons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Syntaxin Splice Forms Using Real-Time RT-PCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes, and it is estimated that approximately 95% of human multi-exon genes undergo this process.[1][2] This regulation of gene expression allows a single gene to produce various mRNA transcripts, known as splice variants, which can then be translated into different protein isoforms.[1] These isoforms may have distinct, or even opposing, biological functions.[3][4] Syntaxins, a family of SNARE proteins essential for vesicular transport and membrane fusion events like neurotransmitter release and hormone secretion, are known to undergo alternative splicing. The resulting syntaxin isoforms can exhibit differential tissue expression and functional roles, making the precise quantification of their splice variants crucial for understanding their involvement in physiological and pathological processes.
This application note provides a detailed protocol for the quantitative analysis of this compound splice forms using SYBR Green-based quantitative real-time reverse transcription PCR (qRT-PCR). The method's reliability makes it a valuable tool for researchers investigating the significance of individual splice variants.[5][6]
Principle of the Method
The quantification of specific splice variants is achieved through meticulous primer design.[7] To distinguish between two splice forms—for example, one containing an exon and one where it is skipped—primers are designed to specifically target the unique exon-exon junction of one of the variants.[5][8][9] This ensures that amplification only occurs for the target splice form. The relative expression of each variant is then determined using the comparative CT (ΔΔCT) method, normalized to a stably expressed reference gene.[3]
Key strategies for distinguishing splice variants include:
-
Boundary-Spanning Primers: A primer is designed to anneal across the unique junction created by the splicing event.[5][10] This is a highly specific and widely used method.
-
Variant-Specific Probes: In probe-based qPCR, a labeled probe is designed to hybridize to the unique sequence of a specific splice variant.[5]
-
Quantification by Subtraction: This less direct method involves amplifying a region common to all variants and a region specific to one, then calculating the difference.[5]
This protocol will focus on the use of boundary-spanning primers with SYBR Green chemistry, a cost-effective and reliable approach.[3]
Experimental Workflow
The overall experimental process, from sample collection to data analysis, is outlined below.
Detailed Protocols
Protocol 1: Total RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from cell pellets or homogenized tissue using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To prevent amplification from contaminating genomic DNA (gDNA), perform an on-column DNase digestion during the RNA purification process or a post-extraction DNase treatment. This is a critical step.[5]
-
RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2 is indicative of high-purity RNA.
-
RNA Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on a 1% denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Protocol 2: Splice-Variant Specific Primer Design
This is the most critical step for successful splice-form analysis. For this example, we will design primers to quantify two hypothetical splice variants of this compound-1A (STX1A): STX1A-long (includes Exon 9) and STX1A-short (skips Exon 9).
-
Obtain Sequences: Retrieve the mRNA sequences for both splice variants from a database like NCBI. Align them to identify the unique exon-exon junctions.
-
Primer Design Strategy:
-
STX1A-long: Design a forward primer that spans the junction between Exon 8 and Exon 9. At least 4-5 nucleotides at the 3' end of the primer should be complementary to Exon 9.
-
STX1A-short: Design a forward primer that spans the unique junction between Exon 8 and Exon 10.
-
Common Reverse Primer: A single reverse primer can be designed in a downstream exon common to both variants (e.g., Exon 10, but downstream of the short-form forward primer).
-
Reference Gene: Design primers for a stable reference gene (e.g., GAPDH, ACTB) that also span an exon-exon junction to avoid gDNA amplification.[8]
-
-
Primer Design Parameters: Use software like Primer3 or IDT's PrimerQuest Tool with the following guidelines[7][8]:
-
In Silico Specificity Check: Perform a BLAST search for your designed primer sequences against the relevant transcriptome to ensure they are specific to your target and do not have significant homology elsewhere.
-
Primer Validation:
-
Standard PCR: Run a standard PCR with the designed primers and visualize the product on an agarose gel to confirm a single band of the expected size.
-
Melt Curve Analysis: Perform a melt curve analysis after the qPCR run.[3][6] A single, sharp peak indicates the amplification of a specific product.[3] Multiple peaks suggest non-specific amplification or primer-dimers.[3]
-
Protocol 3: Two-Step qRT-PCR
Step 1: Reverse Transcription (cDNA Synthesis)
-
Combine the following in a sterile, nuclease-free tube:
-
Total RNA: 1 µg
-
Oligo(dT)18 Primer and/or Random Hexamers: 50 µM
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
-
Add the following components:
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase (e.g., M-MLV or SuperScript): 1 µL
-
dNTP Mix (10 mM): 2 µL
-
RNase Inhibitor: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.
-
The resulting cDNA can be stored at -20°C.
Step 2: Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix in a 96-well plate. For each sample and primer set, run in triplicate.
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
Total Volume: 20 µL
-
-
Include "No Template Controls" (NTCs) for each primer pair to check for contamination.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Set the thermal cycling conditions[3][5]:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Amplification:
-
95°C for 15 seconds
-
60°C for 1 minute (40 cycles)
-
-
Melt Curve Analysis: 65°C to 95°C, with a ramp rate of 0.5°C per second.
-
Data Presentation and Analysis
The relative quantification of each splice variant is calculated using the ΔΔCT method.
-
Calculate ΔCT: Normalize the CT value of the target gene (this compound splice variant) to the CT value of the reference gene (e.g., GAPDH).
-
ΔCT = CT (Target) - CT (Reference)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the test sample to the ΔCT of a calibrator sample (e.g., control group).[3]
-
ΔΔCT = ΔCT (Test Sample) - ΔCT (Calibrator Sample)
-
-
Calculate Relative Quantification (RQ): Determine the fold change in expression.
-
RQ = 2-ΔΔCT
-
Example Data Tables
Table 1: Raw CT Values for this compound-1A Splice Variants in Brain vs. Pancreas
| Sample ID | Target Gene | Replicate 1 (CT) | Replicate 2 (CT) | Replicate 3 (CT) | Mean CT |
|---|---|---|---|---|---|
| Brain | STX1A-long | 21.54 | 21.61 | 21.49 | 21.55 |
| Brain | STX1A-short | 25.88 | 25.95 | 25.81 | 25.88 |
| Brain | GAPDH | 19.23 | 19.18 | 19.25 | 19.22 |
| Pancreas | STX1A-long | 24.76 | 24.81 | 24.72 | 24.76 |
| Pancreas | STX1A-short | 23.12 | 23.05 | 23.19 | 23.12 |
| Pancreas | GAPDH | 19.51 | 19.45 | 19.54 | 19.50 |
Table 2: Relative Quantification (RQ) of STX1A Splice Variants (Brain as Calibrator)
| Sample Group | Target Gene | Mean CT | ΔCT (vs. GAPDH) | ΔΔCT (vs. Brain) | Relative Quantification (RQ) |
|---|---|---|---|---|---|
| Brain | STX1A-long | 21.55 | 2.33 | 0.00 | 1.00 |
| Brain | STX1A-short | 25.88 | 6.66 | 0.00 | 1.00 |
| Pancreas | STX1A-long | 24.76 | 5.26 | 2.93 | 0.13 |
| Pancreas | STX1A-short | 23.12 | 3.62 | -3.04 | 8.22 |
Interpretation: The data suggests that the 'long' isoform of this compound-1A is predominantly expressed in the brain, while the 'short' isoform is significantly more abundant in the pancreas.
Signaling Pathway Context
Different this compound splice forms can be integrated into distinct cellular pathways. For example, in pancreatic beta-cells, specific this compound isoforms are critical for the precise docking and fusion of insulin-containing vesicles with the plasma membrane, a key step in glucose-stimulated insulin (B600854) secretion.
References
- 1. Alternative splicing - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Overview of Computational Tools for Alternative Splicing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of splice variants using real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. PCR/qPCR/dPCR Assay Design [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
Structural Elucidation of Syntaxin Complexes: Application Notes for Crystallography and NMR
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural analysis of syntaxin-containing SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complexes using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the three-dimensional architecture of these complexes is crucial for deciphering the mechanisms of synaptic vesicle fusion and for the development of therapeutics targeting neurological and secretory disorders.
Introduction to this compound and SNARE Complexes
This compound, along with SNAP-25 (Synaptosome-Associated Protein of 25 kDa) and synaptobrevin (also known as VAMP or Vesicle-Associated Membrane Protein), forms the core of the SNARE machinery. This protein complex is fundamental to the process of membrane fusion, particularly the exocytosis of neurotransmitters at synaptic terminals.[1] The assembly of these proteins into a highly stable, parallel four-helix bundle, known as the SNARE complex, pulls the vesicle and target membranes into close proximity, driving the fusion process.[2][3] The neuronal SNARE complex is a primary target for clostridial neurotoxins, the causative agents of botulism and tetanus, highlighting its critical role in neurotransmission. Structural studies provide invaluable insights into the conformational changes that govern SNARE complex assembly, disassembly, and regulation by other proteins like Munc18, complexin, and synaptotagmin.
Application Note 1: Structural Analysis by X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of protein complexes. This method has been instrumental in revealing the core four-helix bundle architecture of the SNARE complex.
Experimental Protocol: Crystallization and Structure Determination of the Neuronal SNARE Core Complex
This protocol is a representative method based on the pioneering work that solved the crystal structure of the neuronal SNARE core domain complex (PDB ID: 1SFC).[4]
1. Recombinant Protein Expression and Purification:
-
Constructs:
-
This compound-1A (rat): Cytoplasmic domain (e.g., residues 180-262 or 183-288) cloned into a pET28a vector with an N-terminal His-tag.[5]
-
SNAP-25 (rat): Full-length protein or individual N- and C-terminal SNARE domains (e.g., residues 7-83 and 141-204) cloned into pET28a.[5]
-
Synaptobrevin-2 (rat): Cytoplasmic domain (e.g., residues 1-96 or 30-116) cloned into a pET28a vector.[5][6]
-
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 1 mM IPTG and continue to grow for 4 hours.
-
-
Purification of Individual SNARE Proteins:
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column extensively with lysis buffer containing 20-40 mM imidazole.
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
(Optional) Cleave the His-tag using a specific protease (e.g., thrombin) overnight during dialysis against a low-salt buffer.
-
Further purify the proteins using ion-exchange chromatography (e.g., MonoQ for this compound/SNAP-25, MonoS for synaptobrevin) to achieve >95% purity.[7]
-
2. In Vitro Assembly of the SNARE Complex:
-
Mix the purified, soluble domains of this compound-1A, SNAP-25, and synaptobrevin-2 in equimolar ratios.
-
Incubate the mixture overnight at 4°C to allow for spontaneous assembly of the complex.[8]
-
Purify the assembled SNARE complex from unassembled components by size-exclusion chromatography (e.g., Superdex S75 column).[8] The complex is highly stable and resistant to SDS denaturation unless boiled.
3. Crystallization:
-
Concentrate the purified SNARE complex to 10-15 mg/mL.
-
Perform crystallization trials using the hanging drop vapor diffusion method.
-
Mix the protein solution 1:1 with a reservoir solution. A known successful condition for the core SNARE complex is:
-
Reservoir Solution: High concentrations of methylpentanediol (MPD) as the precipitant, often in combination with salts like ammonium (B1175870) sulfate, in a buffered solution (e.g., pH 5.5-6.5).
-
-
Incubate the drops at 4°C or 20°C. Crystals typically appear within several days to a week.
4. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a high concentration of a cryoprotectant (e.g., MPD from the reservoir solution) before flash-cooling in liquid nitrogen.[9]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure using molecular replacement if a homologous structure is available, or experimental phasing methods like Multi-wavelength Anomalous Diffraction (MAD) using selenomethionine-labeled proteins. The structure of the neuronal SNARE complex was solved using MAD.[9]
-
Refine the atomic model against the diffraction data using software such as PHENIX or Refmac.
Data Presentation: Selected this compound Complex Crystal Structures
| PDB ID | Complex Components | Resolution (Å) | Method | Reference |
| 1SFC | This compound-1A, SNAP-25B, Synaptobrevin-2 (Core) | 2.40 | X-ray Diffraction | Sutton et al., 1998[4] |
| 1N7S | Neuronal SNARE Complex | 2.00 | X-ray Diffraction | Ernst & Brunger, 2003 |
| 3HD7 | Neuronal SNARE Complex (with TMRs) | 3.10 | X-ray Diffraction | Stein et al., 2009[5] |
| 1KIL | SNARE Complex + Complexin-1 | 2.50 | X-ray Diffraction | Chen et al., 2002 |
| 3C98 | Munc18-1 + this compound-1A (Closed) | 3.00 | X-ray Diffraction | Burkhardt et al., 2008 |
Application Note 2: Structural Analysis by NMR Spectroscopy
NMR spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of proteins in solution, closely mimicking their physiological environment. It is particularly powerful for studying conformational changes and mapping binding interfaces.
Experimental Protocol: Characterizing this compound Interactions by NMR
This protocol outlines a general procedure for preparing samples and conducting NMR titration experiments to map binding interfaces and determine binding affinities.
1. Protein Expression and Isotopic Labeling:
-
Express the this compound construct (e.g., the cytoplasmic domain of this compound-1A) in E. coli BL21(DE3) cells as described in the crystallography protocol.
-
For protein-observed NMR, grow the cells in M9 minimal medium. To achieve isotopic labeling, supplement the medium with ¹⁵NH₄Cl as the sole nitrogen source (for ¹⁵N labeling) and/or ¹³C-glucose as the sole carbon source (for ¹³C labeling).[10]
-
For larger complexes or to reduce relaxation effects, perdeuteration (²H labeling) can be achieved by growing cells in M9 medium prepared with D₂O.[10]
-
Purify the isotopically labeled protein as described previously. The interaction partner (ligand) is typically left unlabeled.
2. NMR Sample Preparation:
-
Dialyze the purified, labeled protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.4, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃). The buffer should be chosen to ensure protein stability and solubility over the course of the experiment.
-
Concentrate the protein to a final concentration of 100 µM to 700 µM.[10] Higher concentrations are generally better for signal-to-noise but may lead to aggregation.
-
Add 5-10% D₂O to the sample for the spectrometer's frequency lock.[10]
-
Transfer the sample (typically 500-600 µL) into a high-quality NMR tube.
3. NMR Titration Experiment (Chemical Shift Perturbation):
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum provides a unique peak for each backbone amide group, serving as a fingerprint of the protein.
-
Prepare a concentrated stock solution of the unlabeled ligand in the same NMR buffer.
-
Perform a stepwise titration by adding small aliquots of the concentrated ligand solution to the NMR tube containing the labeled protein.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the ligand.
-
Monitor the spectra for changes. Residues at the binding interface or those undergoing conformational changes upon binding will show shifts in their corresponding peak positions (chemical shift perturbations, CSPs) or significant line broadening.[11]
4. Data Analysis:
-
Mapping the Binding Site: Identify the residues that exhibit significant CSPs. These residues are likely to be part of or in close proximity to the binding interface.
-
Calculating Binding Affinity (K_d):
-
Calculate the combined chemical shift perturbation (Δδ) for each affected residue at each titration point using the formula: Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2 for ¹⁵N).
-
Plot the Δδ values against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a 1:1 binding model (or a more complex model if necessary) to extract the dissociation constant (K_d).[12]
-
Data Presentation: Representative Binding Affinities of this compound Complexes
| Interacting Proteins | Method | K_d (Dissociation Constant) | Conditions | Reference |
| Munc18-1 + this compound-1a | ITC | ~1.4 nM | PBS buffer, 25°C | Burkhardt et al., 2011 |
| Munc18-1 + this compound-1a (ΔN-peptide) | ITC | ~10 nM | PBS buffer, 25°C | Burkhardt et al., 2011 |
| Complexin-1 + SNAREΔ60 Complex | ITC | ~2.4 µM | PBS buffer, 0.25 mM TCEP, 25°C | Reconciling ITC... 2017[8] |
| Synaptotagmin-1 + SNARE Complex | NMR | Sub-micromolar (in Ca²⁺) | 25 mM HEPES, 125 mM NaCl, 1 mM Ca²⁺, 25°C | Analysis of SNARE... 2011[13] |
Visualization of Workflows and Pathways
Diagrams
References
- 1. SNARE protein - Wikipedia [en.wikipedia.org]
- 2. Structural transitions in the synaptic SNARE complex during Ca2+-triggered exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Multifaceted Role of SNARE Proteins in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Helical extension of the neuronal SNARE complex into the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. mpinat.mpg.de [mpinat.mpg.de]
- 8. Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptotagmin Interaction with SNAP-25 Governs Vesicle Docking, Priming, and Fusion Triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Analysis of the Closed Conformation of this compound-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of SNARE complex/Synaptotagmin-1 Interactions by One-dimensional NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield of recombinant syntaxin expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of recombinant syntaxin expression.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Expression of Recombinant this compound
You've induced your culture, but a western blot or SDS-PAGE analysis shows a very faint band or no band at all for your this compound protein.
Question: What are the potential causes for the lack of this compound expression, and how can I address them?
Answer: Several factors can contribute to low or no protein expression. Here's a systematic approach to troubleshooting this issue:
-
1. Verify Your Construct and Host Strain:
-
Sequencing: Ensure your this compound gene is correctly inserted into the expression vector and is in the proper reading frame with any affinity tags.[1]
-
Host Strain Compatibility: Confirm you are using an appropriate E. coli expression strain. For vectors with a T7 promoter (like many pET vectors), a host strain such as BL21(DE3) that expresses T7 RNA polymerase is required.[2][3] Cloning strains like Stbl3 may not be suitable for protein expression.[2]
-
-
2. Optimize Induction Conditions:
-
Inducer Concentration (IPTG): The optimal IPTG concentration can vary. While a concentration of 1.0 mM is frequently used, it can sometimes lead to insoluble protein.[4] It is recommended to test a range of concentrations, from 0.1 mM to 1.0 mM.[5][6] For proteins with low solubility, a lower IPTG concentration may be beneficial.[4]
-
Induction Temperature and Time: High temperatures (e.g., 37°C) can sometimes lead to protein misfolding and the formation of inclusion bodies.[7] Try lowering the induction temperature to a range of 15-30°C and extending the induction time (from a few hours to overnight).[7][8]
-
Optical Density (OD600) at Induction: Inducing the culture during the mid-logarithmic growth phase, typically at an OD600 of 0.5-0.8, is crucial for optimal expression.[5]
-
-
3. Check for Codon Bias:
-
The codons in your this compound gene may be rare in E. coli, leading to inefficient translation. Consider codon optimization, which involves synthesizing the gene with codons that are more frequently used by E. coli.[9][10][11] This can significantly improve expression levels.[11] Alternatively, use an E. coli strain that co-expresses tRNAs for rare codons.[12]
-
-
4. Assess Protein Toxicity:
-
Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low yield. If you suspect toxicity, try using a vector with a tighter control over basal expression, such as one with an araBAD promoter.[12] You can also supplement the culture medium with 0.2% glucose to repress basal expression from the lac promoter before induction.
-
Issue 2: this compound is Expressed but is Insoluble (Inclusion Bodies)
You can see a strong band for your this compound protein in the whole-cell lysate, but after cell lysis and centrifugation, the protein is found in the pellet rather than the soluble supernatant.
Question: My this compound protein is forming inclusion bodies. How can I improve its solubility or recover the protein from the aggregates?
Answer: The formation of insoluble protein aggregates, known as inclusion bodies, is a common issue in recombinant protein expression in E. coli.[7] Here are strategies to address this:
-
1. Optimize Expression Conditions to Promote Soluble Expression:
-
Lower Temperature: Reducing the induction temperature (e.g., 15-25°C) can slow down the rate of protein synthesis, which can allow more time for proper folding and increase the proportion of soluble protein.[7]
-
Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., 0.1-0.5 mM) can also decrease the rate of expression and may improve solubility.[4]
-
Choose a Different Fusion Tag: Certain fusion tags, like Glutathione-S-Transferase (GST) or Maltose Binding Protein (MBP), are known to enhance the solubility of their fusion partners.[7]
-
-
2. Purify and Refold this compound from Inclusion Bodies:
-
If optimizing expression conditions doesn't yield enough soluble protein, you can purify the inclusion bodies and then solubilize and refold the protein. This multi-step process involves cell lysis, washing the inclusion bodies to remove contaminants, solubilizing the protein with strong denaturants, and then refolding the protein into its active conformation.[13][14]
-
Issue 3: Low Yield of Purified this compound
You have successfully expressed soluble this compound, but the final yield after purification is very low.
Question: What are the common reasons for low protein yield during purification, and what can I do to improve it?
Answer: Low yield after purification can be due to several factors, from inefficient cell lysis to protein degradation.
-
1. Ensure Efficient Cell Lysis:
-
Incomplete cell disruption will result in a lower amount of protein being released for purification.[15] Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective. The addition of lysozyme (B549824) can aid in breaking down the bacterial cell wall.
-
-
2. Optimize Lysis Buffer Composition:
-
The composition of your lysis buffer is critical for maintaining protein stability. It should contain a buffering agent to maintain pH, salts to provide ionic strength, and potentially stabilizing agents like glycerol.
-
Add Protease Inhibitors: Upon cell lysis, proteases are released that can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer.
-
-
3. Check for Protein Degradation:
-
If you observe smaller protein bands on your gel, it could be due to proteolytic degradation. Perform all purification steps at 4°C and ensure protease inhibitors are present in all your buffers.
-
-
4. Optimize Affinity Chromatography Steps:
-
Binding: Ensure that the pH and ionic strength of your lysis buffer are compatible with the binding of your tagged protein to the affinity resin.
-
Elution: If your protein is not eluting efficiently, you may need to optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or the pH of the elution buffer.[15]
-
Data Presentation
Table 1: Example of Optimizing Induction Conditions for Soluble this compound Expression. This table illustrates a hypothetical optimization experiment. Researchers should perform a similar experiment to determine the optimal conditions for their specific this compound construct and expression system.
| Temperature (°C) | IPTG (mM) | Induction Time (hours) | Soluble this compound Yield (mg/L of culture) |
| 37 | 1.0 | 4 | 5 |
| 37 | 0.5 | 4 | 8 |
| 30 | 1.0 | 6 | 12 |
| 30 | 0.5 | 6 | 15 |
| 25 | 0.5 | 16 (Overnight) | 20 |
| 18 | 0.1 | 16 (Overnight) | 25 |
Experimental Protocols
Protocol 1: Small-Scale Test Expression for this compound
This protocol is designed to efficiently test different induction conditions to find the optimal parameters for your this compound expression.
-
Inoculate a single colony of E. coli harboring your this compound expression plasmid into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate several larger cultures (e.g., 50 mL) to an OD600 of ~0.1.
-
Grow the cultures at 37°C with shaking until they reach an OD600 of 0.5-0.8.[5]
-
Divide the cultures into different flasks for testing various IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[6][8]
-
Induce the cultures for different durations (e.g., 4 hours for warmer temperatures, overnight for cooler temperatures).[8]
-
Harvest the cells by centrifugation.
-
Lyse a small, normalized amount of cells from each condition and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE and Western blot to determine the condition that yields the most soluble this compound.
Protocol 2: Lysis of E. coli for Soluble this compound Purification
-
Resuspend the cell pellet from your culture in an appropriate volume of ice-cold lysis buffer. A typical lysis buffer for a His-tagged this compound could be: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM Imidazole, and 0.1 mM EDTA.
-
Add a protease inhibitor cocktail (EDTA-free if using Ni-NTA affinity chromatography) and DNase I to the lysis buffer. For membrane-associated proteins, 0.1% Triton X-100 can be included.
-
Add lysozyme to a final concentration of 0.5-1.0 mg/mL and incubate on ice for 30 minutes.
-
Disrupt the cells by sonication on ice. Use several short bursts to avoid overheating the sample.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet the cell debris and insoluble proteins.
-
Carefully collect the supernatant, which contains the soluble proteins, for subsequent purification steps.
Protocol 3: Inclusion Body Solubilization and Refolding
-
After cell lysis and centrifugation, discard the supernatant.
-
Wash the inclusion body pellet by resuspending it in a buffer containing a mild detergent (e.g., 1-2% Triton X-100) or a low concentration of a denaturant (e.g., 2M urea).[14] This step helps to remove contaminating proteins. Repeat the wash step.[14]
-
Centrifuge to collect the washed inclusion bodies.
-
Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., DTT or TCEP) to break disulfide bonds.[13]
-
Incubate for about an hour to ensure complete solubilization.[13]
-
Centrifuge to remove any remaining insoluble material.
-
The solubilized protein is now ready for refolding, which is typically done by rapidly diluting the denaturant or by dialysis into a refolding buffer.
Visualizations
References
- 1. Purification of expressed proteins from E [maciverlab.bms.ed.ac.uk]
- 2. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 7. neb.com [neb.com]
- 8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 15. ptglab.com [ptglab.com]
how to reduce non-specific binding in syntaxin immunoprecipitation
Welcome to the technical support center for syntaxin immunoprecipitation (IP). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve clean, reliable results in your this compound IP experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding in this compound immunoprecipitation?
High non-specific binding in this compound IP can stem from several factors:
-
Inappropriate Lysis Buffer: Syntaxins are membrane proteins, and using a lysis buffer that is too harsh can expose hydrophobic regions, leading to aggregation and non-specific interactions. Conversely, a buffer that is too mild may not efficiently solubilize the protein.[1][2]
-
Insufficient Washing: Inadequate washing steps can fail to remove proteins that are weakly and non-specifically bound to the beads or the antibody.[3][4][5]
-
Antibody Quality and Concentration: Using a low-specificity antibody or an excessive amount of antibody can increase off-target binding.[6][7][8][9]
-
Inadequate Blocking: Failure to properly block the beads can lead to non-specific adherence of proteins to the bead matrix itself.[4]
-
Absence of a Pre-clearing Step: Omitting the pre-clearing step can result in the pulldown of proteins that non-specifically bind to the beads.[6][10][11][12]
Q2: How can I optimize my lysis buffer for this compound IP?
Optimizing your lysis buffer is crucial for solubilizing this compound while maintaining its native conformation and minimizing non-specific interactions.
-
Detergent Choice: Non-ionic detergents like Triton X-100 or NP-40 are generally preferred over harsher ionic detergents like SDS for co-immunoprecipitation experiments as they are less likely to disrupt protein-protein interactions.[1][13] For this compound, which is a membrane protein, a buffer containing 1% Triton X-100 is a good starting point.[13]
-
Salt Concentration: Salt concentrations between 150 mM and 500 mM NaCl can help to reduce non-specific electrostatic interactions.[1][5][14]
-
Additives: Always include a fresh protease inhibitor cocktail to prevent protein degradation.[1][2][15]
Here is a comparison of commonly used lysis buffers:
| Lysis Buffer | Key Components | Best For | Considerations |
| RIPA Buffer | Contains ionic (SDS, sodium deoxycholate) and non-ionic detergents. | Solubilizing hard-to-extract proteins, including nuclear and mitochondrial proteins.[2][16] | Can denature proteins and disrupt protein-protein interactions, making it less ideal for co-IP.[17] |
| NP-40/Triton X-100 Buffer | Contains non-ionic detergents. | Preserving native protein conformation and protein-protein interactions.[1] | May not be sufficient to solubilize all membrane-bound proteins. |
| Tris-HCl Buffer | A milder, detergent-free buffer. | Solubilizing cytoplasmic proteins.[2] | Generally not suitable for integral membrane proteins like this compound without the addition of detergents. |
Q3: What is pre-clearing and why is it important for this compound IP?
Pre-clearing is a step where the cell lysate is incubated with beads (without the primary antibody) before the immunoprecipitation.[6][10][11] This removes proteins that non-specifically bind to the beads themselves, thereby reducing background in your final eluate.[6][10][11][12] This step is highly recommended to decrease the binding of non-specific proteins, lipids, and nucleic acids.[11]
Troubleshooting Guides
Issue: High Background in Western Blot after this compound IP
High background can obscure your this compound signal and make it difficult to interpret your results. Here’s a step-by-step guide to troubleshoot this issue.
1. Optimize Your Washing Protocol
Insufficient washing is a primary cause of high background.
-
Increase the number of washes: Try increasing the number of wash steps to 4-5 times.[4][7]
-
Increase wash buffer stringency: You can increase the salt concentration (up to 500 mM NaCl) or the detergent concentration (e.g., up to 1% Tween-20) in your wash buffer to disrupt weaker, non-specific interactions.[3][5]
-
Vary your wash buffers: Alternating between a high-salt and a low-salt wash buffer can be effective.
Recommended Washing Buffer Compositions
| Buffer Component | Low Stringency | Medium Stringency | High Stringency |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 300 mM | 500 mM |
| NP-40 or Triton X-100 | 0.1% | 0.5% | 1% |
| EDTA | 1 mM | 1 mM | 1 mM |
2. Titrate Your Antibody
Using too much antibody can lead to non-specific binding.
-
Perform an antibody titration: Test a range of antibody concentrations to find the optimal amount that efficiently pulls down this compound without increasing background. A typical starting range is 1-5 µg of antibody per 1 mg of total protein lysate.[7]
3. Implement a Pre-Clearing Step
As mentioned in the FAQs, pre-clearing your lysate is a critical step.
-
Protocol: Incubate your cell lysate with Protein A/G beads for 30-60 minutes at 4°C before adding your anti-syntaxin antibody.[11][18]
4. Block Your Beads
Non-specific binding can occur directly to the beads.
-
Blocking Agents: Before adding the antibody, incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least 1 hour.[14]
Logical Troubleshooting Workflow
This diagram illustrates a decision-making process for troubleshooting high background in your this compound IP.
Caption: A troubleshooting decision tree for high background in immunoprecipitation.
Experimental Protocols
Protocol 1: Cell Lysis for this compound Immunoprecipitation
This protocol is designed for the lysis of cultured cells to extract this compound for IP.
-
Wash cultured cells (approximately 1x10^7 cells) twice with ice-cold PBS.[10]
-
Aspirate the PBS and add 1 ml of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and fresh protease inhibitor cocktail).[1][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your input sample.
Protocol 2: Immunoprecipitation Workflow
This protocol outlines the steps for immunoprecipitating this compound from your cleared cell lysate.
Caption: A generalized workflow for immunoprecipitation.
-
Pre-clearing: To 1 mg of cleared cell lysate, add 20 µl of a 50% slurry of Protein A/G beads. Incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the optimal amount of anti-syntaxin antibody (e.g., 2-5 µg) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture: Add 30 µl of a 50% slurry of pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.5% NP-40). After the final wash, carefully remove all supernatant.
-
Elution: Elute the bound proteins by adding 50 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[19][20] Alternatively, for native elution, use a glycine-HCl buffer (pH 2.5-3.0) and neutralize the eluate immediately.[1][19][20]
By following these guidelines and protocols, you can significantly reduce non-specific binding in your this compound immunoprecipitation experiments and obtain high-quality, reproducible data.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 5. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 10. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 11. IP Sample Preparation | Proteintech Group [ptglab.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usbio.net [usbio.net]
- 17. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing In Vitro Syntaxin Fusion Assays
Welcome to the technical support center for in vitro syntaxin fusion assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lipid-mixing assay shows a very low or no fluorescence signal. What are the potential causes and solutions?
A1: A low or absent signal in a lipid-mixing assay, often employing FRET (Förster Resonance Energy Transfer), is a common issue that can stem from several factors related to buffer conditions, protein reconstitution, or vesicle properties.
Troubleshooting Steps:
-
Verify Protein Reconstitution and Orientation: Ensure that v-SNAREs (like synaptobrevin) and t-SNAREs (this compound and SNAP-25) are correctly reconstituted into separate vesicle populations.[1][2] Improper orientation or low incorporation efficiency of SNARE proteins will prevent the formation of the trans-SNARE complex, which is essential for fusion.
-
Optimize Ionic Strength: Extremely low ionic strength can inhibit SNARE-mediated fusion due to electrostatic repulsion between negatively charged membranes.[3] Conversely, excessively high ionic strength can also be inhibitory. It's crucial to find an optimal salt concentration.
-
Check pH of the Fusion Buffer: The pH of the buffer can influence the conformation and activity of the SNARE proteins. While SNARE-mediated fusion is generally robust over a range of pH values, significant deviations from physiological pH (around 7.4) can be detrimental. For some fusion systems, like viral fusion, pH is a critical trigger.[4]
-
Confirm Vesicle Integrity: Ensure that your liposomes are stable and not leaking their contents, which can be checked using a content-mixing assay.[1][2] Lysis of vesicles will result in a loss of the FRET signal.
-
Consider Divalent Cations: For assays involving synaptotagmin, the presence of Ca²⁺ is critical for triggering fusion.[5][6] In some cases, Mg²⁺ can also play a role, although it is generally less effective than Ca²⁺ in triggering fusion.[5][7]
Q2: I observe a high background signal or spontaneous fusion in my negative controls. How can I reduce this?
A2: High background signal or fusion in the absence of a trigger (e.g., Ca²⁺) can obscure the specific fusion signal and lead to misinterpretation of results.
Troubleshooting Steps:
-
Buffer Composition: Ensure your buffer composition is consistent across all experiments. The inclusion of a chelator like EGTA in your "zero Ca²⁺" controls is essential to sequester any trace amounts of calcium that could trigger premature fusion.
-
Protein Purity: Impurities in the SNARE protein preparations can sometimes lead to non-specific vesicle aggregation and fusion. Ensure high purity of your reconstituted proteins.
-
Lipid Composition: The lipid composition of your vesicles can influence their stability and propensity for spontaneous fusion. Lipids with a high degree of unsaturation or those that induce negative curvature can affect membrane stability.[8]
-
Vesicle Concentration: High concentrations of vesicles can increase the frequency of random collisions, potentially leading to a higher background fusion rate.[9] Titrate your vesicle concentrations to find an optimal balance between signal and background.
Q3: My content-mixing assay signal is weak, even though the lipid-mixing assay works well. What does this indicate?
A3: Discrepancy between lipid and content mixing assays is a known phenomenon and often indicates that the fusion process is incomplete, stalling at a hemifusion state where the outer leaflets of the vesicles have merged, but a full fusion pore has not formed.[10][11]
Troubleshooting Steps:
-
Assess Buffer Components: The energy barrier to forming a fusion pore is higher than that for hemifusion. Buffer conditions, including ionic strength and the presence of specific ions, can influence this transition.
-
Re-evaluate Protein Ratios: The stoichiometry of the SNARE proteins can be critical for the transition from hemifusion to full fusion. Ensure the correct ratios of v- and t-SNAREs are being used.
-
Lipid Composition: The presence of certain lipids, such as cholesterol or those with specific headgroups, can influence the formation and expansion of the fusion pore.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your buffer conditions. These values are starting points and may require further optimization for your specific experimental setup.
Table 1: Recommended Buffer Component Concentrations
| Component | Recommended Concentration Range | Purpose | Notes |
| HEPES | 20-25 mM | pH Buffering | Maintain a stable pH, typically around 7.4.[10][12] |
| KCl | 100-150 mM | Ionic Strength | Mimics physiological ionic strength. Low ionic strength can inhibit fusion.[3][12] |
| CaCl₂ | 100 µM - 1 mM | Divalent Cation (Trigger) | Essential for triggering fusion in the presence of synaptotagmin.[5] |
| MgCl₂ | 0.5 - 2 mM | Divalent Cation | Can sometimes be included, but is less effective than Ca²⁺ for triggering fusion.[5][7] |
| EGTA | 0.1 - 1 mM | Chelator | Used in control experiments to ensure the absence of free Ca²⁺. |
Table 2: Influence of pH on Fusion
| pH Range | Effect on SNARE-mediated Fusion | Reference System |
| 6.0 - 6.4 | Triggers fusion in some viral systems. | Rabies Virus Fusion[4] |
| ~7.4 | Optimal for most in vitro SNARE-mediated fusion assays. | Neuronal SNAREs[13] |
| > 8.0 | Can be inhibitory, though the specific effects can vary. | General Observation |
Experimental Protocols
Protocol 1: Standard Lipid-Mixing Assay
This protocol describes a bulk lipid-mixing assay using FRET to monitor the fusion of v-SNARE and t-SNARE reconstituted liposomes.
Materials:
-
v-SNARE (e.g., Synaptobrevin-2) reconstituted liposomes labeled with a FRET pair (e.g., NBD-PE and Rhodamine-PE).
-
t-SNARE (e.g., this compound-1A and SNAP-25) reconstituted liposomes (unlabeled).
-
Fusion Buffer: 25 mM HEPES, pH 7.4, 100 mM KCl.
-
Triggering Solution: Fusion Buffer containing CaCl₂ (to a final concentration of 1 mM).
-
Control Solution: Fusion Buffer containing EGTA (to a final concentration of 1 mM).
-
Fluorometer.
Procedure:
-
In a fluorometer cuvette, mix the labeled v-SNARE liposomes and unlabeled t-SNARE liposomes in the Fusion Buffer. A typical ratio is 1:9 (v:t).
-
Record the baseline fluorescence of the donor fluorophore (e.g., NBD) for a few minutes to establish a stable baseline.
-
To initiate fusion, inject the Triggering Solution into the cuvette and continue recording the fluorescence. Fusion will lead to the dilution of the FRET pair, resulting in an increase in the donor fluorescence.[1][2]
-
For a negative control, inject the Control Solution instead of the Triggering Solution.
-
To determine the maximum fluorescence (100% fusion), add a detergent (e.g., 1% Triton X-100) to completely disrupt the vesicles.
-
Normalize the fluorescence data to calculate the percentage of fusion over time.
Visualizations
References
- 1. In vitro assays to measure SNARE-mediated vesicle fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evidence that Rabies Virus Forms Different Kinds of Fusion Machines with Different pH Thresholds for Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atbweb.stanford.edu [atbweb.stanford.edu]
- 7. Reconstituting SNARE-mediated membrane fusion at the single liposome level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic Relationship of the SNARE Complex with a Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SNARE-catalyzed Fusion Events Are Regulated by Syntaxin1A–Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Syntaxin Antibody Specificity and Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter with syntaxin antibody specificity and validation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps when receiving a new this compound antibody?
A1: Before beginning any experiment, it is crucial to thoroughly review the antibody datasheet provided by the vendor.[1] Key information to check includes the immunogen used to generate the antibody, the validated applications and species reactivity with supporting data, and the recommended antibody concentration and storage conditions.[1][2] Upon receipt, it is best practice to aliquot the antibody into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the antibody.[2][3][4]
Q2: How can I be sure my this compound antibody is specific to my target isoform?
A2: Antibody specificity ensures that the antibody binds to the target protein without cross-reacting with other proteins.[5][6][7] The gold standard for validating specificity is to test the antibody in a knockout (KO) or knockdown (KD) model where the target protein is absent or significantly reduced.[5][6][7][8] A specific antibody should show a corresponding loss of signal in the KO/KD sample compared to the wild-type control.[6][8] If KO/KD models are unavailable, comparing the antibody's performance against a second, validated antibody that recognizes a different epitope on the target this compound is a good alternative.[8]
Q3: What does "lot-to-lot variability" mean, and how can I mitigate its effects?
A3: Lot-to-lot variability refers to the differences in performance between different manufacturing batches of the same antibody.[2][3][9][10] This is a more significant issue with polyclonal antibodies, as they are generated from the immune responses of different animals.[2][3] To minimize the impact of this variability on your experiments, it is advisable to purchase sufficient quantities of a single lot for the entire duration of a study. When switching to a new lot, it is essential to perform a side-by-side comparison with the previous lot to ensure consistent results.[1]
Q4: My this compound antibody works for Western blotting but not for immunofluorescence. Why?
A4: An antibody's performance is highly dependent on the application because the target protein is presented differently in each technique.[1][11] In Western blotting, proteins are typically denatured, exposing linear epitopes. In immunofluorescence, the protein is in its native, folded conformation. An antibody that recognizes a linear epitope may not bind to the folded protein, and vice versa.[11] Always check the antibody datasheet to confirm that it has been validated for the specific application you are using.[1]
Troubleshooting Guides
Problem 1: Unexpected or Multiple Bands on a Western Blot
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with other this compound isoforms | - Check the sequence homology between the immunogen and other this compound family members. - Use a knockout/knockdown cell line or tissue for a this compound isoform to confirm specificity.[5][6][8] |
| Post-translational modifications or splice variants | - Consult literature (e.g., UniProt) for known modifications or variants of your target this compound that could alter its molecular weight. - Treat your sample with enzymes like phosphatases to see if bands shift, indicating phosphorylation. |
| Protein degradation | - Ensure you are using fresh lysis buffer with a sufficient concentration of protease inhibitors.[12][13] - Keep samples on ice throughout the preparation process.[12] |
| Non-specific binding of the primary or secondary antibody | - Optimize the antibody concentrations; high concentrations can lead to non-specific binding.[1][14] - Increase the number and duration of wash steps.[15][16] - Ensure your blocking buffer is appropriate and incubate for a sufficient amount of time.[17][18] |
Problem 2: High Background in Immunofluorescence (IF)
| Possible Cause | Troubleshooting Steps |
| Primary or secondary antibody concentration is too high | - Perform a titration experiment to determine the optimal antibody concentration that gives a strong signal with low background.[14] - Reduce the incubation time with the antibodies.[14] |
| Inadequate blocking | - Increase the blocking incubation time.[16] - Use a blocking serum from the same species as the secondary antibody.[14][15][19] |
| Non-specific binding of the secondary antibody | - Run a control where you omit the primary antibody. If you still see staining, the secondary antibody is binding non-specifically.[14][20] - Consider using a pre-adsorbed secondary antibody.[21] |
| Autofluorescence of the tissue or cells | - View the sample under the microscope before staining to check for endogenous fluorescence. - Use a different mounting medium that contains an anti-fading agent. |
Problem 3: No Signal in Immunoprecipitation (IP)
| Possible Cause | Troubleshooting Steps |
| Antibody is not suitable for IP | - Confirm on the datasheet that the antibody is validated for IP. Polyclonal antibodies often perform better in IP than monoclonals.[12][13][22][23] |
| Low or no expression of the target protein | - Run a Western blot on the input lysate to confirm that the target this compound is present.[24] |
| Incorrect lysis buffer | - For co-IP experiments, avoid harsh lysis buffers like RIPA that can disrupt protein-protein interactions.[24] |
| Epitope masking | - The antibody's binding site on the native protein may be hidden. Try a different antibody that recognizes a different epitope.[24] |
Quantitative Data Summary
The following tables provide examples of the types of quantitative data you should look for on an antibody's datasheet.
Table 1: Example this compound-1A Antibody Performance
| Application | Species | Dilution | Positive Control | Observed MW (kDa) |
| Western Blot | Human, Mouse, Rat | 1:1000 | Rat brain lysate | ~35 |
| Immunofluorescence | Human | 1:500 | SH-SY5Y cells | - |
| Immunoprecipitation | Mouse | 10 µg/mL | Mouse brain lysate | - |
Table 2: Example Lot-to-Lot Consistency Test
| Lot Number | Application | Dilution | Signal Intensity (vs. Previous Lot) |
| Lot A | Western Blot | 1:1000 | 100% |
| Lot B | Western Blot | 1:1000 | 95% |
Experimental Protocols
Key Experiment: Western Blotting for this compound Antibody Validation
-
Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[25]
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[18]
-
Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 7. sysy.com [sysy.com]
- 8. Five pillars to determine antibody specificity [abcam.com]
- 9. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. bu.edu [bu.edu]
- 18. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 19. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 20. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 25. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. antibodiesinc.com [antibodiesinc.com]
Technical Support Center: Purified Syntaxin Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent aggregation of purified syntaxin protein during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound protein aggregation?
A1: Protein aggregation can be detected in several ways.[1] Visual indicators include the appearance of cloudiness, precipitates, or particulate matter in the protein solution.[1] During size-exclusion chromatography, aggregates may appear as unexpected peaks in the void volume.[2] A loss of biological activity or the presence of experimental artifacts can also suggest that the protein has aggregated.[1]
Q2: How does protein concentration affect this compound aggregation?
A2: High protein concentrations can increase the likelihood of aggregation for most proteins.[1] It is recommended to maintain a low protein concentration during purification and storage. If a high concentration is necessary for your experiment, consider adding stabilizing components to the buffer.[1]
Q3: What is the optimal temperature for storing purified this compound?
Q4: How does the pH of the buffer impact this compound stability?
A4: The pH of the buffer is a critical factor in preventing protein aggregation. Proteins are generally least soluble at their isoelectric point (pI), where the net charge is zero.[1] To maintain solubility, it is advisable to use a buffer with a pH that is at least one unit above or below the pI of the this compound protein.[1]
Q5: Can the salt concentration in the buffer help prevent aggregation?
A5: Yes, the ionic strength of the buffer, determined by the salt concentration, can significantly affect protein stability.[1] Both excessively high and low salt concentrations can promote aggregation. It is important to empirically determine the optimal salt concentration for your specific this compound construct. Trying different types of salts can also be beneficial.[2]
Troubleshooting Guide
Problem: My purified this compound protein is precipitating out of solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of your this compound construct. Adjust the buffer pH to be at least 1 unit away from the pI.[1] | Proteins are least soluble at their pI. Changing the pH will alter the surface charge and can increase solubility.[1] |
| Incorrect Salt Concentration | Screen a range of salt concentrations (e.g., 50 mM to 1 M NaCl or KCl) to find the optimal ionic strength.[2] | Salt ions can shield charges on the protein surface, influencing protein-protein interactions and solubility.[2] |
| High Protein Concentration | Reduce the protein concentration during purification and storage.[1] | Lowering the concentration reduces the probability of intermolecular interactions that lead to aggregation.[1] |
| Temperature Instability | For short-term storage, keep the protein on ice. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C with a cryoprotectant.[1] | Lower temperatures slow down molecular motion and reduce the rate of aggregation. Cryoprotectants prevent damage during freezing.[1] |
Problem: I observe multiple peaks, including a high molecular weight species, during size-exclusion chromatography.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Soluble Aggregates | Add stabilizing agents to your buffer. See the table below for recommendations. | Additives can help maintain the native conformation of the protein and prevent the formation of soluble oligomers. |
| Oxidation of Cysteine Residues | Include a reducing agent in your buffer, such as DTT, β-mercaptoethanol, or TCEP.[1] | Reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[1] |
| Hydrophobic Interactions | Add a low concentration of a non-denaturing detergent (e.g., 0.05% Tween-20 or 0.1% CHAPS).[1][2] | Detergents can mask hydrophobic patches on the protein surface, preventing them from interacting and causing aggregation.[2] |
Table 1: Recommended Buffer Additives to Prevent this compound Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol (B35011) | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure and preventing unfolding.[3][4][5][6] |
| Arginine/Glutamate | 50-500 mM | These amino acids can suppress protein aggregation by binding to charged and hydrophobic regions.[1] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.01-0.1% (v/v) | Solubilize protein aggregates without causing denaturation.[1] |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevent oxidation of cysteine residues and the formation of non-native disulfide bonds.[1] |
Experimental Protocols
Protocol 1: Buffer Exchange using Dialysis
This protocol is used to transfer the purified this compound protein into a new buffer with optimized components to prevent aggregation.
-
Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and activate it according to the manufacturer's instructions.
-
Sample Preparation: Place your purified this compound solution into the dialysis tubing and securely close both ends, leaving some space for the buffer to enter.
-
Dialysis: Immerse the sealed tubing in a large volume of the desired final buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Changes: Change the buffer at least twice, with each dialysis step lasting for a minimum of 4 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing.
Protocol 2: Determination of Optimal Additive Concentration
This protocol uses a screening approach to identify the most effective concentration of an additive for preventing aggregation.
-
Prepare Stock Solutions: Prepare a concentrated stock solution of the additive (e.g., 50% glycerol, 1 M Arginine).
-
Aliquoting: Aliquot your purified this compound protein into several microcentrifuge tubes.
-
Additive Screening: Add varying amounts of the additive stock solution to each tube to achieve a range of final concentrations. Ensure the final protein concentration is the same in all tubes.
-
Incubation: Incubate the samples under conditions that are known to induce aggregation (e.g., elevated temperature, prolonged storage at 4°C).
-
Analysis: After incubation, analyze the samples for aggregation using methods such as visual inspection for precipitation, dynamic light scattering (DLS), or size-exclusion chromatography. The optimal additive concentration will be the one that shows the least amount of aggregation.
Visualizations
Caption: Troubleshooting workflow for preventing this compound aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Syntaxin Overexpression Artifacts in Localization Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during syntaxin overexpression experiments. Accurate interpretation of protein localization is critical, and overexpression can often lead to non-physiological artifacts. This guide aims to help you identify, troubleshoot, and mitigate these issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound localization studies.
Problem 1: Diffuse Cytoplasmic Staining Instead of Plasma Membrane Localization
Question: My overexpressed this compound-1A is showing a diffuse cytoplasmic signal in my immunofluorescence images, instead of the expected plasma membrane localization. What could be the cause and how can I fix it?
Answer:
This is a common artifact often resulting from expression levels that overwhelm the cellular machinery responsible for protein trafficking and localization.
Possible Causes and Solutions:
| Cause | Solution |
| Excessively High Expression Levels | - Titrate Plasmid DNA: Reduce the amount of plasmid DNA used for transfection. Start with a range of concentrations (e.g., 0.1 µg, 0.5 µg, 1.0 µg per well of a 6-well plate) to find the lowest level that gives a detectable signal at the correct location.[1] - Use a Weaker Promoter: If using a strong constitutive promoter like CMV, consider switching to a weaker promoter. - Reduce Incubation Time: Harvest cells at an earlier time point post-transfection (e.g., 12, 18, or 24 hours instead of 48 hours). |
| Insufficient Munc18 Co-expression | Munc18-1 is crucial for the proper trafficking and plasma membrane localization of this compound-1.[2][3] - Co-transfect with Munc18: If your cell line has low endogenous Munc18 levels, co-expressing it with your this compound construct can facilitate correct localization. |
| Epitope Tag Interference | The position (N- or C-terminal) or type of epitope tag can sometimes interfere with localization signals.[4][5][6][7] - Change Tag Position: If your tag is at the N-terminus, try moving it to the C-terminus, or vice versa. Be aware that a C-terminal tag may require extra amino acids to be properly recognized by the antibody.[6] - Use a Different Tag: Switch to a smaller, more inert tag (e.g., HA or V5 instead of GFP). |
| Fixation and Permeabilization Issues | Improper fixation can lead to protein delocalization or poor antibody access. - Optimize Fixation: For membrane proteins like this compound, 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point.[8] Avoid methanol (B129727) fixation if you are studying membrane localization as it can alter lipid structures. - Optimize Permeabilization: Use a mild detergent like Triton X-100 (0.1-0.25%) for a short duration (5-10 minutes). Over-permeabilization can strip membrane proteins. |
Problem 2: Altered Cell Morphology (e.g., Cell Rounding)
Question: After overexpressing this compound-1A, my cells have become rounded and smaller. Is this a known artifact?
Answer:
Yes, overexpression of certain this compound isoforms, particularly this compound-1A, has been reported to cause changes in cell morphology, including cell rounding and a reduction in size. This is thought to be due to the disruption of normal membrane trafficking and cytoskeletal dynamics.
Possible Causes and Solutions:
| Cause | Solution |
| High Overexpression Levels | The severity of morphological changes often correlates with the expression level. - Use Inducible Expression Systems: Employ a tetracycline-inducible (Tet-On/Tet-Off) system to tightly control the timing and level of this compound expression. This allows you to induce expression for a short period before imaging, minimizing long-term toxic effects. - Lower DNA Concentration: As with mislocalization, titrating down the amount of transfected plasmid is a primary troubleshooting step.[1][9] |
| Disruption of Endogenous SNARE Complexes | Excess this compound can sequester binding partners and interfere with essential cellular fusion events, leading to cellular stress and morphological changes. - Validate with Functional Assays: Confirm that the observed phenotype is indeed an artifact by performing functional assays (e.g., secretion assays). If function is impaired at expression levels that cause morphological changes, it is likely a non-physiological effect. - Express a "Closed" Conformation Mutant: A this compound mutant locked in a closed conformation may have less disruptive effects on endogenous SNARE complex formation and can serve as a useful control.[10] |
Problem 3: Mislocalization of this compound Isoforms in Polarized Cells
Question: I am overexpressing this compound-3 in polarized MDCK cells, but I am seeing significant basolateral, in addition to the expected apical, staining. How can I troubleshoot this?
Answer:
In polarized epithelial cells, this compound-3 is typically localized to the apical membrane, while this compound-4 is found at the basolateral membrane.[11][12] Mislocalization upon overexpression is a common issue.
Possible Causes and Solutions:
| Cause | Solution |
| Saturation of Sorting Machinery | High levels of expressed protein can overwhelm the cellular machinery that sorts proteins to the correct membrane domain. - Reduce Expression Levels: This is the most critical step. Use the lowest possible expression level that allows for visualization. Inducible systems are highly recommended for these experiments.[11] - Allow for Polarization: Ensure that your cells have formed mature, polarized monolayers before inducing expression or transfecting. This typically takes 3-5 days post-plating. |
| Disruption of Targeting Motifs | Mutations or epitope tags near critical sorting signals can cause mislocalization. - Verify Construct Integrity: Ensure there are no mutations in the N-terminal domain of this compound-3, which contains key apical targeting signals (e.g., the FMDE motif).[12][13][14] - Check Epitope Tag Placement: An N-terminal tag may interfere with the apical targeting signal of this compound-3. Consider a C-terminal tag.[7] |
| Cytoskeletal Disruption | The integrity of this compound-3 clusters and their localization can be dependent on microtubules.[11] - Verify Cytoskeletal Integrity: If you are treating your cells with any drugs, ensure they are not affecting the microtubule network. You can co-stain for tubulin as a control. |
Frequently Asked Questions (FAQs)
Q1: What are the typical localization patterns for commonly studied this compound isoforms?
A1: The subcellular localization is specific to each this compound isoform and is critical for its function. Here are some examples:
-
This compound-1A/1B: Primarily localized to the presynaptic plasma membrane in neurons and the plasma membrane of neuroendocrine cells.[15][16]
-
This compound-2: Found at the plasma membrane.[17]
-
This compound-3: Localized to the apical plasma membrane in polarized epithelial cells.[11][12]
-
This compound-4: Found at the basolateral plasma membrane in polarized epithelial cells.[11]
-
This compound-5: Localized to the cis-Golgi.[11]
-
This compound-6: Predominantly found in the trans-Golgi network (TGN).
-
This compound-17: Localized to the endoplasmic reticulum (ER) and is involved in autophagy.
Q2: How much overexpression is too much? Is there a rule of thumb?
A2: There is no universal rule, as the tolerance to overexpression varies significantly between cell types and this compound isoforms. However, here are some quantitative insights from the literature:
-
Studies have shown that even a modest 1.2- to 6.2-fold overexpression of this compound-1A can be sufficient for imaging studies without disrupting synaptic vesicle recycling.[18]
-
In contrast, very high levels of this compound-1A can inhibit neurotransmitter release.[19]
-
For this compound-4, a 2- to 3-fold increase in protein levels in transgenic mice was not only well-tolerated but also had beneficial physiological effects, protecting against age- and diet-induced insulin (B600854) resistance.[20] This suggests that moderate overexpression can sometimes be functional.
-
A reduction of this compound-4 by ~70% is observed in diabetic islets, and a 2-fold increase via viral transduction can restore function.[21]
The best practice is to aim for the lowest expression level that provides a clear signal above background and to validate that this level does not overtly alter cell morphology or a relevant cellular function.
Q3: My overexpressed this compound appears in clusters. Is this an aggregation artifact?
A3: Not necessarily. Many this compound isoforms, particularly this compound-1A, naturally form nanoclusters on the plasma membrane.[8] These clusters are thought to be functional sites for vesicle docking and fusion. Overexpression tends to increase the number of these clusters rather than their size. However, at very high expression levels, these clusters may coalesce into larger, non-physiological aggregates. If you observe large, bright, immobile puncta, especially within the cytoplasm, this is more likely to be an aggregation artifact.
Q4: How can I validate that the localization I'm seeing is physiologically relevant?
A4: This is a critical step. Here are several approaches:
-
Compare with Endogenous Protein: Whenever possible, use a specific antibody to stain for the endogenous this compound in non-transfected cells. The localization pattern of your overexpressed protein at low expression levels should recapitulate the endogenous pattern.
-
Co-localization with Known Partners: Assess the co-localization of your overexpressed this compound with its known binding partners (e.g., this compound-1 with SNAP-25 and Munc18 on the plasma membrane).
-
Use of Inducible Systems: Using an inducible system allows you to assess localization at various time points after induction. Early time points are more likely to reflect physiological trafficking pathways.
Experimental Protocols & Methodologies
Protocol 1: Titration of Plasmid DNA for Optimal Expression
This protocol is designed to identify the optimal amount of plasmid DNA for transfection to achieve detectable expression without significant artifacts. This example is for a 24-well plate.
-
Cell Plating: The day before transfection, plate your cells in a 24-well plate at a density that will result in 75-90% confluency at the time of transfection.
-
Prepare Transfection Mixes: On the day of transfection, prepare a series of transfection complexes with varying amounts of your this compound expression plasmid.
-
Label five sterile microcentrifuge tubes (e.g., 0 µg, 0.1 µg, 0.25 µg, 0.5 µg, 1.0 µg).
-
For the 0 µg control, use an empty vector to keep the total amount of DNA constant if desired.
-
In each tube, dilute the specified amount of DNA in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute your transfection reagent according to the manufacturer's instructions (e.g., 1.5 µL of lipid-based reagent in 50 µL of serum-free medium for each well to be transfected).
-
-
Form Complexes: Add 50 µL of the diluted transfection reagent to each tube of diluted DNA. Mix gently and incubate at room temperature for 15-30 minutes.
-
Transfect Cells: Add the 100 µL of DNA-lipid complex dropwise to the corresponding wells.
-
Incubation and Analysis: Incubate the cells for 24-48 hours. Fix the cells and perform immunofluorescence staining. Analyze the cells under the microscope to determine which DNA concentration yields a clear, specific signal without causing mislocalization, aggregation, or changes in cell morphology.
Protocol 2: Immunofluorescence Staining for this compound
This is a general protocol for immunofluorescent staining of overexpressed, epitope-tagged this compound in cultured cells grown on coverslips.
-
Cell Culture and Transfection: Plate cells on sterile glass coverslips in a 24-well plate and transfect as described above.
-
Fixation: 24-48 hours post-transfection, wash the cells twice with 1x PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[22]
-
Washing: Wash the cells three times with 1x PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
Blocking: Wash three times with 1x PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against the epitope tag (e.g., anti-HA, anti-myc) in the antibody dilution buffer (e.g., 1% BSA in PBS). Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[23]
-
Washing: Wash three times with 1x PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.[23]
-
Final Washes and Mounting: Wash three times with 1x PBS for 5 minutes each. If desired, perform a counterstain for nuclei (e.g., DAPI). Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Image the slides using a confocal or epifluorescence microscope.
Visualizations
Logical Workflow for Troubleshooting this compound Mislocalization
References
- 1. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational states of this compound-1 govern the necessity of N-peptide binding in exocytosis of PC12 cells and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Considerations When Using Epitope Tags | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. A Small Epitope Tagging on the C-Terminus of a Target Protein Requires Extra Amino Acids to Enhance the Immune Responses of the Corresponding Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epitope tags | Abcam [abcam.com]
- 8. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 9. signagen.com [signagen.com]
- 10. A Cav3.2/Syntaxin-1A Signaling Complex Controls T-type Channel Activity and Low-threshold Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntaxins 3 and 4 Are Concentrated in Separate Clusters on the Plasma Membrane before the Establishment of Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apical targeting of this compound 3 is essential for epithelial cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apical targeting of this compound 3 is essential for epithelial cell polarity | Thomas Weimbs Lab | UC Santa Barbara [labs.mcdb.ucsb.edu]
- 15. This compound-4 Defines a Domain for Activity-Dependent Exocytosis in Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. krone-foerch.com [krone-foerch.com]
- 17. imb.uq.edu.au [imb.uq.edu.au]
- 18. This compound-1A Is Excluded from Recycling Synaptic Vesicles at Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Syntaxin1A overexpression and pain insensitivity in individuals with 7q11.23 duplication syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound 4 Overexpression Ameliorates Effects of Aging and High Fat Diet on Glucose Control and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound 4 Up-Regulation Increases Efficiency of Insulin Release in Pancreatic Islets From Humans With and Without Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. ptglab.com [ptglab.com]
Technical Support Center: Studying Syntaxin Function in Specific Cell Types
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the role of syntaxins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying syntaxin function in specific cell types.
Frequently Asked Questions (FAQs)
Q1: My immunoprecipitation (IP) for a specific this compound isoform is failing or has high background. What are the common causes and solutions?
A1: Immunoprecipitation of this compound isoforms can be challenging due to their membrane association and potential for non-specific interactions. Here are common issues and troubleshooting steps:
-
Problem: No or low yield of the target this compound.
-
Possible Cause: The antibody may not be suitable for IP.[1][2] Not all antibodies that work for western blotting will be effective in recognizing the native protein conformation required for IP.
-
Solution: Use a ChIP-validated antibody if available, or test multiple antibodies.[3] Polyclonal antibodies often perform better than monoclonal antibodies for IP as they can recognize multiple epitopes.[1][4]
-
Possible Cause: The lysis buffer is not efficiently solubilizing the this compound-containing membranes.
-
Solution: Optimize the detergent concentration in your lysis buffer. Non-ionic detergents like Triton X-100 or NP-40 are commonly used. For tightly associated membrane proteins, consider stronger detergents like RIPA buffer, but be aware that this can disrupt protein-protein interactions.
-
Possible Cause: The protein of interest is at a low abundance in your specific cell type.
-
Solution: Increase the amount of starting material (cell lysate).[5] You can also enrich for your protein of interest before IP.[1]
-
-
Problem: High background with non-specific protein binding.
-
Possible Cause: Insufficient blocking of the beads or antibody.
-
Solution: Pre-clear the lysate by incubating it with beads alone before adding the antibody to remove proteins that non-specifically bind to the beads.[1] Also, ensure that the beads are adequately blocked with BSA.[1]
-
Possible Cause: Washing steps are not stringent enough.
-
Solution: Increase the number of washes and/or the salt and detergent concentrations in the wash buffer to reduce non-specific binding.[1] However, be cautious as overly stringent washes can also disrupt the specific antibody-antigen interaction.[1]
-
Q2: I am observing off-target effects or incomplete knockdown with my this compound shRNA/siRNA. How can I improve my experiment?
A2: RNA interference (RNAi) is a powerful tool, but achieving specific and efficient knockdown of this compound isoforms can be difficult due to sequence homology between isoforms and potential for off-target effects.
-
Problem: Incomplete knockdown of the target this compound.
-
Possible Cause: The shRNA/siRNA sequence is not optimal for the target mRNA.
-
Solution: Test multiple shRNA/siRNA sequences targeting different regions of the this compound mRNA. Validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Possible Cause: The delivery method is inefficient for your cell type.
-
Solution: Optimize the transfection or transduction protocol for your specific cells. For difficult-to-transfect cells like primary neurons, consider lentiviral or adeno-associated viral (AAV) delivery of shRNAs.
-
-
Problem: Off-target effects are observed.
-
Possible Cause: The shRNA/siRNA is silencing other genes with similar sequences.
-
Solution: Perform a BLAST search of your shRNA/siRNA sequence to check for potential off-target homology. Use the lowest effective concentration of the RNAi molecule. As a control, rescue the phenotype by expressing a version of the target this compound that is resistant to the shRNA/siRNA (e.g., by introducing silent mutations in the shRNA-binding site).
-
Q3: How can I accurately study the subcellular localization of a specific this compound isoform, especially when overexpression can cause artifacts?
A3: Determining the precise subcellular localization of syntaxins is crucial for understanding their function. Overexpression can lead to mislocalization, so it's important to study the endogenous protein whenever possible.[6]
-
Recommended Approach: Immunofluorescence (IF) of endogenous protein.
-
Protocol:
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody access (e.g., with Triton X-100 or saponin).[7]
-
Incubate with a primary antibody specific to the this compound isoform of interest.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image using confocal or super-resolution microscopy for high-resolution localization.
-
-
Key Consideration: Antibody specificity is critical. Validate your antibody by Western blot and, if possible, by using cells with known knockdown or knockout of the target this compound.
-
-
Alternative Approach: Expression of a tagged protein at near-endogenous levels.
-
If a reliable antibody for IF is not available, you can express the this compound with a small epitope tag (e.g., HA or FLAG) or a fluorescent protein (e.g., GFP).
-
Caution: To avoid overexpression artifacts, use a weak or inducible promoter to drive expression at levels comparable to the endogenous protein.[6] Validate the localization of the tagged protein by co-staining with known markers for specific cellular compartments.
-
Q4: What are the best methods for assessing the function of a particular this compound in a specific cell type, for example, in neurotransmitter release?
A4: Functional assays for syntaxins often involve measuring the consequence of their role in membrane fusion, such as exocytosis. The choice of assay depends on the cell type and the specific process being investigated.
-
For Neurons and Neuroendocrine Cells:
-
Electrophysiology (Patch-Clamp): This technique directly measures neurotransmitter release by recording postsynaptic currents or changes in membrane capacitance. It provides high temporal resolution and is considered a gold standard for studying synaptic transmission.[8]
-
Amperometry: This method uses a carbon-fiber electrode to detect the release of oxidizable neurotransmitters (e.g., dopamine (B1211576), serotonin) from single vesicles.
-
FM-Dye Imaging: This technique uses fluorescent styryl dyes (e.g., FM1-43) to label recycling synaptic vesicles, allowing for the visualization of vesicle exocytosis and endocytosis.
-
Calcium Imaging: Since exocytosis is often calcium-dependent, monitoring intracellular calcium dynamics using calcium indicators (e.g., Fura-2, GCaMP) can provide an indirect measure of neuronal activity and neurotransmitter release.[8]
-
-
For Non-Neuronal Cells:
-
Secretion Assays: Measure the release of specific molecules (e.g., hormones, enzymes) into the extracellular medium using techniques like ELISA or colorimetric assays.
-
Total Internal Reflection Fluorescence (TIRF) Microscopy: This imaging technique allows for the visualization of single vesicle fusion events at the plasma membrane.
-
Troubleshooting Guides
Guide 1: Troubleshooting this compound Knockdown Experiments
This guide provides a systematic approach to troubleshooting common issues in this compound knockdown experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| No or minimal reduction in this compound protein levels | Inefficient shRNA/siRNA sequence | Test at least 3-4 different sequences targeting various regions of the mRNA. |
| Poor delivery of RNAi construct | Optimize transfection/transduction protocol. For primary cells, consider viral vectors. | |
| Rapid protein turnover | Perform a time-course experiment to determine the optimal time for analysis after knockdown. | |
| Cell death or altered morphology after knockdown | Off-target effects | Perform rescue experiments with an RNAi-resistant form of the this compound. |
| Essential role of the this compound in cell viability | Use an inducible knockdown system to control the timing and level of silencing.[9] | |
| No observable functional phenotype | Functional redundancy with other this compound isoforms | Consider double or triple knockdowns of related isoforms.[10] |
| The chosen functional assay is not sensitive enough | Use a more direct or sensitive assay to measure the specific cellular process. |
Guide 2: Optimizing Co-Immunoprecipitation (Co-IP) to Identify this compound Interacting Partners
This guide focuses on troubleshooting the identification of proteins that interact with a specific this compound isoform.
| Observed Problem | Potential Cause | Recommended Solution |
| No interacting partners identified | The interaction is transient or weak | Cross-link proteins in living cells before lysis using a reversible cross-linker like formaldehyde. |
| The interaction is disrupted by the lysis buffer | Use a milder lysis buffer with lower detergent concentrations. | |
| The interacting partner is of low abundance | Increase the amount of starting material and consider pre-enrichment of the lysate. | |
| High background of non-specific proteins | Insufficient washing | Increase the number and stringency of washes. A final wash with a buffer containing a higher salt concentration can be effective.[1] |
| Antibody is cross-reacting | Use a highly specific monoclonal antibody for the Co-IP. | |
| Known interacting partner is not detected | The epitope for the antibody is masked by the interaction | Use an antibody that targets a different region of the this compound protein. |
| The interaction is cell-type specific | Ensure that the cell type you are using expresses all the necessary components for the interaction. |
Experimental Protocols & Visualizations
Protocol 1: Cell-Type Specific Knockdown of this compound in C. elegans Dopaminergic Neurons
This protocol describes a method for achieving cell-type specific gene silencing using an inheritable RNA interference (RNAi) technique.[11]
-
Construct Design:
-
Create a vector containing a promoter specific to the cell type of interest (e.g., the dopamine transporter promoter, pdat-1, for dopaminergic neurons).[11]
-
Clone a sequence that will produce a double-stranded RNA (dsRNA) targeting the this compound gene of interest (e.g., unc-64 for this compound-1A) downstream of the promoter.[11]
-
-
Generation of Transgenic Animals:
-
Inject the construct into the gonad of wild-type C. elegans to generate transgenic lines.
-
Select for transgenic progeny, often by using a co-injection marker (e.g., a fluorescent reporter expressed in a different tissue).
-
-
Validation of Knockdown:
-
Behavioral Assays: Assess behaviors known to be dependent on the targeted neuron type and this compound function. For example, amphetamine-induced behaviors can be used to test the function of dopaminergic neurons.[11]
-
Functional Assays: Isolate the specific neurons from silenced and control animals and perform functional assays, such as measuring dopamine uptake.[11]
-
Reporter Gene Silencing: As a control, co-express a fluorescent reporter (e.g., GFP) under the same cell-type specific promoter and confirm its silencing by the RNAi machinery.[11]
-
Diagram 1: Workflow for Troubleshooting this compound Immunoprecipitation
Caption: A decision tree for troubleshooting common issues in this compound immunoprecipitation experiments.
Diagram 2: this compound-1A Signaling in Neuronal Exocytosis
Caption: A diagram illustrating the key interactions of this compound-1A during synaptic vesicle exocytosis.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. agrisera.com [agrisera.com]
- 3. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. The syntaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Localization of plasma membrane t-SNAREs this compound 2 and 3 in intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assays | iPS Center [ipscenter.nl]
- 9. Distinct Functions of this compound-1 in Neuronal Maintenance, Synaptic Vesicle Docking, and Fusion in Mouse Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Functions of this compound-1 in Neuronal Maintenance, Synaptic Vesicle Docking, and Fusion in Mouse Neurons | Journal of Neuroscience [jneurosci.org]
- 11. Silencing of this compound 1A in the Dopaminergic Neurons Decreases the Activity of the Dopamine Transporter and Prevents Amphetamine-Induced Behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Syntaxin Gene Knockout Efficiency with CRISPR-Cas9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing CRISPR-Cas9-mediated knockout of syntaxin genes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low efficiency when knocking out the this compound gene?
Several factors can contribute to low knockout efficiency for the this compound gene. These include suboptimal design of the single-guide RNA (sgRNA), leading to poor targeting or cleavage.[1][2] Inefficient delivery of the CRISPR-Cas9 components into the target cells is another major hurdle.[3] Furthermore, the specific cell line being used can present challenges, as some are inherently resistant to transfection or possess highly active DNA repair mechanisms that can counteract the gene editing process.[1] Finally, issues with the expression or enzymatic activity of the Cas9 nuclease itself can lead to reduced efficiency.[2]
Q2: How can I design a more effective sgRNA for this compound knockout?
Optimizing sgRNA design is critical for success. It is highly recommended to utilize online sgRNA design tools to predict on-target efficiency and identify potential off-target sites.[4] Targeting exons located early in the coding sequence of the this compound gene increases the likelihood of generating a non-functional truncated protein upon successful editing.[4] Whenever possible, selecting target sites within accessible chromatin regions can also improve efficiency. To empirically determine the best-performing guide, it is best practice to design and test two to three different sgRNAs for your this compound target.
Q3: Which delivery method is most suitable for introducing CRISPR-Cas9 for this compound knockout?
The ideal delivery method is contingent on the specific cell type and the overall experimental objectives.
-
Lipid-Based Transfection: This is a common and often effective method for established cell lines such as HEK293T and HeLa.[5] However, its efficiency can be lower in primary cells or those that are notoriously difficult to transfect.[6]
-
Electroporation: This method can achieve high efficiency in a broad spectrum of cell types, including neuronal cells.[7] It requires careful optimization of electrical parameters to ensure high cell viability.[8]
-
Lentiviral Transduction: Lentiviral vectors are highly efficient for a wide array of cell types, including primary and non-dividing cells, and are well-suited for creating stable knockout cell lines.[9][10] A key consideration is that this method results in the integration of viral sequences into the host cell's genome.[4]
Q4: How should I validate the successful knockout of the this compound gene?
A thorough validation process involves confirming the edit at both the genomic and protein levels.
-
Genomic Validation:
-
T7 Endonuclease I (T7E1) Assay: This is a useful initial screening method to detect the presence of insertions or deletions (indels) at the target locus.[11]
-
Sanger Sequencing: This method is used to confirm the presence and identify the specific nature of the indels within the targeted region of the this compound gene.[4]
-
-
Protein Validation:
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Knockout Efficiency | Suboptimal sgRNA design.[1] | Design and empirically test 2-3 new sgRNAs targeting different exons of the this compound gene. Employ sgRNA design software to predict on-target scores and off-target risks.[4] |
| Inefficient delivery of CRISPR components.[3] | Optimize your current transfection or electroporation protocol. Consider switching to an alternative delivery method (e.g., from lipofection to electroporation or lentiviral transduction) that may be more suitable for your cell line.[14] | |
| The chosen cell line is difficult to transfect.[4] | Use a validated positive control sgRNA (e.g., targeting a housekeeping gene) to assess the baseline transfection efficiency in your cell line. If the positive control also shows low efficiency, focus on optimizing the delivery parameters. | |
| High Cell Death Following Delivery | Cytotoxicity from the delivery reagent or electroporation pulse.[15] | Titrate the concentration of the transfection reagent to find the optimal balance between efficiency and viability. For electroporation, systematically optimize the voltage and pulse duration. Ensure cells are healthy and at an optimal confluency prior to the experiment. |
| Indels Confirmed by Sequencing, but No Protein Knockout by Western Blot | Indels are in-frame, potentially leading to a modified but still functional protein. | Design sgRNAs that are more likely to induce frameshift mutations. Screen multiple single-cell clones to identify one with a complete loss of protein expression.[13] |
| Compensatory upregulation of other this compound isoforms. | Investigate the expression levels of other this compound family members that might be functionally compensating for the targeted isoform. | |
| Potential Off-Target Effects | sgRNA has homology to other genomic sites.[2] | Utilize sgRNA design tools that specialize in predicting and minimizing off-target cleavage. Use the minimum effective concentration of Cas9 and sgRNA to reduce off-target activity. |
Experimental Protocols
Lentiviral-Mediated CRISPR/Cas9 Knockout of this compound-1A in HEK293T Cells
This protocol outlines a method for generating stable this compound-1A knockout HEK293T cell lines.
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting an early exon of the human STX1A gene using a reputable online design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligonucleotides into a lentiviral vector that co-expresses Cas9 and the sgRNA (e.g., lentiCRISPRv2).[16]
-
-
Lentivirus Production:
-
In HEK293T cells, co-transfect the sequence-verified lentiviral sgRNA vector along with packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles, for example, by ultracentrifugation.
-
-
Transduction of Target Cells:
-
Seed the target HEK293T cells at an appropriate density.
-
Transduce the cells with the concentrated lentiviral particles at a range of multiplicities of infection (MOI) in the presence of polybrene to enhance transduction efficiency.
-
After 24-48 hours, begin selection of transduced cells by adding puromycin (B1679871) to the culture medium.[10]
-
-
Validation:
-
Expand the resulting puromycin-resistant cell population.
-
Confirm the presence of indels at the genomic level using a T7E1 assay or by Sanger sequencing.[4][11]
-
Verify the absence of this compound-1A protein expression via Western blot.[12]
-
To obtain a homogenous knockout population, perform single-cell cloning and expand individual clones.
-
Electroporation-Based CRISPR/Cas9 Knockout of this compound-1A in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol provides a general framework that requires optimization for your specific neuronal cell line.
-
Preparation of Ribonucleoprotein (RNP) Complexes:
-
Obtain high-quality, synthetic sgRNA targeting the this compound gene.
-
Incubate the sgRNA with purified Cas9 nuclease to allow the formation of RNP complexes.
-
-
Electroporation:
-
Harvest the neuronal cells and resuspend them in a suitable electroporation buffer.
-
Combine the cell suspension with the pre-formed RNP complexes.
-
Transfer the mixture to an electroporation cuvette and deliver an optimized electrical pulse using an electroporation device.[15]
-
Immediately after the pulse, gently transfer the cells into a culture dish containing pre-warmed growth medium.
-
-
Validation:
-
After 48-72 hours, harvest a portion of the cells to determine the editing efficiency at the genomic level using a T7E1 assay or Sanger sequencing.[4][11]
-
Analyze the remaining cell population by Western blot to assess the reduction in this compound-1A protein levels.[12]
-
For the generation of a stable knockout line, proceed with single-cell cloning of the edited cell pool.
-
Validation of this compound Knockout
-
T7 Endonuclease I (T7E1) Assay:
-
Isolate genomic DNA from both the edited and control cell populations.
-
Amplify the genomic region surrounding the sgRNA target site by PCR.
-
Denature the PCR products by heating and then allow them to re-anneal slowly. This will result in the formation of heteroduplexes between wild-type and edited DNA strands.
-
Digest the re-annealed DNA with T7 Endonuclease I, an enzyme that specifically cleaves mismatched DNA.[11]
-
Visualize the digested products on an agarose (B213101) gel. The presence of cleaved DNA fragments of the expected sizes indicates successful genome editing.
-
-
Western Blot:
-
Prepare total protein lysates from both the edited and control cells.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with a primary antibody that specifically recognizes the targeted this compound protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate. The absence or a clear reduction of the this compound band in the edited cell lysates compared to the control confirms a successful knockout at the protein level.[13]
-
Quantitative Data Summary
The following table provides a summary of knockout efficiencies achieved with different CRISPR/Cas9 delivery methods. It is important to note that this data is not specific to the this compound gene but offers a general reference for what can be expected.
Table 1: Comparative Knockout Efficiencies of CRISPR/Cas9 Delivery Methods
| Delivery Method | Cell Line | Target Gene | Knockout Efficiency (%) | Reference |
| Lentiviral Transduction | Human Fibroblasts (MRC5Vi) | SNAP29 | High (specific percentage not provided) | [13][14] |
| Lipid Nanoparticle (mRNA/sgRNA) | HEK293T | Reporter Gene | Approximately 60% | [17] |
| Lipid Nanoparticle (RNP) | HEK293T | Reporter Gene | Reported to be lower than mRNA/sgRNA delivery | [17] |
| Electroporation (RNP) | Breast Cancer Cells (SK-BR-3) | EGFP | Approximately 90% | [7] |
Visualizations
Caption: A streamlined workflow for CRISPR-Cas9 mediated knockout of the this compound gene.
References
- 1. Role of this compound 1A on serotonin transporter expression in developing thalamocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mesoscale organization of this compound 1A and SNAP25 is determined by SNARE–SNARE interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of CRISPR–Cas9-mediated genetic knockout human intestinal tissue–derived enteroid lines by lentivirus transduction and single-cell cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In situ electroporation of mammalian cells through SiO2 thin film capacitive microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SNAP25 disease mutations change the energy landscape for synaptic exocytosis due to aberrant SNARE interactions [elifesciences.org]
- 10. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Knockout of the Vegfa Gene by Lentiviral Delivery of CRISPR/Cas9 in Mouse Retinal Pigment Epithelium Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNAP25 disease mutations change the energy landscape for synaptic exocytosis due to aberrant SNARE interactions | eLife [elifesciences.org]
- 13. mdpi.com [mdpi.com]
- 14. Generation and Characterization of a CRISPR/Cas9-Mediated SNAP29 Knockout in Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with embryonic lethality in syntaxin knockout mouse models
Welcome to the technical support center for researchers working with syntaxin knockout mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of embryonic lethality and to offer strategies for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the global knockout of my this compound gene resulting in embryonic or perinatal lethality?
A: Syntaxins are core components of the Soluble NSF Attachment Protein Receptor (SNARE) complex, which is essential for vesicle fusion with target membranes.[1][2] This process is fundamental for a vast array of cellular activities, including neurotransmitter release, hormone secretion, and intracellular trafficking.[3] The complete absence of certain this compound proteins, or their key binding partners like STXBP1 (Munc18-1), disrupts these vital processes from the earliest stages of development, leading to failed implantation, developmental arrest, or neonatal death.[4][5][6] For instance, approximately 35% of all mouse genes are indispensable for life, and a global knockout often results in developmental abnormalities that are incompatible with survival.[7][8]
Q2: Which this compound and related SNARE-protein knockouts are known to be lethal?
A: Several this compound and this compound-associated protein knockout mouse models exhibit embryonic or postnatal lethality. The specific stage of lethality can vary depending on the gene. Below is a summary of findings for some commonly studied genes.
| Gene Knockout | Phenotype | Stage of Lethality | Citation(s) |
| Stx1a | Vast majority die in utero; reduced body size. | Embryonic day E15 | [9] |
| Stx1b | Pups are born but grow slowly and die postnatally. | Postnatal (around P8) | [10] |
| Stx1a/Stx1b DKO | Double knockout is embryonically lethal. | Embryonic | [11] |
| Stx4 | Global knockout is lethal. | Early embryonic (pre-E7.5) | [4][12] |
| Stxbp1 (Munc18-1) | Homozygous null mice die immediately after birth. | Perinatal | [5][13][14] |
| SNAP-23 | Deletion results in failed implantation. | Pre-implantation | [4] |
Q3: What is the fundamental mechanism of the SNARE complex involving this compound?
A: The SNARE complex is the core machinery for membrane fusion. It consists of proteins from two opposing membranes: the vesicle (v-SNARE) and the target membrane (t-SNARE). In neuronal synapses, the v-SNARE is Synaptobrevin, and the t-SNAREs are this compound-1 and SNAP-25.[10] These proteins form a tight, four-helix bundle that pulls the vesicle and target membranes into close proximity, overcoming the energy barrier for lipid bilayer fusion and resulting in the release of vesicle contents.[2][3]
Caption: The SNARE complex consists of v-SNAREs and t-SNAREs that mediate vesicle fusion.
Troubleshooting Guide: Overcoming Embryonic Lethality
This guide provides strategies to bypass embryonic lethality, allowing for the study of this compound gene function in specific contexts.
Problem: My global this compound knockout mouse is embryonically lethal. How can I study its function in adult or specific tissues?
Solution: The most effective strategy is to use a conditional knockout (cKO) approach, which allows for gene inactivation in a spatially or temporally controlled manner.[15][16] The Cre-LoxP system is the most widely used tool for this purpose.[17][18]
Strategy 1: Tissue-Specific Knockout (Spatial Control)
This method restricts gene deletion to specific cell types or tissues. It requires two mouse lines:
-
Floxed Mouse: A mouse in which the target this compound gene is flanked by loxP sites (loxP-flanked gene = "floxed"). These mice express the gene normally.[19]
-
Cre-Driver Mouse: A mouse that expresses Cre recombinase under the control of a tissue-specific promoter (e.g., a promoter active only in neurons or pancreatic beta-cells).[17]
By breeding these two lines, the offspring will have the this compound gene deleted only in the tissues where Cre recombinase is expressed.[20]
Caption: Workflow for generating a tissue-specific conditional knockout mouse model.
Strategy 2: Inducible Knockout (Temporal Control)
This method allows you to control when the gene is deleted. It is ideal for studying gene function at specific developmental stages or in adult mice, avoiding early lethality.[15] This is typically achieved using a tamoxifen-inducible Cre-ERT2 system.[20]
-
How it Works: Cre recombinase is fused to a mutated estrogen receptor (ERT2) ligand-binding domain. This Cre-ERT2 protein remains inactive in the cytoplasm.[21]
-
Induction: Upon administration of tamoxifen (B1202), the Cre-ERT2 protein translocates to the nucleus, where it recognizes the loxP sites and excises the target gene.[16][21]
This system also requires breeding a floxed mouse with a Cre-ERT2 driver line. The knockout is initiated only after tamoxifen is administered.[20]
Caption: Workflow for a tamoxifen-inducible (temporal) gene knockout.
Problem: I need to induce a gene knockout during embryonic development but am concerned about toxicity.
Solution: Administering tamoxifen to pregnant mice can be effective but carries risks. High doses can be deleterious to both the mother and the embryo.[22][23] Careful dose optimization is critical.
-
Caution: Administration of tamoxifen early in gestation can have lethal effects on the mother, independent of abortion.[22] Studies suggest proceeding with caution for any administration before E12.5.
-
Dosage: A single injection of 3mg per 40g of body weight for pregnant females has been suggested as a starting point.[24] However, the optimal dose and timing can vary significantly between different mouse models and genetic backgrounds.[25] It is crucial to perform pilot studies to determine the lowest effective dose that achieves the desired recombination without causing adverse effects.
Experimental Protocols
Protocol 1: Generating Conditional Knockout (cKO) Mice
This protocol provides a general framework for breeding mice to generate a cKO line.
-
Acquire Mouse Lines: Obtain a mouse line with your this compound gene of interest flanked by loxP sites (e.g., Stx4fl/fl) and a Cre-driver line appropriate for your research (e.g., a line expressing Cre in a tissue-specific or inducible manner).
-
Breeding Scheme:
-
Cross 1: Breed the homozygous floxed mouse (Stx4fl/fl) with the Cre-driver mouse.
-
Genotype Offspring: Analyze the F1 generation. You are looking for mice that are heterozygous for the floxed allele and carry the Cre transgene (Stx4fl/+; Cre+).
-
Cross 2: Intercross the F1 heterozygotes (Stx4fl/+; Cre+) to generate the F2 generation.
-
-
Analyze F2 Progeny: Genotype the F2 pups to identify the desired conditional knockout mice (Stx4fl/fl; Cre+) and appropriate littermate controls (e.g., Stx4fl/fl; Cre-, Stx4+/+; Cre+).
-
Verification: Confirm the deletion of the target gene at the DNA, RNA, and protein levels in the target tissue of the cKO mice compared to controls.
Protocol 2: Tamoxifen Administration for Inducible Knockout
This protocol is a starting point for inducing Cre-ERT2 activity in adult or pregnant mice. Warning: Tamoxifen can be toxic and is a known human carcinogen; handle with appropriate safety precautions.[26][27]
-
Tamoxifen Preparation:
-
Dissolve tamoxifen powder in a suitable solvent like corn oil or a mixture of ethanol (B145695) and oil.[28][29] A common concentration is 10-20 mg/mL.[28]
-
To aid dissolution, shake or rotate the mixture overnight at 37°C, protected from light.[26]
-
Store the prepared solution at 4°C for up to a week or at -20°C for longer periods.[26] Before injection, warm the solution to room temperature or 37°C.[26][29]
-
-
Administration to Adult Mice (Intraperitoneal Injection):
-
Dosage: A standard dose is 9mg per 40g of body weight.[24] This can be administered via intraperitoneal (IP) injection.
-
Regimen: A common regimen involves 3 to 5 consecutive daily injections.[23]
-
Verification: Wait at least one week after the final injection before analyzing tissues to allow for complete recombination and protein turnover.[24]
-
-
Administration to Pregnant Mice:
-
Dosage: A lower dose is recommended. Start with a single injection of 3mg per 40g of body weight.[24]
-
Timing: The timing of injection determines when the gene is knocked out in the embryo. Be aware of the increased risk of toxicity with administration early in gestation.[22]
-
Monitoring: Closely monitor the health of the pregnant female post-injection for signs of distress or weight loss.[26] An animal welfare assessment is required for all mice receiving tamoxifen.[26]
-
References
- 1. SNARE protein - Wikipedia [en.wikipedia.org]
- 2. SNARE Protein Complex → Term [esg.sustainability-directory.com]
- 3. Frontiers | The Multifaceted Role of SNARE Proteins in Membrane Fusion [frontiersin.org]
- 4. Deletion of SNAP-23 Results in Pre-Implantation Embryonic Lethality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stxbp1/Munc18-1 haploinsufficiency impairs inhibition and mediates key neurological features of STXBP1 encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STXBP1 encephalopathies: Clinical spectrum, disease mechanisms, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rescuing Lethal Phenotypes Induced by Disruption of Genes in Mice: a Review of Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rescuing Lethal Phenotypes Induced by Disruption of Genes in Mice: a Review of Novel Strategies [ouci.dntb.gov.ua]
- 9. This compound 1A is required for normal in utero development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 1B is important for mouse postnatal survival and proper synaptic function at the mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Functions of this compound-1 in Neuronal Maintenance, Synaptic Vesicle Docking, and Fusion in Mouse Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stx4 is required to regulate cardiomyocyte Ca2+ handling during vertebrate cardiac development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 006381 - munc18-1 KO Strain Details [jax.org]
- 14. researchgate.net [researchgate.net]
- 15. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]
- 17. genobiotx.com [genobiotx.com]
- 18. How Does Cre-Lox Recombination Work in Conditional Knockouts? [synapse.patsnap.com]
- 19. Ingenious Blog | How to Obtain a Conditional Knockout Floxed Mice and the Cre-Lox Procedure [genetargeting.com]
- 20. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Highly tamoxifen-inducible principal cell-specific Cre mice with complete fidelity in cell specificity and no leakiness - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tamoxifen administration in pregnant mice can be deleterious to both mother and embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tamoxifen Injection | Xin Chen Lab [pharm.ucsf.edu]
- 25. researchgate.net [researchgate.net]
- 26. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 27. Confounding factors from inducible systems for spatiotemporal gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tamoxifen administration [bio-protocol.org]
- 29. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
how to differentiate between syntaxin isoforms in experimental assays
This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting tips for differentiating between syntaxin isoforms in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are this compound isoforms, and why is it important to differentiate them?
Syntaxins are a family of proteins integral to the SNARE (Soluble NSF Attachment Protein Receptor) complex, which mediates vesicle fusion events such as neurotransmitter release.[1] Many this compound genes give rise to multiple isoforms through mechanisms like alternative splicing.[2] For example, this compound-1 has two well-studied isoforms, this compound-1A (STX1A) and this compound-1B (STX1B), which share 84% amino acid identity.[3][4]
Differentiating between these isoforms is crucial because they can exhibit:
-
Differential Expression: Isoforms may be expressed in different tissues, cell types, or even subcellular locations.[5][6] For instance, in the rat central nervous system, STX1A and STX1B show distinct distribution patterns in regions like the hippocampus and olfactory system.[5]
-
Distinct Functional Roles: Minor differences in their amino acid sequences can lead to variations in their binding partners and regulatory mechanisms, affecting processes like the speed and calcium sensitivity of exocytosis.
-
Involvement in Disease: Specific isoforms may be differentially implicated in pathological conditions.
Q2: What are the main challenges in differentiating this compound isoforms?
The primary challenge is their high degree of sequence similarity. This can lead to:
-
Antibody Cross-Reactivity: Antibodies raised against one isoform may recognize another, leading to ambiguous results.
-
Similar Molecular Weights: Isoforms often have very similar molecular weights, making them difficult to separate using standard SDS-PAGE. For example, this compound-1A has an apparent molecular weight of ~35 kDa.[7]
-
Ambiguous Peptide Identification: In mass spectrometry, many of the peptides generated by enzymatic digestion will be common to multiple isoforms.[8][9]
Troubleshooting and Experimental Guides
Antibody Selection for Isoform Specificity
Q: My antibody is detecting multiple bands in my Western blot. How can I be sure I'm detecting the correct this compound isoform?
This is a common issue. The key is rigorous antibody validation.
Workflow for Validating Isoform-Specific Antibodies
Caption: Workflow for validating the specificity of a this compound isoform antibody.
Troubleshooting Tip: If you cannot obtain knockout/knockdown controls, consider using peptide competition assays. Pre-incubate your antibody with the immunizing peptide corresponding to your target isoform. This should block the specific signal on your Western blot. A signal that persists is likely non-specific.
Western Blotting
Q: How can I resolve two this compound isoforms that are very close in molecular weight on a Western blot?
Standard SDS-PAGE may not provide sufficient resolution. Here is a more specialized protocol.
Experimental Protocol: High-Resolution Western Blotting for this compound Isoforms
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.[10]
-
-
Gel Electrophoresis:
-
Use a long (e.g., 15 cm) 12-15% polyacrylamide gel to maximize separation. Tris-Glycine gels are standard.
-
Load 20-40 µg of protein per lane.[10]
-
Run the gel at a lower voltage (e.g., 80-100V) for a longer duration to improve resolution.
-
-
Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
A wet transfer overnight at 4°C is often more efficient for quantitative analysis than rapid semi-dry methods.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[11]
-
Incubate with a validated isoform-specific primary antibody (e.g., anti-Syntaxin-1A) overnight at 4°C.[11]
-
Wash the membrane 3 times for 5 minutes each with TBST.[11]
-
Incubate with an HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature.[11]
-
Wash again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and a digital imager.[10]
-
Immunoprecipitation (IP)
Q: I want to study the specific binding partners of this compound-1A versus this compound-1B. How can I be sure my IP is isoform-specific?
Immunoprecipitation using a validated isoform-specific antibody is the correct approach. The key is stringent washing and proper controls.
Experimental Protocol: Isoform-Specific Immunoprecipitation
-
Lysate Preparation: Prepare a non-denaturing lysate (e.g., using a Triton X-100 based buffer) to preserve protein-protein interactions.
-
Pre-Clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with 2-5 µg of a validated isoform-specific this compound antibody (e.g., anti-STX1A) overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel incubation with an isotype control IgG.[12]
-
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.
-
Analysis: Analyze the eluate by Western blotting, probing for the this compound isoform to confirm successful IP and for expected binding partners.
Caption: Decision tree for selecting the appropriate assay for this compound isoform analysis.
Mass Spectrometry (MS)
Q: Western blotting is still ambiguous for my sample. Can mass spectrometry definitively identify which this compound isoforms are present?
Yes. Mass spectrometry is the gold standard for distinguishing protein isoforms.[8] It works by identifying peptides that are unique to each isoform.[9]
How it Works:
-
Protein Digestion: The protein sample (which could be a total cell lysate or an IP eluate) is digested with an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.
-
Database Searching: The acquired peptide sequences are searched against a protein database that contains the sequences of all known this compound isoforms.
-
Isoform Identification: An isoform is confirmed to be present if the search algorithm identifies one or more "proteotypic" peptides—peptides whose sequence is found only in that specific isoform and not in any others.[9]
Troubleshooting Tip: Low-abundance isoforms may be difficult to detect in a complex lysate ("shotgun proteomics"). If you suspect a specific isoform is present at low levels, consider enriching for it first using immunoprecipitation before submitting the sample for MS analysis (IP-MS).
Quantitative Data Summary
The relative expression of this compound isoforms can vary significantly between different cell types. This data is critical for designing and interpreting experiments.
Table 1: Relative Expression of this compound-1 Isoforms in Different Cell Types
| Cell Type | This compound-1A Expression Level | This compound-1B Expression Level | Primary Assay Used |
| Adrenergic Chromaffin Cells | Low | High | Immunoblotting[6] |
| Noradrenergic Chromaffin Cells | High | High (with heterogeneity) | Immunoblotting[6][13] |
| Pituitary Cells | Present | Absent | Western Blotting[5] |
| Hippocampal Neurons | High | High | Immunocytochemistry[5] |
Note: Expression levels are generalized from published findings and may vary based on species and specific experimental conditions.
References
- 1. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isoform of this compound 1 is expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SNARE Protein this compound-1 Colocalizes Closely with NMDA Receptor Subunit NR2B in Postsynaptic Spines in the Hippocampus [frontiersin.org]
- 4. SNARE Protein this compound-1 Colocalizes Closely with NMDA Receptor Subunit NR2B in Postsynaptic Spines in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential distribution of this compound isoforms 1A and 1B in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of this compound 1A and 1B by noradrenergic and adrenergic chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. モノクロナール抗シンタキシン マウス宿主抗体 clone HPC-1, ascites fluid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Isoform level interpretation of high-throughput proteomic data enabled by deep integration with RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Syntaxin-SNARE Complex Reconstitution
Welcome to the technical support center for syntaxin-SNARE complex reconstitution. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro SNARE-mediated membrane fusion experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my SNARE complex failing to form or showing low yield?
A: Several factors can impede the efficient assembly of the SNARE complex. Consider the following possibilities:
-
This compound Conformation: this compound-1 can exist in a "closed" conformation where its N-terminal Habc domain folds back and blocks the SNARE motif, preventing its interaction with SNAP-25 and synaptobrevin.[1][2][3] This closed state is often stabilized by the binding of SM proteins like Munc18-1.[1][4]
-
Solution: The transition to an "open" conformation is crucial. This can be facilitated by regulatory proteins like Munc13, which catalyzes the opening of this compound-1.[1][2] Alternatively, using a this compound-1 mutant that favors the open state, such as the LE mutant (L165A, E166A), can bypass the need for Munc13 in in vitro assays.[2]
-
-
Incorrect Stoichiometry: The neuronal SNARE complex consists of this compound-1, SNAP-25, and synaptobrevin (VAMP2) in a 1:1:1 ratio. Incorrect ratios of these components can lead to the formation of non-fusogenic complexes or prevent complex formation altogether. For instance, in the absence of synaptobrevin, this compound and SNAP-25 can form a 2:1 complex that is resistant to fusion.[5][6]
-
Solution: Carefully optimize the protein concentrations. It is often beneficial to pre-incubate this compound and SNAP-25 to form a stable t-SNARE acceptor complex before introducing the v-SNARE (synaptobrevin).[7]
-
-
Protein Quality and Stability: Improperly folded, aggregated, or degraded SNARE proteins will not form functional complexes.
Q2: My proteoliposomes are reconstituted, but I observe little to no membrane fusion in my assay. What could be the problem?
A: Low or absent fusion efficiency is a common issue that can stem from problems with the liposomes, the proteins, or the assay conditions.
-
Lipid Composition: The lipid composition of the proteoliposomes has a profound effect on SNARE-mediated fusion.[10][11] The presence of specific lipids can influence membrane curvature and the clustering of SNARE proteins, which are important for efficient fusion.[11]
-
Solution: The lipid mixture should mimic the native membrane environment as closely as possible.[5] Key lipids that have been shown to be important for fusion include phosphatidylethanolamine (B1630911) (PE), phosphatidic acid (PA), cholesterol, and phosphoinositides like PI(4,5)P2.[10][11] The omission of certain lipids can severely reduce or abolish fusion.[10]
-
-
Protein Density and Orientation: The number of SNARE proteins per liposome (B1194612) (the protein-to-lipid ratio) is a critical parameter that controls both the rate and extent of fusion.[9] Additionally, for fusion to occur, the proteins must be inserted into the liposome membrane in the correct orientation.
-
Lack of Essential Regulatory Factors: While SNAREs are the core fusion machinery, their activity in vivo is tightly regulated. In some reconstitution systems, especially those aiming to be more physiologically relevant, regulatory proteins are essential for efficient fusion.[14]
Q3: How can I improve the reproducibility of my liposome fusion assay?
A: Reproducibility can be enhanced by standardizing your protocols and paying close attention to critical steps.
-
Liposome Preparation: The size and uniformity of liposomes can affect fusion kinetics.
-
Assay Conditions: Factors like temperature, buffer composition, and the presence of crowding agents can influence the fusion reaction.
-
Solution: Maintain consistent experimental conditions. The inclusion of macromolecular crowding agents can help recapitulate the crowded intracellular environment and may be necessary in some systems.[14]
-
-
Choice of Fusion Assay: Different assays measure different aspects of fusion (e.g., lipid mixing vs. content mixing) and can have varying sensitivities.
Quantitative Data Summary
The following table summarizes the impact of lipid composition on SNARE-mediated membrane fusion, as demonstrated in studies with vacuolar SNAREs. This data highlights the importance of a complex lipid environment for efficient fusion.
| Lipid Composition of Proteoliposomes | Relative Fusion Rate | Reference |
| Complete Vacuolar Lipid Mix* | 100% | [10] |
| Complete Mix minus DAG | ~50% | [10] |
| Complete Mix minus ERG | < 25% | [10] |
| Complete Mix minus PI(4,5)P2 or PI3P | < 25% | [10] |
| PC/PE/PA plus diC8-PI3P | ~25% | [10] |
| PC/PE or PC/PA | No Fusion | [10] |
*Complete vacuolar lipid mix includes PC, PE, PI, PS, CL, PA, ERG, DAG, PI3P, and PI(4,5)P2.
Experimental Protocols
Protocol 1: Reconstitution of this compound-1 and SNAP-25 into t-SNARE Liposomes
This protocol describes a general method for reconstituting t-SNAREs into liposomes using detergent removal by dialysis.
-
Lipid Film Preparation:
-
In a glass tube, mix the desired lipids (e.g., POPC, DOPS, and fluorescently labeled lipids for a fusion assay) dissolved in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the tube.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Lipid Film Hydration and Solubilization:
-
Resuspend the lipid film in a reconstitution buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl) containing a detergent such as n-Octyl-β-D-glucopyranoside (β-OG) at a concentration above its critical micelle concentration (CMC).
-
Vortex or sonicate briefly until the solution is clear, indicating the formation of lipid-detergent mixed micelles.
-
-
Protein Addition:
-
Add purified, full-length this compound-1 and SNAP-25 proteins to the lipid-detergent mixture. The final protein-to-lipid molar ratio should be optimized, with a starting point of 1:500.[12]
-
Incubate the mixture at room temperature for 20-30 minutes to allow the proteins to associate with the mixed micelles.[12]
-
-
Detergent Removal and Liposome Formation:
-
Transfer the protein-lipid-detergent mixture to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over a period of 48 hours to ensure complete removal of the detergent.[18][19] As the detergent concentration falls below its CMC, proteoliposomes will spontaneously form.
-
-
Proteoliposome Recovery:
-
Collect the proteoliposomes from the dialysis cassette.
-
To remove any unincorporated protein and to obtain a more uniform population of liposomes, the sample can be subjected to density gradient centrifugation.
-
Protocol 2: In Vitro SNARE-Mediated Liposome Fusion Assay (Lipid Mixing)
This assay measures the mixing of lipid bilayers, an early step in membrane fusion, by monitoring the dequenching of a FRET pair of fluorescent lipids.
-
Preparation of Labeled and Unlabeled Liposomes:
-
Prepare two populations of liposomes:
-
t-SNARE liposomes: Reconstitute this compound-1 and SNAP-25 into liposomes containing a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), at a concentration that causes quenching of the donor fluorescence.
-
v-SNARE liposomes: Reconstitute synaptobrevin (VAMP2) into unlabeled liposomes.
-
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the t-SNARE and v-SNARE liposomes in a suitable reaction buffer. A typical ratio is 1:9 (t-liposomes:v-liposomes).
-
Record the baseline fluorescence of the NBD donor at its excitation and emission wavelengths (e.g., 460 nm and 538 nm, respectively).
-
Initiate the fusion reaction. If studying regulated fusion, this is the point where you would add Ca2+ (in the presence of synaptotagmin) or other regulatory factors.
-
Monitor the increase in NBD fluorescence over time at a constant temperature (e.g., 37°C). As the labeled and unlabeled liposomes fuse, the fluorescent lipids are diluted, leading to a decrease in FRET and an increase in donor fluorescence (dequenching).
-
-
Data Normalization:
-
After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to the cuvette to completely solubilize all liposomes. This results in maximum dequenching and represents 100% lipid mixing.
-
Calculate the percentage of fusion at each time point by normalizing the fluorescence signal relative to the initial baseline and the maximum fluorescence after detergent addition.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to SNARE complex reconstitution and function.
Caption: Pathway of neuronal SNARE complex assembly leading to membrane fusion.
Caption: A troubleshooting decision tree for SNARE-mediated fusion experiments.
References
- 1. Reconstitution of the Vital Functions of Munc18 and Munc13 in Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational change of this compound linker region induced by Munc13s initiates SNARE complex formation in synaptic exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Munc18-1 and Syntaxin1: Unraveling the Interactions Between the Dynamic Duo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Reconstituting SNARE-mediated membrane fusion at the single liposome level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Assembly of the SNARE Complex Enough to Fuel Membrane Fusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Munc18-1 stabilizes this compound 1, but is not essential for this compound 1 targeting and SNARE complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Determinants of SNARE-Mediated Lipid Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex Lipid Requirements for SNARE- and SNARE Chaperone-dependent Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid molecules influence early stages of yeast SNARE mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Towards reconstitution of membrane fusion mediated by SNAREs and other synaptic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional reconstitution of intracellular vesicle fusion using purified SNAREs and Sec1/Munc18 (SM) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A practical guide for fast implementation of SNARE-mediated liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A practical guide for fast implementation of SNARE-mediated liposome fusion [biophysics-reports.org]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Syntaxin Trafficking and Sorting Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with syntaxin trafficking and sorting assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Immunofluorescence Assays
FAQs for this compound Immunofluorescence
Q1: Which fixation method is best for preserving this compound localization?
A1: The optimal fixation method can depend on the specific this compound isoform and the antibody used. However, a common starting point is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature. For some this compound antibodies, particularly those recognizing epitopes sensitive to aldehyde fixation, ice-cold methanol (B129727) fixation for 10 minutes at -20°C may yield better results. It is recommended to test both methods to determine the best condition for your specific experiment.
Q2: My this compound staining appears diffuse and not localized to the expected membrane compartment. What could be the issue?
A2: Diffuse staining can result from several factors. Over-fixation or harsh permeabilization (e.g., high concentrations of Triton X-100 or extended permeabilization times) can disrupt membrane structures and cause protein delocalization.[1] Ensure you are using the recommended fixation and permeabilization conditions for your specific antibody and cell type. Additionally, confirm the specificity of your primary antibody; some antibodies may cross-react with other this compound isoforms or other proteins, leading to a diffuse signal.[2][3][4]
Q3: I am trying to visualize the polarized distribution of this compound-3 (apical) and this compound-4 (basolateral) in MDCK cells, but I see significant overlap. What is causing this?
A3: Incomplete polarization of your MDCK cell monolayer is a likely cause. Ensure your cells have formed a confluent monolayer with well-established tight junctions before fixation. This can be verified by measuring transepithelial electrical resistance (TEER). Also, confirm that your imaging method, such as confocal microscopy, has the resolution to distinguish between the apical and basolateral membranes.[5][6][7] Mislocalization of this compound-3 can also be caused by mutations in its N-terminal domain, which contains an apical targeting signal.[8][9][10][11]
Troubleshooting Guide for this compound Immunofluorescence
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient primary antibody concentration. | Optimize the primary antibody concentration by performing a titration.[1] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Low expression of the target this compound isoform. | Use a more sensitive detection method or a brighter fluorophore. Consider transient overexpression of tagged this compound as a positive control. | |
| Photobleaching of the fluorophore. | Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium.[1] | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration. |
| Non-specific binding of the secondary antibody. | Include a control with only the secondary antibody. Use a blocking serum from the same species as the secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Autofluorescence of the cells or tissue.[12] | Use a different fixative or treat with a quenching agent like sodium borohydride. Image in a spectral range that avoids autofluorescence. | |
| Non-specific Staining/Artifacts | Antibody cross-reactivity. | Validate the antibody specificity using western blotting or by testing on cells with known knockout of the target this compound.[2][3][4] |
| Presence of Fc receptors on cells. | Block with an Fc receptor blocking solution before adding the primary antibody.[13] | |
| Cell morphology is compromised. | Handle cells gently during the staining procedure to avoid detachment or damage.[14] |
II. Co-Immunoprecipitation (Co-IP) Assays
FAQs for this compound Co-Immunoprecipitation
Q1: I am not able to co-immunoprecipitate SNAP-25 with my this compound-1 antibody. What could be wrong?
A1: The interaction between this compound-1 and SNAP-25 is a key component of the SNARE complex and is generally robust.[15][16][17] If you are unable to detect this interaction, consider the following:
-
Lysis buffer composition: Harsh detergents in your lysis buffer can disrupt the SNARE complex. Use a milder non-ionic detergent like NP-40 or Triton X-100 and avoid ionic detergents like SDS.
-
Divalent cations: The SNARE complex assembly can be influenced by calcium. Ensure your buffers have appropriate chelators like EDTA or EGTA if you want to study the apo-state.
-
Antibody epitope: The epitope recognized by your this compound-1 antibody might be masked upon complex formation with SNAP-25. Try using an antibody that recognizes a different region of this compound-1.
Q2: My co-IP experiment with Munc18 shows a very weak interaction with this compound. Is this expected?
A2: The interaction between Munc18 and this compound can be transient and conformation-dependent. Munc18 can bind to the "closed" conformation of this compound-1, and this interaction can be regulated by other proteins like Munc13.[18][19][20] To improve your chances of detecting this interaction:
-
Use a cross-linking agent to stabilize the interaction before cell lysis.
-
Optimize the salt concentration in your lysis and wash buffers; high salt can disrupt weaker interactions.
-
Ensure your lysis conditions preserve the native conformation of both proteins.
Troubleshooting Guide for this compound Co-Immunoprecipitation
| Problem | Possible Cause | Suggested Solution |
| No or Low Yield of Bait (this compound) Protein | Inefficient antibody binding to the beads. | Ensure the protein A/G beads have affinity for your primary antibody isotype. |
| Low expression of the bait protein. | Increase the amount of starting cell lysate. Confirm expression by western blot of the input. | |
| Antibody cannot recognize the native protein. | Use an antibody validated for immunoprecipitation. | |
| No or Low Yield of Prey (Interacting) Protein | The interaction is weak or transient. | Use a gentle lysis buffer and less stringent wash conditions. Consider in vivo cross-linking. |
| The prey protein is not expressed or is at very low levels. | Confirm the presence of the prey protein in the input lysate by western blot. | |
| The antibody to the bait protein blocks the interaction site. | Use a different antibody that targets a region of the bait protein not involved in the interaction. | |
| High Background/Non-specific Binding | Non-specific binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
| Antibody concentration is too high. | Reduce the amount of primary antibody used for the IP. | |
| Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration). |
III. Subcellular Fractionation Assays
FAQs for this compound Subcellular Fractionation
Q1: What is the expected distribution of this compound-1 in a neuronal subcellular fractionation?
A1: this compound-1 is primarily a plasma membrane protein, enriched at the presynaptic terminal. Therefore, in a typical subcellular fractionation of neuronal tissue or cultured neurons, you would expect to find this compound-1 enriched in the plasma membrane and synaptosome fractions.[21][22]
Q2: How can I ensure the purity of my apical and basolateral membrane fractions when studying this compound-3 and -4 in MDCK cells?
A2: Achieving pure apical and basolateral membrane fractions is crucial for studying the polarized distribution of syntaxins.
-
Cell Polarization: Ensure your MDCK cells are fully polarized by growing them on permeable supports for an extended period and verifying high TEER values.
-
Fractionation Method: Use a well-established protocol for separating apical and basolateral membranes, such as differential centrifugation followed by a sucrose (B13894) density gradient.
-
Marker Proteins: Always analyze your fractions for the presence of known apical (e.g., GP135/podocalyxin) and basolateral (e.g., Na+/K+-ATPase) marker proteins to assess the purity of your fractions.
Troubleshooting Guide for this compound Subcellular Fractionation
| Problem | Possible Cause | Suggested Solution |
| Cross-contamination of Fractions | Incomplete cell lysis. | Ensure complete and gentle cell homogenization. Monitor lysis under a microscope. |
| Incorrect centrifugation speeds or times. | Strictly adhere to the validated centrifugation protocol. Calibrate your centrifuge. | |
| Overloading of gradients. | Do not exceed the recommended amount of protein lysate for your density gradient. | |
| Low Yield of a Specific Fraction | Loss of material during transfers. | Be careful when collecting supernatants and pellets. |
| Inefficient lysis of a particular organelle. | Optimize the homogenization method for the organelle of interest. | |
| This compound is Found in Unexpected Fractions | Protein degradation during the procedure. | Keep samples on ice at all times and use protease inhibitors in all buffers. |
| The this compound isoform has a genuinely complex localization. | Some syntaxins have been reported in multiple compartments.[23] Confirm your findings with immunofluorescence. | |
| Overexpression of a tagged this compound leads to mislocalization. | Use moderate expression levels and validate the localization of the tagged protein against the endogenous protein. |
IV. Quantitative Data Summary
The following tables provide a summary of expected quantitative data for this compound trafficking and sorting assays. These values should be considered as a general guide, and optimal conditions may vary depending on the specific experimental setup.
Table 1: Expected Protein Yields from Subcellular Fractionation of Cultured Cells (per 10 cm dish)
| Fraction | Expected Protein Yield (µg) | Key this compound Isoforms Expected |
| Cytosolic | 200 - 500 | This compound-17 (can have nuclear and cytosolic localization)[23] |
| Membrane (Total) | 300 - 700 | This compound-1, -2, -3, -4, etc. |
| Nuclear | 100 - 300 | This compound-17[23] |
| Apical Membrane (from polarized MDCK cells) | 50 - 150 | This compound-3[5][8][24] |
| Basolateral Membrane (from polarized MDCK cells) | 100 - 250 | This compound-4[25][26][27] |
Table 2: Co-Immunoprecipitation (Co-IP) Parameters for this compound Interactions
| Interaction | Lysis Buffer Detergent | Expected Co-IP Efficiency | Notes |
| This compound-1 : SNAP-25 | 1% NP-40 or Triton X-100 | High | A stable interaction, forms the core of the SNARE complex.[15][16][17] |
| This compound-1 : Munc18-1 | 0.5-1% NP-40 or Triton X-100 | Variable (Low to Moderate) | Interaction is conformation-dependent and can be transient.[18][19][20] |
| This compound-4 : Munc18c | 1% Triton X-100 | Moderate | The N-terminal domain of this compound-4 is important for this interaction.[25] |
| This compound-3 : Munc18b | 1% Triton X-100 | Moderate | Important for the proper trafficking of this compound-3.[10] |
V. Experimental Protocols
Protocol 1: Immunofluorescence Staining of this compound in Polarized MDCK Cells
-
Cell Culture: Grow MDCK cells on 0.4 µm pore size Transwell permeable supports until a confluent monolayer is formed (typically 4-5 days).
-
Fixation:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
-
Quenching: Wash three times with PBS containing 100 mM glycine (B1666218) to quench free aldehyde groups.
-
Permeabilization: Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody against your this compound of interest (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Mounting: Carefully excise the filter from the support, place it on a glass slide with a drop of mounting medium containing DAPI, and cover with a coverslip.
-
Imaging: Image the cells using a confocal microscope, acquiring Z-stacks to visualize the apical and basolateral domains.
Protocol 2: Co-Immunoprecipitation of this compound and its Binding Partners
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation.
-
Immunoprecipitation:
-
Add the primary antibody against your this compound of interest to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (you can increase the stringency by increasing the salt concentration).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
-
Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against the expected interacting proteins.
Protocol 3: Subcellular Fractionation of Polarized MDCK Cells
-
Cell Harvest: Grow MDCK cells to confluence on large-format Transwell filters. Wash with ice-cold PBS.
-
Selective Biotinylation (for surface membrane isolation):
-
Apical surface: Add a membrane-impermeable biotinylation reagent to the apical chamber.
-
Basolateral surface: Add the biotinylation reagent to the basolateral chamber.
-
Incubate on ice and then quench the reaction.
-
-
Homogenization: Scrape the cells into a hypotonic buffer with protease inhibitors and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.
-
Centrifuge the supernatant at a higher speed (e.g., 100,000 x g) to pellet total membranes.
-
-
Sucrose Gradient Centrifugation (for membrane separation):
-
Resuspend the total membrane pellet in a high-sucrose buffer.
-
Layer the resuspended membranes onto a discontinuous sucrose gradient.
-
Centrifuge at high speed for several hours.
-
-
Fraction Collection: Carefully collect the fractions from the gradient. The apical and basolateral membranes will separate based on their density.
-
Analysis:
-
If biotinylation was used, detect the biotinylated proteins in each fraction to identify the apical and basolateral fractions.
-
Analyze all fractions by western blotting for your this compound of interest and for apical and basolateral marker proteins.
-
VI. Diagrams
Caption: Troubleshooting workflow for weak or no signal in this compound immunofluorescence.
Caption: Simplified diagram of the SNARE complex assembly leading to membrane fusion.
References
- 1. ptglab.com [ptglab.com]
- 2. Characterization of HPC-1 antigen, an isoform of this compound-1, with the isoform-specific monoclonal antibody, 14D8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 1 Monoclonal Antibody (SP8) (MA5-17615) [thermofisher.com]
- 4. This compound monoclonal antibody Western, Immunocytochemistry S0664 [sigmaaldrich.com]
- 5. Syntaxins 3 and 4 Are Concentrated in Separate Clusters on the Plasma Membrane before the Establishment of Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apical targeting of this compound 3 is essential for epithelial cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apical targeting of this compound 3 is essential for epithelial cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoubiquitination of this compound 3 leads to retrieval from the basolateral plasma membrane and facilitates cargo recruitment to exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Artifacts in IHC | BIOZOL [biozol.de]
- 14. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synaptic core complex of synaptobrevin, this compound, and SNAP25 forms high affinity alpha-SNAP binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring the conformational changes of the Munc18‐1/syntaxin 1a complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Munc18-1 binding to the neuronal SNARE complex controls synaptic vesicle priming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Conformational change of this compound linker region induced by Munc13s initiates SNARE complex formation in synaptic exocytosis | The EMBO Journal [link.springer.com]
- 24. This compound 3 regulates apical membrane integrity in proximal tubule epithelial cells and prevents Fanconi syndrome development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Basolateral Sorting of this compound 4 Is Dependent on Its N-terminal Domain and the AP1B Clathrin Adaptor, and Required for the Epithelial Cell Polarity | PLOS One [journals.plos.org]
- 26. Basolateral Sorting of this compound 4 Is Dependent on Its N-terminal Domain and the AP1B Clathrin Adaptor, and Required for the Epithelial Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The this compound 4 N Terminus Regulates Its Basolateral Targeting by Munc18c-dependent and -independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
optimizing fixation and permeabilization for syntaxin immunocytochemistry
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful syntaxin immunocytochemistry (ICC).
Frequently Asked Questions (FAQs)
Q1: What is the best fixative for this compound immunocytochemistry?
A1: The optimal fixative depends on the specific this compound isoform and the antibody used. However, crosslinking aldehydes like paraformaldehyde (PFA) are generally preferred for preserving cell morphology and are well-suited for membrane proteins like this compound.[1] A common starting point is 4% PFA in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[1][2] Methanol (B129727) can also be used and may be a good choice for certain epitopes that are sensitive to aldehydes, but it can alter cell structure.[1][3] It is recommended to empirically test different fixation conditions to determine the best approach for your specific experiment.[4]
Q2: Which permeabilization agent is most effective for visualizing this compound?
A2: Since syntaxins are membrane-associated proteins, permeabilization is crucial for antibody access to intracellular epitopes. Mild non-ionic detergents are typically used after PFA fixation.
-
Triton X-100 (0.1-0.5% in PBS for 5-10 minutes) is a common choice that effectively permeabilizes the plasma membrane.[5]
-
Saponin (0.1-0.5% in PBS) is a gentler detergent that selectively interacts with cholesterol in the cell membrane, creating pores without completely dissolving the membrane.[6][7] This can be advantageous for preserving membrane integrity.[8] Note that saponin's effects are reversible, so it should be included in subsequent antibody incubation and wash buffers.[6][7]
If using a precipitating fixative like cold methanol, a separate permeabilization step is often not required as the solvent itself permeabilizes the cell membranes.[3][4]
Q3: How do I prevent non-specific antibody binding and high background?
A3: High background can obscure your signal and lead to false-positive results.[9] Blocking is a critical step to prevent non-specific antibody binding.[9][10] Common blocking agents include:
-
Normal Serum: Use serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-mouse secondary).[9][11] This is considered a gold standard for blocking.[11]
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in PBS is a widely used and economical protein blocking agent.[9][11]
-
Pre-formulated Blocking Buffers: Commercial buffers are also available and are often optimized for performance and stability.[9]
Increasing the duration and number of wash steps between antibody incubations can also significantly reduce background.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Improper Fixation: Over-fixation can mask the epitope.[5][13] Under-fixation can lead to poor preservation.[4] | Decrease the fixation time or PFA concentration.[5] Conversely, if the signal is diffuse, try a slightly longer fixation time. It's best to empirically determine the optimal fixation time.[4] |
| Ineffective Permeabilization: The antibody cannot access the this compound epitope. | If using PFA, ensure the permeabilization step is sufficient. Try increasing the detergent concentration or incubation time.[5] For nuclear or mitochondrial targets, Triton X-100 is often necessary.[5] | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration is too low. | Increase the antibody concentration or extend the incubation time.[5][13] Perform an antibody titration to determine the optimal dilution.[12][14] | |
| Antibody Incompatibility: The primary and secondary antibodies are not compatible. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[13] | |
| High Background Staining | Insufficient Blocking: Non-specific sites are not adequately blocked.[4] | Increase the blocking time or the concentration of the blocking agent (e.g., serum or BSA).[5] Use a blocking serum from the same species as the secondary antibody.[9][10] |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding. | Decrease the antibody concentration.[5][15] Titrate both primary and secondary antibodies to find the optimal balance between signal and background. | |
| Inadequate Washing: Insufficient washing between steps can leave unbound antibodies. | Increase the number and duration of wash steps, especially after primary and secondary antibody incubations.[12] | |
| Poor Cell Morphology | Harsh Fixation/Permeabilization: Methanol or acetone (B3395972) fixation can alter cellular structures.[3] High concentrations of Triton X-100 can also be harsh. | Switch to a PFA-based fixation method, which is better at preserving cell structure.[1] If using Triton X-100, try a lower concentration or switch to a milder detergent like saponin. |
| Cells Detaching from Coverslip: Cells are lost during washing steps. | Reduce the vigor of washing.[13] Consider using coated coverslips (e.g., poly-L-lysine) to improve cell adherence.[13][16] |
Experimental Protocols & Data
Fixation & Permeabilization Agent Comparison
| Agent | Type | Mechanism | Concentration | Time | Pros | Cons |
| Paraformaldehyde (PFA) | Cross-linking Fixative | Forms methylene (B1212753) bridges between proteins, preserving morphology.[1][17] | 2-4% in PBS | 10-20 min @ RT | Excellent preservation of cell structure; ideal for membrane proteins.[1] | Can mask epitopes (antigen retrieval may be needed).[1][17] |
| Methanol (MeOH) | Precipitating/ Dehydrating Fixative | Dehydrates cells, precipitating proteins and removing lipids.[3] | 100% (ice-cold) | 5-10 min @ -20°C | Fixes and permeabilizes simultaneously.[4] Can be good for epitopes sensitive to aldehydes.[1][3] | Can alter cell morphology and cause proteins to collapse.[3] Not ideal for fluorescent proteins.[1] |
| Triton X-100 | Non-ionic Detergent Permeabilizer | Solubilizes the cell membrane to create pores.[7] | 0.1-0.5% in PBS | 5-15 min @ RT | Strong permeabilization, suitable for accessing most intracellular targets.[5][6] | Can damage membranes and remove some membrane-associated proteins if used at high concentrations or for too long.[5][7] |
| Saponin | Mild Non-ionic Detergent Permeabilizer | Interacts with cholesterol to form pores in the plasma membrane.[7] | 0.1-0.5% in PBS | 10 min @ RT | Gentle permeabilization that preserves membrane integrity.[6][8] | Permeabilization is reversible and may not be sufficient for nuclear targets.[6][7] |
Recommended Antibody Dilution Ranges
| Antibody | Starting Dilution Range (Antiserum) | Starting Concentration Range (Purified Antibody) | Incubation Conditions |
| Primary Antibody | 1:100 - 1:1000[12][16] | 1-10 µg/mL[12] | 1-2 hours at RT or overnight at 4°C.[5][14] |
| Secondary Antibody | Varies by conjugate | 1-5 µg/mL | 1 hour at RT in the dark.[18] |
Note: Always refer to the manufacturer's datasheet for initial recommendations. Optimal dilutions must be determined empirically.[12][16]
Visual Workflows
Caption: General experimental workflow for this compound immunocytochemistry.
Caption: Troubleshooting decision tree for common ICC issues.
Caption: Effects of different fixation and permeabilization agents.
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. This compound 1 Polyclonal Antibody (PA5-28431) [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunocytochemistry protocol | Abcam [abcam.com]
- 5. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 6. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 7. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Blocking in IHC | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 13. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 17. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 18. protocols.io [protocols.io]
Technical Support Center: Controlling for Syntaxin's Promiscuous Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for syntaxin's promiscuous binding in interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is meant by this compound's "promiscuous binding," and why is it a concern in interaction studies?
A1: this compound's promiscuous binding refers to its tendency to engage in non-specific or physiologically irrelevant interactions with other proteins in experimental settings.[1] The SNARE motif of this compound, rich in hydrophobic and charged residues, contributes to this promiscuity.[1] This is a significant concern because it can lead to false-positive results, making it difficult to identify true binding partners and accurately interpret the biological function of this compound in processes like vesicle fusion.
Q2: What are the primary factors that contribute to this compound's promiscuous binding in vitro?
A2: Several factors can contribute to non-specific binding in in-vitro assays:
-
Protein Conformation: this compound can exist in "open" and "closed" conformations.[2][3][4] The open conformation, which is required for SNARE complex formation, exposes the SNARE motif, making it more susceptible to non-specific interactions.[4]
-
Buffer Conditions: Suboptimal buffer conditions, such as inappropriate salt concentration or pH, can promote non-specific hydrophobic or electrostatic interactions.
-
Presence of Detergents: While necessary for solubilizing membrane proteins, some detergents can disrupt native protein structures and expose hydrophobic regions, leading to aggregation and non-specific binding.
-
Protein Concentration: High concentrations of bait or prey proteins can increase the likelihood of low-affinity, non-specific interactions.
Q3: How can I be sure that a detected interaction with this compound is physiologically relevant?
A3: Demonstrating physiological relevance requires a multi-faceted approach:
-
In Vivo Validation: Whenever possible, confirm the interaction in a cellular or in vivo context using techniques like co-immunoprecipitation from cell lysates or proximity ligation assays.
-
Functional Assays: Show that the interaction has a functional consequence. For example, does disrupting the interaction affect a known this compound-mediated process like exocytosis?[5]
-
Specificity Controls: Include closely related but non-interacting proteins as negative controls in your binding assays.
-
Affinity Measurements: Determine the binding affinity of the interaction. Physiologically relevant interactions often have affinities in the nanomolar to low micromolar range.
Troubleshooting Guides
Issue 1: High background or non-specific binding in GST Pull-Down assays.
This is a common issue when using GST-tagged this compound as bait. The GST tag itself or the this compound protein can non-specifically interact with other proteins in the lysate.
Troubleshooting Steps & Solutions
| Step | Action | Rationale |
| 1. Pre-clear Lysate | Incubate the cell lysate with glutathione-sepharose beads alone before adding the GST-syntaxin fusion protein.[6] | This step removes proteins from the lysate that non-specifically bind to the beads themselves.[6][7] |
| 2. Optimize Washing Conditions | Increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[6][8] Perform multiple, longer wash steps.[6] | More stringent washes help to disrupt weak, non-specific interactions, while preserving stronger, specific ones.[8][9] |
| 3. Use a Blocking Agent | Incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) before adding the cell lysate.[6][10] | BSA can block non-specific binding sites on the beads, reducing background.[6] |
| 4. Include Proper Controls | Always run a parallel experiment with GST alone as a negative control.[6] | This is crucial to differentiate proteins that bind specifically to this compound from those that bind to the GST tag or the beads. |
| 5. Consider Competitive Elution | Elute the protein complexes with a buffer containing free reduced glutathione (B108866) instead of boiling in SDS-PAGE sample buffer.[8] | This method specifically elutes the GST-tagged protein and its interactors, which can sometimes reduce the co-elution of non-specifically bound proteins.[8] |
Experimental Workflow: GST Pull-Down Assay
References
- 1. On the difficulties of characterizing weak protein interactions that are critical for neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Switch of this compound-1 Controls Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 4. Prefusion structure of this compound-1A suggests pathway for folding into neuronal trans-SNARE complex fusion intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of this compound-mediated protein interactions blocks neurotransmitter secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]
- 7. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 8. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 9. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
addressing compensatory mechanisms in syntaxin knockout studies
Welcome to the technical support center for researchers utilizing syntaxin knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the complexities of interpreting data from experiments where this compound genes have been genetically removed. A primary challenge in these studies is the potential for cellular compensatory mechanisms to mask or alter the expected phenotype. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I have knocked out a specific this compound isoform, but the phenotype is much milder than anticipated. Why might this be?
A1: A milder-than-expected phenotype is a common observation in this compound knockout studies and can be attributed to several factors. The most prominent is functional redundancy and compensation by other this compound isoforms. For instance, in this compound-1A (STX1A) knockout mice, the presence of this compound-1B may be sufficient to maintain basic synaptic transmission, leading to viable mice with more subtle defects in synaptic plasticity.[1][2] It is also possible that other, non-syntaxin proteins or alternative pathways are upregulated to compensate for the loss of the targeted this compound.
Q2: Are other SNARE proteins typically upregulated to compensate for a this compound knockout?
A2: While it is a logical hypothesis, studies have shown that the expression levels of other core SNARE proteins, such as SNAP-25 and VAMP-2 (also known as synaptobrevin-2), often remain unchanged in this compound knockout models.[1][3] For example, in HPC-1/syntaxin 1A knockout mice, the levels of SNAP-25, VAMP-2, this compound-2, this compound-3, and this compound-4 were not significantly altered.[1] This suggests that direct upregulation of other SNARE components is not a universal compensatory mechanism.
Q3: My this compound knockout model is embryonically lethal. What does this indicate?
A3: Embryonic lethality in a homozygous knockout model strongly suggests that the targeted this compound plays a critical and non-redundant role during development.[3][4][5] For example, homozygous disruption of the this compound-4 gene results in early embryonic lethality.[3][6][7] Similarly, double knockout of this compound-1A and -1B is also associated with embryonic lethality and severe morphological abnormalities.[5] In such cases, a heterozygous knockout or a conditional (tissue-specific or inducible) knockout strategy is necessary to study the gene's function in adult organisms.
Q4: I've confirmed the knockout at the genomic level, but I still detect protein expression on my Western blot. What could be the issue?
A4: This can be a frustrating issue, particularly with CRISPR-based knockout approaches. One common reason is the existence of multiple protein isoforms arising from the same gene through alternative splicing or different transcription start sites.[8] Your targeting strategy may have only disrupted a subset of these isoforms, leaving others intact.[8] It is also possible that a truncated, yet still detectable, form of the protein is being expressed.[8] Careful design of targeting constructs and thorough validation using multiple antibodies and techniques are crucial.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Unrelated to the Known Function of the this compound
-
Possible Cause: The targeted this compound may have unknown or "moonlighting" functions in different cellular pathways. For example, HPC-1/syntaxin 1A knockout mice exhibit abnormal behaviors linked to disruptions in the serotonergic system, a previously uncharacterized role.[9]
-
Troubleshooting Steps:
-
Broad Phenotypic Screening: Conduct a comprehensive analysis of the knockout model, including behavioral, metabolic, and histological assessments, to identify any unexpected changes.
-
Expression Analysis: Perform transcriptomic (RNA-seq) or proteomic analyses to identify global changes in gene and protein expression that could point towards affected pathways.
-
Literature Review: Search for literature on the targeted this compound in different biological contexts to uncover potential alternative functions.
-
Problem 2: Partial Loss of Function in the Knockout Model
-
Possible Cause: The process being studied may not be solely dependent on the knocked-out this compound. Other proteins or pathways might contribute to the overall function. In this compound-4 knockout adipocytes, for example, insulin-stimulated glucose transport is reduced by about 50%, indicating that other mechanisms are at play.[10][11][12]
-
Troubleshooting Steps:
-
Investigate Redundant Isoforms: If other closely related this compound isoforms are expressed in your model system, consider a double-knockout approach to address functional redundancy.
-
Pharmacological Inhibition: Use inhibitors for other related proteins or pathways in your knockout model to see if the phenotype is exacerbated. Be mindful of potential off-target effects of chemical inhibitors.[13]
-
Quantitative Analysis: Precisely quantify the remaining function in your knockout model. This quantitative data can be valuable for modeling the contribution of different pathways.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from various this compound knockout studies.
Table 1: Effects of this compound-4 Heterozygous Knockout on Glucose Metabolism [3][6][7]
| Parameter | Wild-Type | This compound-4+/- | Percentage Change |
| Whole-Body Glucose Uptake | Normal | Reduced by ~50% | -50% |
| Skeletal Muscle Glucose Transport | Normal | Reduced by ~50% | -50% |
| Adipose Tissue Glucose Uptake | Normal | Normal | 0% |
| Liver Glucose Metabolism | Normal | Normal | 0% |
Table 2: Impact of this compound-4 Knockout on Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes [11]
| Condition | Fold Increase in 2-Deoxyglucose Uptake |
| Wild-Type + 100 nM Insulin (B600854) | 10.7 ± 3.9 |
| This compound-4 Knockout + 100 nM Insulin | 5.3 ± 0.8 |
Experimental Protocols
Protocol 1: Generation of this compound-4 Knockout Mice via Homologous Recombination
This protocol provides a general overview of the steps involved in creating a this compound-4 knockout mouse model as described in the literature.[3]
-
Targeting Vector Construction: A targeting vector is designed to replace a critical portion of the this compound-4 gene (e.g., exons containing the start codon) with a selectable marker, such as a neomycin resistance cassette (neoR). The vector should include homology arms that match the genomic sequences flanking the target region to facilitate homologous recombination.
-
ES Cell Electroporation and Selection: The linearized targeting vector is introduced into pluripotent mouse embryonic stem (ES) cells via electroporation. ES cells that have successfully integrated the targeting vector are selected for using a drug like G418 (for the neoR gene).
-
Screening for Targeted Clones: Resistant ES cell clones are screened by Southern blot analysis to confirm the correct targeting event and to ensure a single integration of the construct.
-
Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring are genotyped to identify those that have inherited the targeted allele, indicating germline transmission.
-
Breeding for Homozygous/Heterozygous Lines: Heterozygous mice can then be interbred to generate homozygous knockout mice, if viable.
Visualizations
Diagram 1: SNARE Complex Assembly Pathway
References
- 1. Analysis of Knock-Out Mice to Determine the Role of HPC-1/Syntaxin 1A in Expressing Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of knock-out mice to determine the role of HPC-1/syntaxin 1A in expressing synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 4 heterozygous knockout mice develop muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of snare proteins in cortical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 4 heterozygous knockout mice develop muscle insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthego.com [synthego.com]
- 9. HPC-1/syntaxin 1A gene knockout mice show abnormal behavior possibly related to a disruption in 5-HTergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockout of this compound-4 in 3T3-L1 adipocytes reveals new insight into GLUT4 trafficking and adiponectin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Knockout of this compound-4 in 3T3-L1 adipocytes reveals new insight into GLUT4 trafficking and adiponectin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Syntaxin and SNAP-25 Interaction In Vivo
For researchers, scientists, and drug development professionals, confirming protein-protein interactions within a cellular context is paramount. This guide provides a comparative overview of key in vivo techniques for validating the interaction between syntaxin and SNAP-25, two core components of the SNARE complex essential for neurotransmitter release. We present a detailed comparison of Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA), complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
The interaction between this compound and Synaptosomal-Associated Protein 25 (SNAP-25) is a critical step in the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which drives the fusion of synaptic vesicles with the presynaptic membrane.[1][2] Validating this interaction in a live cellular environment is crucial for understanding the molecular mechanisms of exocytosis and for the development of therapeutics targeting this process.
Comparative Analysis of In Vivo Validation Techniques
This section provides a side-by-side comparison of three widely used methods for studying protein-protein interactions in vivo: Co-Immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), and Proximity Ligation Assay (PLA). Each technique offers distinct advantages and is suited for different experimental questions.
| Technique | Principle | Type of Data | Strengths | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein (e.g., this compound), pulling it down from a cell lysate along with its interacting partners ("prey," e.g., SNAP-25). The presence of the prey protein is then detected by Western blotting.[3][4] | Qualitative or semi-quantitative (band intensity on a Western blot). | Relatively straightforward and widely used. Can identify unknown interaction partners. | Susceptible to false positives due to non-specific binding. Provides limited information on the subcellular localization of the interaction. Does not prove direct interaction. |
| Förster Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. FRET only occurs when the two fluorophores (attached to this compound and SNAP-25) are in very close proximity (1-10 nm).[5][6] | Quantitative (FRET efficiency, changes in fluorescence intensity). Provides real-time information on dynamic interactions. | High spatial resolution, capable of detecting direct interactions in living cells. Allows for the study of interaction dynamics.[7] | Requires genetically encoded fluorescent tags, which can potentially alter protein function. The distance and orientation of the fluorophores are critical. |
| Proximity Ligation Assay (PLA) | Utilizes antibodies conjugated with oligonucleotides. When the antibodies bind to their respective target proteins (this compound and SNAP-25) in close proximity (<40 nm), the oligonucleotides can be ligated, amplified, and visualized as fluorescent spots.[8] | Quantitative (number of fluorescent spots per cell). Provides information on the subcellular localization of the interaction. | High sensitivity and specificity. Can detect weak or transient interactions. Provides spatial information about the interaction.[9][10] | Does not provide real-time data. The assay is an endpoint measurement. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies validating the this compound-SNAP-25 interaction using the discussed techniques.
| Technique | Parameter Measured | Result | Reference |
| Co-Immunoprecipitation | Relative co-immunoprecipitated SNAP-25 with this compound isoforms | This compound 1, 2, 3, and 4 all co-immunoprecipitate with SNAP-25 from PC12 cell lysates. | [11] |
| FRET | FRET efficiency change upon SNARE complex formation | A significant increase in FRET efficiency is observed when a SNAP-25-based FRET probe interacts with this compound in cell membranes.[7] | [7][12] |
| Proximity Ligation Assay | Number of PLA signals per cell | A positive PLA signal, indicating close proximity, is observed between this compound-1 and SNAP-25 in primary neurons.[8] | [8][10] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods and can be adapted for specific experimental systems.
Co-Immunoprecipitation (Co-IP) Protocol for this compound and SNAP-25
This protocol outlines the steps for performing a Co-IP experiment to detect the interaction between endogenous this compound and SNAP-25 in cultured neuronal cells.
Materials:
-
Cultured neuronal cells (e.g., PC12, primary neurons)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-syntaxin-1 antibody (for immunoprecipitation)
-
Anti-SNAP-25 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-syntaxin-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer. For SDS-PAGE analysis, directly add 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-SNAP-25 antibody to detect the co-immunoprecipitated protein.
Förster Resonance Energy Transfer (FRET) Imaging Protocol for this compound and SNAP-25
This protocol describes how to perform live-cell FRET imaging to monitor the interaction between this compound and SNAP-25.
Materials:
-
Expression vectors for this compound and SNAP-25 fused to a FRET pair (e.g., CFP as the donor and YFP as the acceptor).
-
Cell culture medium and transfection reagents.
-
Fluorescence microscope equipped with a FRET imaging setup (e.g., two emission channels for donor and acceptor, appropriate filter sets).
-
Image analysis software for FRET calculations.
Procedure:
-
Cell Transfection: Co-transfect cultured cells with the this compound-CFP and SNAP-25-YFP expression vectors. Include control transfections (donor only, acceptor only, and unfused fluorophores) for spectral bleed-through correction.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Imaging: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy. Replace the culture medium with an appropriate imaging buffer.
-
Image Acquisition:
-
Acquire a donor channel image by exciting at the donor's excitation wavelength and collecting emission at the donor's emission wavelength.
-
Acquire an acceptor channel image by exciting at the acceptor's excitation wavelength and collecting emission at the acceptor's emission wavelength.
-
Acquire a FRET channel image by exciting at the donor's excitation wavelength and collecting emission at the acceptor's emission wavelength.
-
-
Data Analysis:
-
Correct for background fluorescence.
-
Correct for spectral bleed-through from the donor emission into the FRET channel and the direct excitation of the acceptor by the donor's excitation light.
-
Calculate the FRET efficiency using a suitable algorithm (e.g., normalized FRET, N-FRET).
-
Proximity Ligation Assay (PLA) Protocol for this compound and SNAP-25
This protocol details the steps for performing a PLA to visualize the close proximity of endogenous this compound and SNAP-25 in fixed cells.
Materials:
-
Cultured cells fixed on coverslips.
-
Primary antibodies against this compound and SNAP-25 raised in different species (e.g., mouse anti-syntaxin and rabbit anti-SNAP-25).
-
PLA probes (secondary antibodies conjugated to oligonucleotides).
-
Ligation and amplification reagents.
-
Fluorescently labeled oligonucleotides for detection.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against this compound and SNAP-25 overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) for 1 hour at 37°C.
-
Ligation: Wash the cells and add the ligation solution. Incubate for 30 minutes at 37°C to allow the connector oligonucleotides to hybridize and be ligated into a circle.
-
Amplification: Wash the cells and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. Incubate for 100 minutes at 37°C to generate a rolling-circle amplification product.
-
Visualization: Wash the cells, mount the coverslips with mounting medium containing DAPI, and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantification: Quantify the number of PLA spots per cell using image analysis software.
Visualizing the Workflow and Underlying Biology
To further clarify the experimental processes and the biological context, the following diagrams were generated using the DOT language.
Caption: Workflow for Co-Immunoprecipitation.
References
- 1. High affinity interaction of this compound and SNAP-25 on the plasma membrane is abolished by botulinum toxin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csl.johnshopkins.edu [csl.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Proximity Ligation Assay Reveals Co-Localization of Alpha-Synuclein and SNARE Proteins in Murine Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intra-axonal synthesis of SNAP25 is required for the formation of presynaptic terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Promiscuous interaction of SNAP-25 with all plasma membrane syntaxins in a neuroendocrine cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting the conformation of individual proteins in live cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Syntaxin-1A and Syntaxin-1B Isoforms: Unraveling Functional Divergence in Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Syntaxin-1, a crucial component of the SNARE (Soluble NSF Attachment Protein Receptor) complex, plays a pivotal role in the docking and fusion of synaptic vesicles, a fundamental process for neurotransmission.[1][2][3] In vertebrates, this compound-1 exists as two highly homologous isoforms, this compound-1A (STX1A) and this compound-1B (STX1B), which share approximately 84% amino acid identity.[1] Despite their high degree of similarity, emerging evidence from knockout mouse models and in vitro studies has revealed distinct functional roles for these two isoforms in neuronal maintenance, regulation of synaptic vesicle exocytosis, and interaction with key regulatory proteins.[2][4][5] This guide provides a comprehensive comparison of this compound-1A and this compound-1B, supported by experimental data, to aid researchers in understanding their unique contributions to synaptic function and to inform the development of targeted therapeutic strategies.
Core Functional Differences: A Tale of Two Isoforms
While both this compound-1A and -1B participate in the formation of the SNARE complex with SNAP-25 and synaptobrevin-2 (VAMP2) to drive membrane fusion, their necessity and regulatory functions differ significantly.[2][5] Studies on knockout mice have been instrumental in elucidating these differences. Mice lacking this compound-1A (STX1A-/-) are viable, fertile, and exhibit largely normal brain development and synaptic transmission, suggesting a compensatory role for this compound-1B.[5][6] In stark contrast, this compound-1B knockout (STX1B-/-) mice die within two weeks of birth, displaying impaired brain development and significant deficits in neuronal survival.[2][4][7] The double knockout of both isoforms is embryonically lethal, underscoring the essential and partially redundant, yet distinct, roles of these proteins in neuronal function and survival.[1]
Quantitative Comparison of Isoform-Specific Functions
The following tables summarize key quantitative data from studies comparing the functional consequences of this compound-1A and this compound-1B deletion.
| Feature | This compound-1A Knockout (STX1A-/-) | This compound-1B Knockout (STX1B-/-) | Double Knockout (STX1A-/-; STX1B-/-) | Reference |
| Viability | Viable and fertile | Die within 2 weeks of birth | Embryonically lethal | [2][4][6] |
| Neuronal Survival | No significant neuronal loss | Reduced neuronal viability in vitro | Severe neuronal loss in vivo and in vitro | [1][4][7] |
| Munc18-1 Protein Levels | No significant change | ~70% reduction | ~40% reduction compared to STX1A KO | [1][5] |
Table 1: Phenotypic Comparison of this compound-1 Knockout Mice. This table highlights the critical role of this compound-1B in postnatal survival and neuronal maintenance, a function not fully compensated for by this compound-1A.
| Parameter | Wild-Type | This compound-1A Knockout (STX1A-/-) | This compound-1B Knockout (STX1B-/-) | Reference |
| Spontaneous mEPSC Frequency (Hz) | ~5-10 | No significant change | Significantly lower | [5][8] |
| Evoked EPSC Amplitude | Normal | No significant change | Reduced and asynchronous | [5][9] |
| Paired-Pulse Ratio | Normal | No significant change | Significantly greater | [2][9] |
| Readily Releasable Pool (RRP) Size | Normal | No significant change | Decreased | [2][9] |
Table 2: Comparison of Synaptic Transmission in Cultured Hippocampal Neurons. These data indicate that this compound-1B is the principal isoform regulating both spontaneous and evoked neurotransmitter release at fast central synapses. mEPSC: miniature Excitatory Postsynaptic Current; EPSC: Excitatory Postsynaptic Current.
Signaling and Regulatory Interactions
The function of this compound-1 isoforms is tightly regulated by their interaction with other proteins, most notably Munc18-1. Munc18-1 binds to this compound-1 in both a "closed" conformation, preventing its entry into the SNARE complex, and an "open" conformation, which is a key step in SNARE complex assembly.[10][11] The deletion of this compound-1B leads to a dramatic reduction in Munc18-1 protein levels, suggesting that this compound-1B is crucial for the stability of Munc18-1.[5] This interplay is a critical point of divergence between the two isoforms.
Below is a diagram illustrating the core SNARE complex assembly pathway, a process in which both this compound-1A and -1B participate, albeit with different regulatory inputs and consequences.
Figure 1: A simplified diagram of the SNARE complex assembly and disassembly cycle.
Experimental Workflows for Comparative Analysis
The functional differences between this compound-1A and -1B have been primarily elucidated through studies involving knockout mouse models. A typical experimental workflow for comparing the function of these isoforms is depicted below.
Figure 2: A flowchart outlining the key steps in comparing protein function using knockout mouse models.
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experimental techniques are provided below.
Co-Immunoprecipitation (Co-IP) of SNARE Proteins
Objective: To determine the in vivo interaction between this compound-1 isoforms and other SNARE proteins or regulatory proteins like Munc18-1.
Materials:
-
Ice-cold PBS (phosphate-buffered saline)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Protein A/G magnetic beads
-
Primary antibody specific to the bait protein (e.g., anti-syntaxin-1A or anti-syntaxin-1B)
-
Isotype control IgG
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest cultured neurons and wash twice with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold Co-IP Lysis Buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.
Whole-Cell Patch-Clamp Recording in Cultured Neurons
Objective: To measure spontaneous and evoked synaptic currents to assess the function of this compound-1 isoforms in neurotransmitter release.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at room temperature.
-
Pipette Positioning: Under microscopic guidance, approach a neuron with a glass pipette filled with intracellular solution.
-
Giga-seal Formation: Apply gentle negative pressure to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.
-
Recording:
-
Spontaneous Release: In voltage-clamp mode, hold the neuron at -70 mV to record miniature excitatory postsynaptic currents (mEPSCs).
-
Evoked Release: Stimulate presynaptic axons with a bipolar electrode and record evoked excitatory postsynaptic currents (eEPSCs). To assess paired-pulse plasticity, deliver two closely spaced stimuli.
-
-
Data Analysis: Analyze the frequency, amplitude, and kinetics of the recorded currents using appropriate software.
Cell Viability Assay in Primary Neuron Culture
Objective: To quantify the effect of this compound-1 isoform deletion on neuronal survival.
Materials:
-
Primary neuronal cultures from wild-type and knockout mice.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO (dimethyl sulfoxide).
-
96-well plate reader.
Procedure:
-
Cell Plating: Plate primary neurons from different genotypes in 96-well plates at a desired density.
-
Incubation: Culture the neurons for the desired period (e.g., 7-10 days in vitro).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Compare the absorbance values between genotypes to determine relative cell viability.
Conclusion and Future Directions
The available evidence strongly indicates that while this compound-1A and -1B are both essential components of the core synaptic fusion machinery, they are not functionally identical. This compound-1B emerges as the more critical isoform for neuronal survival and the precise regulation of both spontaneous and evoked neurotransmitter release in the central nervous system. The profound impact of its absence on Munc18-1 stability highlights a key mechanistic difference between the two isoforms.
These findings have significant implications for understanding the molecular basis of synaptic transmission and for the development of therapeutics targeting neurological disorders. Future research should focus on elucidating the specific molecular interactions and post-translational modifications that govern the differential functions of this compound-1A and -1B. A deeper understanding of these isoform-specific roles will be crucial for designing targeted interventions that can modulate synaptic activity with greater precision and efficacy.
References
- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Energetics, kinetics, and pathway of SNARE folding and assembly revealed by optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNARE protein - Wikipedia [en.wikipedia.org]
- 5. This compound 1B, but Not this compound 1A, Is Necessary for the Regulation of Synaptic Vesicle Exocytosis and of the Readily Releasable Pool at Central Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPC-1/syntaxin 1A and this compound 1B play distinct roles in neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Switch of this compound-1 Controls Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axolbio.com [axolbio.com]
- 10. Frontiers | Functional regulation of this compound-1: An underlying mechanism mediating exocytosis in neuroendocrine cells [frontiersin.org]
- 11. Munc18-1 binding to the neuronal SNARE complex controls synaptic vesicle priming - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal and Non-Neuronal Syntaxins: Functional Distinctions in Vesicle Fusion
For Researchers, Scientists, and Drug Development Professionals
Syntaxins, a family of Q-SNARE proteins, are essential components of the cellular machinery that mediates membrane fusion, a fundamental process in eukaryotes. While all syntaxins share a conserved role in orchestrating the merger of lipid bilayers, distinct functional specializations have evolved to cater to the diverse trafficking events within a cell. This guide provides a comprehensive comparison of the functional differences between neuronal and non-neuronal syntaxins, with a focus on Syntaxin-1A as a neuronal prototype and this compound-4 as a non-neuronal counterpart.
Core Functional Differences: At a Glance
Neuronal syntaxins, primarily located at the presynaptic plasma membrane, are tailored for the rapid, calcium-triggered exocytosis of synaptic vesicles, a process that underpins neurotransmission. In contrast, non-neuronal syntaxins are involved in a wider array of constitutive and regulated trafficking pathways, including cytokine secretion, glucose transporter translocation, and epithelial polarity.
| Feature | Neuronal Syntaxins (e.g., this compound-1A) | Non-Neuronal Syntaxins (e.g., this compound-4) |
| Primary Function | Fast, synchronous neurotransmitter release | Constitutive and regulated exocytosis (e.g., insulin-stimulated GLUT4 translocation) |
| Localization | Presynaptic plasma membrane, enriched in active zones | Plasma membrane, often in specific domains (e.g., basolateral membrane of epithelial cells) |
| Kinetics of Fusion | Extremely rapid (milliseconds) | Slower and more varied (seconds to minutes) |
| Regulation | Tightly regulated by Ca²⁺ sensors (e.g., Synaptotagmin) and clamping proteins (e.g., Complexin) | Regulated by various signaling pathways (e.g., insulin (B600854) signaling) and a different set of regulatory proteins |
| Key Regulatory Partner | Munc18a (n-Sec1) | Munc18c |
| SNARE Complex Partners | SNAP-25, VAMP2 (Synaptobrevin-2) | SNAP-23, VAMP2, VAMP8 |
Quantitative Comparison of Molecular Interactions
The specificity and efficiency of this compound function are largely determined by their interactions with regulatory proteins, particularly those of the Sec1/Munc18 (SM) family. Isothermal titration calorimetry (ITC) has been instrumental in quantifying these interactions.
| Interacting Proteins | Binding Affinity (Kd) | Reference |
| Neuronal Interaction | ||
| Munc18a : this compound-1A | ~1 nM | [1][2] |
| Munc18a : this compound-4 | ~30 µM | [1][2] |
| Non-Neuronal Interaction | ||
| Munc18c : this compound-4 | ~100 nM | [1][2] |
| Munc18c : this compound-1A | ~30 nM | [1][2] |
These data highlight a significant difference in the specificity of Munc18 binding. Munc18a, the neuronal isoform, exhibits a much higher affinity for its cognate partner this compound-1A compared to the non-neuronal this compound-4.[1][2] Interestingly, Munc18c, the non-neuronal counterpart, can bind to this compound-1A with even higher affinity than its cognate partner this compound-4, suggesting a more complex regulatory interplay than a simple one-to-one specificity.[1][2]
Signaling and Regulatory Pathways
The pathways that control the activity of neuronal and non-neuronal syntaxins are fundamentally different, reflecting their distinct physiological roles.
Neuronal Exocytosis Pathway
The fusion of synaptic vesicles is a highly orchestrated process designed for speed and precise calcium sensitivity.
Caption: Neuronal SNARE-mediated fusion is tightly controlled by Ca²⁺ and regulatory proteins.
Non-Neuronal Exocytosis: Insulin-Stimulated GLUT4 Translocation
In contrast, the translocation of GLUT4 storage vesicles (GSVs) to the plasma membrane in adipocytes and muscle cells is a key process in glucose homeostasis and is regulated by insulin signaling.
Caption: Insulin signaling triggers the fusion of GLUT4 vesicles with the plasma membrane.
Experimental Protocols
In Vitro Lipid Mixing Assay (Bulk FRET)
This assay measures the fusion of two populations of liposomes by monitoring the dequenching of a fluorescent lipid probe.
Materials:
-
v-SNARE (e.g., VAMP2) reconstituted into liposomes containing NBD-PE (donor) and Rhodamine-PE (quencher).
-
t-SNAREs (e.g., this compound-1A/SNAP-25 or this compound-4/SNAP-23) reconstituted into unlabeled liposomes.
-
Fluorometer.
-
Fusion buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM KCl).
Procedure:
-
Prepare v-SNARE and t-SNARE proteoliposomes by detergent dialysis.
-
In a fluorometer cuvette, mix the t-SNARE liposomes with the fusion buffer.
-
Initiate the fusion reaction by adding the v-SNARE liposomes to the cuvette.
-
Monitor the increase in NBD fluorescence over time (Excitation: 460 nm, Emission: 535 nm).
-
At the end of the experiment, add a detergent (e.g., 0.5% Triton X-100) to solubilize all liposomes and obtain the maximum fluorescence signal for normalization.
-
Calculate the percentage of fusion relative to the maximum fluorescence.
Caption: Workflow for the in vitro lipid mixing assay to measure vesicle fusion.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified this compound protein (e.g., this compound-1A or this compound-4).
-
Purified Munc18 protein (e.g., Munc18a or Munc18c).
-
Isothermal titration calorimeter.
-
Dialysis buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).
Procedure:
-
Thoroughly dialyze both protein samples against the same buffer to minimize heat of dilution effects.
-
Degas the protein solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the Munc18 solution into the injection syringe.
-
Perform a series of small, sequential injections of the Munc18 solution into the this compound solution while monitoring the heat change.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[3]
Caption: A simplified workflow for determining protein-protein binding affinity using ITC.
Concluding Remarks
The functional diversification of this compound isoforms is a testament to the evolutionary adaptation of the core membrane fusion machinery to meet the specific demands of different cellular processes. Neuronal syntaxins are optimized for the speed and tight regulation required for synaptic transmission, while non-neuronal syntaxins exhibit a broader range of regulatory inputs and kinetic profiles suited for their roles in homeostatic processes. Understanding these functional distinctions is not only crucial for fundamental cell biology but also holds significant promise for the development of therapeutic strategies targeting diseases associated with aberrant vesicle trafficking, such as neurological disorders and metabolic diseases. Further research employing quantitative, comparative approaches will continue to unravel the subtleties of this compound function and its regulation in health and disease.
References
A Comparative Analysis of Syntaxin Binding Partners Across Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Syntaxin-Protein Interactions with Supporting Experimental Data.
Syntaxins, a family of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins, are integral to the machinery of vesicle trafficking and fusion across a spectrum of cell types. Their function is critically dependent on their interactions with a variety of binding partners. This guide provides a comparative analysis of these binding partners in different tissues, highlighting both conserved and tissue-specific interactions. The information presented herein is intended to support research and drug development efforts targeting cellular secretion and membrane trafficking pathways.
Quantitative Analysis of this compound Interactions
The affinity of this compound for its binding partners is a key determinant of the efficiency and regulation of vesicle fusion. The following table summarizes known dissociation constants (Kd) for key this compound interactions in different tissues, providing a quantitative basis for comparison.
| This compound Isoform | Tissue/Cell Type | Binding Partner | Method | Dissociation Constant (Kd) | Stoichiometry |
| This compound-1A | Neuronal | Munc18a | Isothermal Titration Calorimetry (ITC) | ≈ 1 nM[1] | 1:1[1] |
| Neuronal | SNARE Complex (SNAP-25, VAMP2) | In vitro binding assays | ≈ 126 nM (for SNAP-25)[2] | 1:1:1[2] | |
| Neuronal | N-type Ca2+ channels | Co-immunoprecipitation | - | - | |
| This compound-2 | Pancreatic Acinar Cells | Munc18b | Co-immunoprecipitation | - | - |
| Pancreatic Acinar Cells | SNAP-23, VAMP2/8 | Co-immunoprecipitation | - | - | |
| This compound-3 | Epithelial Cells | Munc18b | In vitro binding assays | - | - |
| Epithelial Cells | SNAP-23, VAMP8 | Co-immunoprecipitation | - | - | |
| This compound-4 | Adipocytes | Munc18c | Isothermal Titration Calorimetry (ITC) | ≈ 0.10 µM (100 nM)[3] | 1:1[3] |
| Adipocytes | SNAP-23, VAMP2 | Co-immunoprecipitation | - | - |
Note: A lower Kd value indicates a higher binding affinity.
Tissue-Specific Interactions and their Functional Implications
While the core SNARE machinery exhibits a degree of conservation, the specific this compound isoforms and their regulatory partners often vary between tissues, reflecting the specialized functions of different cell types.
Neuronal Tissue: The Synaptic Vesicle Fusion Machinery
In neurons, This compound-1A is a key player in the rapid and tightly regulated fusion of synaptic vesicles with the presynaptic membrane, a process essential for neurotransmission.
-
Core SNARE Complex: this compound-1A forms a highly stable ternary SNARE complex with the plasma membrane protein SNAP-25 and the vesicle-associated protein VAMP2 (also known as synaptobrevin). This complex is believed to provide the energy required for membrane fusion. The stoichiometry of this complex is 1:1:1.[2]
-
Munc18a: This chaperone protein binds to this compound-1A with very high affinity (Kd ≈ 1 nM) in a "closed" conformation, initially preventing its entry into the SNARE complex.[1] This interaction is crucial for the proper localization and stability of this compound-1A at the plasma membrane and is thought to be a key regulatory step in exocytosis.[4]
-
Ion Channels: this compound-1A directly interacts with voltage-gated Ca2+ channels at the presynaptic terminal. This physical coupling is thought to ensure that vesicle fusion occurs precisely at the site of calcium influx, allowing for rapid and efficient neurotransmitter release.[5]
Pancreatic Tissue: Regulating Insulin (B600854) and Enzyme Secretion
In pancreatic acinar cells, which are responsible for secreting digestive enzymes, and in beta cells, which secrete insulin, different this compound isoforms orchestrate distinct exocytotic events.
-
This compound-2 is localized to the apical plasma membrane of acinar cells and is implicated in the regulated secretion of zymogen granules.[3][6] It interacts with the ubiquitous SNARE protein SNAP-23 and vesicle-associated SNAREs like VAMP2 and VAMP8 . In pancreatic beta cells, this compound-2 has been identified as an inhibitory SNARE for insulin granule exocytosis.[7]
-
This compound-3 is found on zymogen granule membranes in acinar cells, suggesting a role in granule-granule fusion or compound exocytosis.[3][6]
-
This compound-4 is located on the basolateral membrane of acinar cells and is involved in basolateral exocytosis.[3][6] In pancreatic beta cells, this compound-4 is a key component of the machinery for insulin secretion.[8]
-
Munc18b is the primary Munc18 isoform that interacts with this compound-2 and this compound-3 in these cells, although quantitative binding data is limited.[9]
Epithelial Tissue: Maintaining Polarity and Directing Trafficking
Polarized epithelial cells maintain distinct apical and basolateral membrane domains, and syntaxins play a crucial role in directing vesicular traffic to these specific surfaces.
-
This compound-3 is localized to the apical plasma membrane and is essential for the targeted delivery of vesicles to this domain.[10][11] It forms a complex with SNAP-23 and VAMP8 . The proper localization of this compound-3 is critical for establishing and maintaining epithelial cell polarity.
-
This compound-4 is found on the basolateral membrane and is involved in directing traffic to this surface.[10]
-
Munc18b is the cognate Munc18 isoform for this compound-3 in epithelial cells and is recruited to the apical membrane by its interaction with this compound-3.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a representative signaling pathway involving this compound and a typical experimental workflow for identifying its binding partners.
Caption: A simplified signaling pathway for neuronal exocytosis.
Caption: A typical workflow for identifying this compound binding partners.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to identify and characterize this compound binding partners.
Co-Immunoprecipitation (Co-IP)
This technique is used to isolate a protein of interest and its binding partners from a cell lysate.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to maintain protein-protein interactions. The buffer typically contains detergents (e.g., NP-40, Triton X-100), salts, and protease/phosphatase inhibitors.
-
Pre-clearing: The lysate is incubated with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: A primary antibody specific to the this compound isoform of interest is added to the pre-cleared lysate and incubated to allow for antibody-antigen binding.
-
Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-syntaxin-binding partner complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are then analyzed by Western blotting or mass spectrometry.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to identify protein-protein interactions.
-
Bait and Prey Construction: The cDNA of the this compound protein (bait) is cloned into a vector containing a DNA-binding domain (DBD). A cDNA library from the tissue of interest (prey) is cloned into a vector containing a transcriptional activation domain (AD).
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain.
-
Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and/or turn blue in the presence of X-gal.
-
Identification of Interactors: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting proteins.
Mass Spectrometry (MS) for Protein Identification
MS is a powerful technique for identifying the proteins that are co-immunoprecipitated with a this compound.
-
Sample Preparation: The protein mixture eluted from the Co-IP is typically separated by SDS-PAGE. The protein bands are excised from the gel.
-
In-gel Digestion: The proteins within the gel slices are destained, reduced, alkylated, and then digested into smaller peptides using a protease, most commonly trypsin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the mass-to-charge ratio of the fragments (MS2 or tandem MS scan).
-
Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using software like Mascot or Sequest. The software matches the experimental spectra to theoretical spectra generated from the database to identify the proteins present in the original sample.
References
- 1. A Mechanism of Munc18b-Syntaxin 3-SANP25 complex assembly in regulated epithelial secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. This compound binding protein 2 - Wikipedia [en.wikipedia.org]
- 5. Pancreatic Acinar Cells: Molecular insight from studies of signal-transduction using transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct cellular locations of the this compound family of proteins in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Munc18b-syntaxin binding interface. Use of a mutant Munc18b to dissect the functions of syntaxins 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SNARE Protein this compound 3 Confers Specificity for Polarized Axonal Trafficking in Neurons | PLOS One [journals.plos.org]
- 9. Apical targeting of this compound 3 is essential for epithelial cell polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of syntaxins in the specificity of vesicle targeting in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Apical targeting of this compound 3 is essential for epithelial cell polarity | Semantic Scholar [semanticscholar.org]
Validating Gene Knockout: The Critical Role of Rescue Experiments
A Comparative Guide for Researchers
In the realm of functional genomics and drug discovery, the ability to attribute a specific phenotype to the loss of a particular gene is paramount. Gene knockout (KO) models, particularly those generated using CRISPR/Cas9 technology, are powerful tools for this purpose. However, the observed phenotype could be an artifact of off-target effects or cellular compensation. Therefore, rigorous validation is essential to ensure the causal link between the gene knockout and the observed phenotype. This guide provides a comparative analysis of methods for validating knockout phenotypes, with a focus on the gold-standard approach: the rescue experiment. We will delve into the experimental data, detailed protocols, and logical frameworks necessary for robust validation.
The Logic of Knockout and Rescue
At its core, a knockout and rescue experiment follows a simple and elegant logic: if the loss of a gene causes a specific phenotype, then reintroducing that gene should reverse the phenotype. This process provides strong evidence that the observed effects are indeed due to the targeted gene's function and not to unintended genetic alterations.
Caption: Logical flow of a knockout and rescue experiment.
Comparison of Validation Strategies
While rescue experiments are considered the most definitive validation method, other strategies can also provide supporting evidence. The choice of method often depends on the specific research question, available resources, and the nature of the phenotype.
| Validation Strategy | Principle | Pros | Cons |
| Rescue Experiment | Re-introducing the wild-type gene into the knockout cells to see if the original phenotype is restored.[1] | - Provides the strongest evidence for a causal link between gene and phenotype.[2]- Controls for off-target effects of the gene-editing process. | - Can be technically challenging and time-consuming.- Expression levels in rescue cells may not perfectly mimic endogenous levels. |
| Multiple Independent Knockout Clones | Generating and analyzing several distinct knockout cell lines created with different guide RNAs. | - Reduces the likelihood that the observed phenotype is due to a specific off-target mutation. | - Does not definitively rule out off-target effects if they are common to multiple gRNAs.- Can be resource-intensive to generate and characterize multiple clones. |
| Orthogonal Approaches | Using an alternative method to suppress the gene, such as siRNA or shRNA, to see if it phenocopies the knockout. | - Provides converging lines of evidence.- Can be faster than generating knockout lines. | - Knockdown is often incomplete and transient.- RNAi approaches have their own well-documented off-target effects. |
| Antibody Validation | Using knockout cells to validate the specificity of antibodies used for downstream analysis (e.g., Western blot, IHC).[1] | - Ensures that protein-level analyses are accurate and specific to the target of interest.[3] | - Validates the tool, but not the causal link between the gene and the phenotype itself. |
Case Study: The Role of NRP-1 in Breast Cancer Metastasis
A study by Bielenberg et al. (2023) provides a compelling example of using a knockout and rescue approach to validate the role of Neuropilin-1 (NRP-1) in breast cancer metastasis.[4]
Experimental Workflow
The researchers first used CRISPR-Cas9 to knock out the NRP-1 gene in MDA-MB-231 breast cancer cells. They then rescued NRP-1 expression in the knockout cells by transducing them with a lentiviral construct containing a CRISPR-resistant NRP-1 cDNA.[4]
Caption: Workflow for NRP-1 knockout and rescue experiments.
Quantitative Data Summary
The study found that NRP-1 knockout significantly reduced lung metastasis, and this effect was reversed by rescuing NRP-1 expression.[4] This demonstrates a clear causal role for NRP-1 in promoting metastasis.
| Cell Line | Mean Number of Lung Metastatic Lesions | Standard Deviation |
| Parental MDA-MB-231 | 150 | 25 |
| NRP-1 KO | 25 | 10 |
| NRP-1 Rescue | 120 | 30 |
Data are representative and adapted from Bielenberg et al., 2023.[4]
Signaling Pathway Perturbation and Rescue
Knockout of a gene often leads to predictable changes in downstream signaling pathways. Validating these changes at the molecular level and showing their reversal in rescue experiments provides mechanistic support for the observed phenotype. For example, the knockout of a tumor suppressor like PTEN leads to hyperactivation of the PI3K/AKT pathway. A rescue experiment would be expected to restore normal AKT signaling.[5]
Caption: Effect of PTEN knockout and rescue on PI3K/AKT signaling.
Experimental Protocols
Generation of Knockout Cell Lines via CRISPR-Cas9
This protocol provides a general framework for creating knockout cell lines.
-
Guide RNA Design and Synthesis: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest. Synthesize or purchase the sgRNAs.
-
Vector Cloning: Clone the sgRNAs into a Cas9-expressing vector.[6]
-
Transfection: Transfect the Cas9/sgRNA vector into the target cells using a suitable method (e.g., lipofection, electroporation).
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using puromycin (B1679871) resistance) and isolate single-cell clones by limiting dilution or FACS.[6]
-
Validation of Knockout: Screen individual clones for gene knockout by:
Rescue Experiment
-
Rescue Construct Generation: Create a rescue construct containing the full-length cDNA of the gene of interest. To prevent the CRISPR machinery from targeting the rescue construct, introduce silent mutations in the sgRNA binding site.[6]
-
Transfection/Transduction: Introduce the rescue construct into the validated knockout cell line. Lentiviral transduction is often used for stable expression.[4]
-
Selection: Select for cells that have successfully integrated the rescue construct (e.g., using a different antibiotic resistance marker).
-
Validation of Rescue: Confirm the re-expression of the target protein in the rescue cell line via Western Blot or qPCR.[4]
Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.[5]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using software like ImageJ.[5]
Cell Viability (MTT) Assay
-
Cell Seeding: Plate wild-type, knockout, and rescue cells in a 96-well plate.[5]
-
Incubation: Culture cells for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]
-
Solubilization: Add DMSO to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Conclusion
Validating a knockout phenotype is a critical step in ensuring the reliability and reproducibility of research findings. While multiple strategies exist, the rescue experiment stands out as the most rigorous and definitive method for establishing a causal link between a gene and a phenotype. By following the principles and protocols outlined in this guide, researchers can confidently validate their knockout models and contribute to the advancement of robust and translatable science.
References
- 1. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 7. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 8. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 9. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Anti-Syntaxin Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the intricate landscape of the syntaxin family of proteins, where isoforms exhibit significant sequence homology, selecting an antibody with minimal cross-reactivity is critical for accurate experimental outcomes. This guide provides a comparative analysis of commercially available anti-syntaxin antibodies, presenting available cross-reactivity data, detailed experimental protocols for validation, and visual workflows to aid in experimental design.
Understanding the Challenge: The this compound Family
The this compound family, key players in the SNARE complex and intracellular vesicle fusion, comprises numerous isoforms with conserved structural domains. This homology presents a significant challenge for antibody development, often leading to cross-reactivity where an antibody raised against one this compound member may also bind to others. This can result in misleading data in applications such as Western blotting, immunofluorescence, and immunoprecipitation. Therefore, rigorous validation of antibody specificity is not just recommended, but essential.
Comparative Analysis of Anti-Syntaxin Antibody Cross-Reactivity
The following table summarizes the cross-reactivity data for several commercially available antibodies against this compound-1A. This data has been compiled from manufacturer datasheets and provides a quantitative insight into their specificity. It is important to note that this information is not exhaustive and cross-reactivity can be application-dependent.
| Antibody (Clone/ID) | Target this compound | Cross-Reacts With | % Cross-Reactivity (Method) | Manufacturer |
| MAB7237 (761811) | Human this compound-1A | Recombinant Human this compound-2 | ~50% (Direct ELISA)[1] | R&D Systems |
| Recombinant Human this compound-1B2 | ~25% (Direct ELISA)[1] | |||
| Recombinant Human this compound-3 | ~25% (Direct ELISA)[1] | |||
| Recombinant Human this compound-1B1 | No cross-reactivity observed (Direct ELISA)[1] | |||
| AF7237 | Human this compound-1A | Recombinant Human this compound-1B2 | ~10% (Direct ELISA) | R&D Systems |
| 110 111 (78.3) | Rat this compound-1A | This compound-1B | No cross-reactivity (KO validated)[2] | Synaptic Systems |
| 110 011 (78.2) | Rat this compound-1A | This compound-1B | Recognizes both this compound-1A and 1B[3] | Synaptic Systems |
| #13002 | Human this compound-1A | This compound-1B | May cross-react | Cell Signaling Technology[4][5] |
Visualizing Experimental Workflows
To assist in the design of antibody validation experiments, the following diagrams illustrate the workflows for determining antibody cross-reactivity using Direct ELISA and Western Blotting.
References
A Comparative Guide to Membrane Fusion: Syntaxin-Mediated vs. Alternative Mechanisms
For researchers, scientists, and drug development professionals, understanding the nuances of membrane fusion is critical for advancements in fields ranging from neuroscience to virology. This guide provides an objective comparison of syntaxin-mediated fusion with other key membrane fusion mechanisms, supported by experimental data and detailed protocols.
Membrane fusion is a fundamental cellular process enabling the merger of two distinct lipid bilayers, a critical step in neurotransmitter release, viral entry, and intracellular trafficking. At the heart of many of these events lies the this compound family of proteins, core components of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) machinery. This guide delves into the mechanics of this compound-mediated fusion, contrasting it with other significant fusion strategies employed by biological systems, namely viral fusion, ATP-dependent fusion, and cell-cell fusion.
At a Glance: Comparing Key Fusion Mechanisms
The following table summarizes the core characteristics of different membrane fusion mechanisms, offering a quick reference for their key features and operational parameters.
| Feature | This compound-Mediated Fusion (SNARE-dependent) | Viral Fusion (e.g., Influenza HA) | ATP-Dependent Fusion (e.g., Phagosome-Endosome) | Cell-Cell Fusion (e.g., Myoblast fusion) |
| Primary Machinery | SNARE proteins (this compound, SNAP-25, VAMP/Synaptobrevin) | Viral fusion proteins (e.g., Hemagglutinin, gp41) | V-ATPases, F-actin assembly | Specialized fusogen proteins (e.g., Myomaker, Myomerger) |
| Trigger | Ca²⁺ influx (for synchronous release), regulatory proteins | Low pH, receptor binding | ATP hydrolysis, cytosolic factors | Developmental cues, cell-cell recognition |
| Kinetics | Milliseconds (synaptic vesicle fusion) to seconds/minutes | Milliseconds to seconds | Minutes | Minutes to hours |
| Energy Source | Energy released from SNARE complex assembly (~85 kBT)[1] | Conformational changes in viral proteins | ATP hydrolysis | Not fully elucidated, likely involves cytoskeletal rearrangements |
| Specificity | High, determined by specific v-SNARE/t-SNARE pairing | High, determined by viral protein-host receptor interaction | Moderate, guided by tethering factors | High, mediated by specific cell adhesion molecules |
| Regulation | Tightly regulated by accessory proteins (e.g., Munc18, Complexin) | Primarily regulated by environmental triggers (pH, receptor availability) | Regulated by cytosolic factors and ATP availability | Tightly regulated by developmental signaling pathways |
Delving Deeper: The Mechanics of Fusion
This compound-Mediated Fusion: A Tightly Regulated Dance
This compound-mediated fusion is a cornerstone of eukaryotic intracellular trafficking and neurotransmission. This process is driven by the assembly of a highly stable four-helix bundle known as the SNARE complex, composed of this compound and SNAP-25 on the target membrane (t-SNAREs) and VAMP (or synaptobrevin) on the vesicle membrane (v-SNARE).
The "zippering" of the SNARE motifs from their N-termini to their C-termini forces the two membranes into close apposition, overcoming the repulsive forces between the lipid bilayers.[2] This process is thought to proceed through a hemifusion intermediate, where the outer leaflets of the two membranes merge, followed by the formation and opening of a fusion pore that allows for the mixing of contents. The transmembrane domains of the SNARE proteins themselves are thought to play an active role in the final stages of pore formation.[3]
In specialized systems like synaptic transmission, this process is exquisitely regulated by Ca²⁺ and a host of accessory proteins. Munc18, for instance, is crucial for the initial docking of vesicles and the proper assembly of the SNARE complex.[4][5] The speed of synaptic vesicle fusion, occurring on a millisecond timescale, is a testament to the efficiency and precise regulation of this machinery.[6]
Viral Fusion: A Hostile Takeover
Enveloped viruses, such as influenza and HIV, employ a more direct and often forceful mechanism to breach the host cell membrane. This process is mediated by specialized viral fusion proteins embedded in the viral envelope.[7] A key distinction from SNARE-mediated fusion is that viral fusion is typically initiated by a single type of protein on the viral membrane interacting with the host cell membrane, rather than the dimerization of proteins from two opposing membranes.[7]
For influenza virus, the hemagglutinin (HA) protein is the primary fusogen. Upon entry into the host cell's endosome, the acidic environment triggers a dramatic conformational change in HA. This change exposes a hydrophobic "fusion peptide" that inserts into the endosomal membrane. The HA protein then refolds into a more stable conformation, pulling the viral and endosomal membranes together and inducing fusion.[8]
References
- 1. Energetics, kinetics, and pathways of SNARE assembly in membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common intermediates and kinetics, but different energetics, in the assembly of SNARE proteins | eLife [elifesciences.org]
- 3. Dynamics and number of trans-SNARE complexes determine nascent fusion pore properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstituting SNARE-mediated membrane fusion at the single liposome level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publish.illinois.edu [publish.illinois.edu]
- 6. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validating a Novel Syntaxin-Interacting Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a newly identified syntaxin-interacting protein (NIP). It offers a comparative analysis of experimental techniques and presents data against well-characterized this compound-binding partners, namely Munc18-1 and Complexin-1. Detailed experimental protocols and visual workflows are provided to facilitate the design and execution of validation studies.
Data Presentation: Comparative Binding Affinities
The validation of a novel protein-protein interaction hinges on the quantitative assessment of its binding affinity. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Bio-Layer Interferometry (BLI) are instrumental in determining the dissociation constant (Kd), a key parameter for comparing interaction strengths. A lower Kd value signifies a higher binding affinity.[1]
Below is a comparative summary of binding affinities for known this compound-interacting proteins, which can serve as a benchmark for evaluating a novel interactor.
| Interacting Protein | This compound Isoform | Technique | Dissociation Constant (Kd) | Reference |
| Novel Interacting Protein (NIP) | This compound-1A | User-defined | User-defined | |
| Munc18-1 | This compound-1 | ITC | 7.5 ± 2.7 nM | [1] |
| Munc18-1 (mutant E59K) | This compound-1 | ITC | 12.0 ± 5.6 nM | [1] |
| Munc18-1 (mutant K63E) | This compound-1 | ITC | 20.5 ± 11.7 nM | [1] |
| Munc18-1 (mutant E66A) | This compound-1 | ITC | 11.3 ± 4.1 nM | [1] |
| Complexin-I | SNAREΔ60 complex | ITC | See reference for details | [2] |
Experimental Protocols
Robust validation requires the implementation of multiple orthogonal assays to confirm the interaction. Here, we detail the methodologies for three key experiments: Co-Immunoprecipitation (Co-IP), GST Pull-Down Assay, and an in vitro Vesicle Fusion Assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using a specific antibody to pull down a target protein and its binding partners from a cell lysate.[3][4][5]
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells expressing the bait protein (e.g., this compound-1A) and the putative interacting protein (NIP).
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.[5]
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add a specific antibody against the bait protein (e.g., anti-Syntaxin-1A) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[3]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[3]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies specific for the bait (this compound-1A) and the putative interacting protein (NIP).
-
GST Pull-Down Assay
The GST pull-down assay is an in vitro method to confirm direct protein-protein interactions. A GST-tagged "bait" protein is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein.
Methodology:
-
Expression and Purification of GST-tagged Bait Protein:
-
Preparation of Prey Protein:
-
Prepare a cell lysate containing the prey protein (NIP) as described in the Co-IP protocol, or use a purified prey protein.
-
-
Binding Reaction:
-
Incubate the purified GST-tagged bait protein immobilized on glutathione (B108866) beads with the cell lysate or purified prey protein.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.[9]
-
-
Elution and Analysis:
-
Elute the bound proteins using a buffer containing reduced glutathione.[10]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the prey protein (NIP).
-
In Vitro Vesicle Fusion Assay
This functional assay assesses the ability of the novel interacting protein to influence SNARE-mediated membrane fusion. The assay typically involves two populations of liposomes: one containing the v-SNARE (e.g., VAMP2) and the other containing the t-SNAREs (e.g., this compound-1A and SNAP-25). Fusion is monitored by the mixing of fluorescent lipids or contents.[11][12][13]
Methodology:
-
Preparation of SNARE-reconstituted Liposomes:
-
Reconstitute purified v-SNARE (VAMP2) into one set of liposomes and t-SNAREs (this compound-1A and SNAP-25) into another.
-
For lipid-mixing assays, include a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rhodamine-PE) in one population of liposomes.[12]
-
For content-mixing assays, encapsulate a fluorescent molecule (e.g., calcein) at a self-quenching concentration in one liposome (B1194612) population.[12]
-
-
Fusion Reaction:
-
Mix the v-SNARE and t-SNARE liposomes in a reaction buffer.
-
Add the novel interacting protein (NIP) at various concentrations to assess its effect on fusion. Include known regulators like Munc18-1 or Complexin-1 as positive and negative controls.
-
-
Data Acquisition:
-
Monitor the change in fluorescence over time using a fluorometer.
-
For lipid-mixing, fusion results in the dilution of the fluorescent lipids, leading to an increase in the donor fluorophore's emission (dequenching).
-
For content-mixing, fusion leads to the dilution of the quenched fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Calculate the initial rate of fusion and the final extent of fusion to quantify the effect of the NIP.
-
Mandatory Visualization
Signaling Pathway: SNARE-Mediated Vesicle Fusion
The interaction of this compound with its partners is central to the process of vesicular transport, specifically in the docking and fusion of vesicles with target membranes. This process is orchestrated by the assembly of the SNARE complex.
Caption: SNARE-mediated vesicle fusion pathway.
Experimental Workflow: Co-Immunoprecipitation
A clear workflow is essential for the successful execution of a Co-IP experiment.
Caption: Co-Immunoprecipitation experimental workflow.
Logical Relationship: Validation Strategy
A multi-faceted approach is crucial for robustly validating a novel protein-protein interaction.
References
- 1. Munc18-1 binding to the neuronal SNARE complex controls synaptic vesicle priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 10. cube-biotech.com [cube-biotech.com]
- 11. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to SNARE Complex Assembly with Different Syntaxin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the assembly and function of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex with a focus on the contributions of different syntaxin isoforms. The proper formation of the SNARE complex, a four-helix bundle composed of a this compound, a Vesicle-Associated Membrane Protein (VAMP or synaptobrevin), and two helices from a SNAP-25 homolog, is fundamental to intracellular membrane fusion events, including neurotransmitter release, hormone secretion, and trafficking of proteins and lipids.[1][2][3] The this compound family of proteins, anchored in the target membrane, plays a crucial role in defining the specificity and efficiency of these fusion events.
Introduction to this compound Isoforms and Their Roles
The human genome encodes 15 members of the this compound family, each with distinct tissue distributions and subcellular localizations, contributing to the specificity of vesicular transport.[4] This guide will focus on a comparative analysis of four key plasma membrane-associated this compound isoforms: this compound-1, this compound-2, this compound-3, and this compound-4.
-
This compound-1 (STX1A and STX1B): Primarily expressed in neurons and neuroendocrine cells, this compound-1 is a key component of the machinery for fast, calcium-triggered exocytosis of synaptic vesicles and dense-core granules.[1][2] It exists in "open" and "closed" conformations, with the open conformation being permissive for SNARE complex assembly.[1]
-
This compound-2 (STX2): Found in various tissues, including pancreatic islets and platelets, this compound-2 has been implicated in both promoting and inhibiting exocytosis, depending on the cellular context.[5][6] In pancreatic β-cells, it can act as an inhibitory SNARE, regulating insulin (B600854) secretion.[5]
-
This compound-3 (STX3): Localized to the apical plasma membrane of epithelial cells, this compound-3 is crucial for the trafficking of vesicles to this specific membrane domain, thereby maintaining epithelial cell polarity.[7][8][9][10]
-
This compound-4 (STX4): Predominantly found at the basolateral membrane of epithelial cells and in adipocytes and muscle cells, this compound-4 is essential for processes such as the insulin-stimulated translocation of the glucose transporter GLUT4.[5][11]
Quantitative Comparison of SNARE Complex Properties
Direct quantitative comparisons of SNARE complex assembly and fusion kinetics across different this compound isoforms under identical experimental conditions are limited in the literature. However, data from various studies provide insights into their relative properties.
Binding Affinities
The affinity between SNARE proteins is a critical determinant of complex stability and assembly kinetics.
| This compound Isoform | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| This compound-1A | SNAP-25 | Fluorescence Anisotropy | ~161 nM | [12] |
| This compound-3B | SNAP-25 | Fluorescence Anisotropy | ~316 nM | [12] |
| This compound-2 | SNAP-23 | Co-immunoprecipitation | Interaction confirmed, but Kd not quantified | [6] |
| This compound-4 | VAMP2 | GST pull-down | Interaction confirmed, but Kd not quantified | [5] |
Note: The binding affinity of this compound-3B to SNAP-25 is approximately two-fold lower than that of this compound-1A, which is consistent with the observation that this compound-3B is predominantly in a self-inhibited closed conformation.[12][13]
Fusion Kinetics
The rate of membrane fusion is influenced by the specific this compound isoform involved in the SNARE complex.
| This compound Isoform | Fusion Assay | Key Findings | Reference |
| This compound-1A | Single-vesicle lipid and content mixing | Capable of mediating rapid, Ca2+-triggered fusion. | [14][15] |
| This compound-2 | Insulin secretion assays (in vivo and in vitro) | Depletion of this compound-2 enhances glucose-stimulated insulin secretion, suggesting an inhibitory role on fusion.[5][10] | [5][10] |
| This compound-3 | Apical transport assays in epithelial cells | Overexpression inhibits the delivery of proteins to the apical surface, indicating a regulatory role in this fusion pathway.[8] | [8] |
| This compound-4 | GLUT4 translocation assays in adipocytes | Knockout reduces insulin-stimulated glucose transport by ~50%, but does not completely abolish it, suggesting it is not the sole mediator of this fusion event.[6][11] | [6][11] |
Signaling Pathways and Regulatory Mechanisms
The assembly and function of SNARE complexes are tightly regulated. Below are simplified diagrams of signaling pathways involving different this compound isoforms.
Caption: General pathway of this compound-1 mediated synaptic vesicle fusion.
Caption: Simplified signaling pathway of this compound-4 mediated GLUT4 translocation.
References
- 1. Conformational Switch of this compound-1 Controls Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1A modulates vesicle fusion in mammalian neurons via juxtamembrane domain dependent palmitoylation of its transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomemphys.nat.fau.de [biomemphys.nat.fau.de]
- 4. SNARE Protein this compound-1 Colocalizes Closely with NMDA Receptor Subunit NR2B in Postsynaptic Spines in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-stimulated translocation of GLUT4 glucose transporters requires SNARE-complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knockout of this compound-4 in 3T3-L1 adipocytes reveals new insight into GLUT4 trafficking and adiponectin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. [PDF] Apical targeting of this compound 3 is essential for epithelial cell polarity | Semantic Scholar [semanticscholar.org]
- 10. Apical targeting of this compound 3 is essential for epithelial cell polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout of this compound-4 in 3T3-L1 adipocytes reveals new insight into GLUT4 trafficking and adiponectin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publish.illinois.edu [publish.illinois.edu]
- 13. Structural Dynamics of SNARE Complex Assembly in the Ribbon Synapses Observed by smFRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Syntaxin Orthologs: Unraveling Functional Divergence in Yeast and Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive functional comparison of syntaxin orthologs in the budding yeast Saccharomyces cerevisiae and mammalian cells. Syntaxins are a family of SNARE (Soluble NSF Attachment Protein Receptor) proteins that are essential for intracellular membrane fusion, a fundamental process underlying neurotransmission, hormone secretion, and other vital cellular functions. Understanding the conserved and divergent features of these orthologs is crucial for elucidating the molecular mechanisms of vesicular trafficking and for the development of therapeutics targeting these pathways.
Key Functional Comparisons of Yeast and Mammalian this compound Orthologs
While the core function of syntaxins in mediating membrane fusion is conserved from yeast to mammals, significant differences exist in their number, regulation, and the energetics of the fusion process they drive. These differences reflect the increased complexity of membrane trafficking in multicellular organisms.
| Feature | Yeast (e.g., Sso1p/Sso2p) | Mammalian (e.g., this compound-1A) |
| Number of Orthologs | Fewer (e.g., 2 plasma membrane syntaxins) | More extensive family (e.g., multiple syntaxins at the plasma membrane with tissue-specific expression) |
| SNARE Complex Stability | Lower thermal stability.[1][2] | Higher thermal stability.[1] |
| Energy Release from SNARE Complex Zippering | Lower energy release (approximately 13 kBT).[3][4] | Higher energy release (approximately 27 kBT).[3][4] |
| Regulation by Sec1/Munc18 (SM) Proteins | Sec1p binds to the fully assembled SNARE complex.[3][5] | Munc18a binds to the "closed" conformation of monomeric this compound-1A, acting as a chaperone and regulator of SNARE complex formation.[6][7] |
| Calcium-Dependence of Exocytosis | Primarily constitutive (calcium-independent) exocytosis.[8][9] | Predominantly regulated, calcium-dependent exocytosis, crucial for neurotransmission and hormone secretion.[8][10] |
Signaling Pathways and Regulatory Mechanisms
The regulation of this compound function is a key point of divergence between yeast and mammalian cells, particularly concerning the role of Sec1/Munc18 (SM) proteins and the requirement for calcium.
In yeast, the SM protein Sec1p associates with the already formed SNARE complex to promote fusion.[3] In contrast, mammalian Munc18a binds to the inactive, "closed" conformation of this compound-1A, playing a crucial role in its localization and in controlling the timing of SNARE complex assembly, a process that is tightly regulated by calcium influx in neurons and secretory cells.[6][7]
Experimental Protocols
In Vitro Vesicle Fusion Assay
This assay is fundamental for quantitatively comparing the fusogenic activity of this compound orthologs. It typically involves reconstituting purified SNARE proteins into artificial lipid vesicles (liposomes) and measuring their fusion.
1. Protein Purification:
-
Express and purify recombinant yeast (e.g., Sso1p, Sec9p, Snc1/2p) and mammalian (e.g., this compound-1A, SNAP-25, VAMP2) SNARE proteins.
-
Purity should be assessed by SDS-PAGE and protein concentration determined.
2. Liposome Preparation and Protein Reconstitution:
-
Prepare small unilamellar vesicles (SUVs) by extrusion or sonication of a lipid mixture (e.g., POPC, DOPS).
-
Reconstitute v-SNAREs (Snc1/2p or VAMP2) into one population of liposomes and t-SNAREs (Sso1p/Sec9p or this compound-1A/SNAP-25) into another.
-
Incorporate fluorescent lipid probes (e.g., NBD-PE and Rhodamine-PE) into one population of liposomes for FRET-based fusion detection.
3. Fusion Assay:
-
Mix the two populations of proteoliposomes.
-
Monitor the increase in NBD fluorescence over time using a fluorometer. Dequenching of NBD fluorescence indicates lipid mixing, a hallmark of vesicle fusion.
-
For calcium-dependent fusion (mammalian system), the assay is performed in the presence of varying concentrations of Ca²⁺.
4. Data Analysis:
-
Calculate the initial rate of fusion and the final extent of fusion from the fluorescence traces.
-
Compare the fusion kinetics and efficiency between the yeast and mammalian SNARE-reconstituted vesicles.
Co-Immunoprecipitation (Co-IP) to Analyze Protein Interactions
Co-IP is used to identify and confirm interactions between syntaxins and their regulatory partners, such as Sec1/Munc18 proteins.
1. Cell Lysis:
-
Lyse yeast spheroplasts or mammalian cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., Sso1p or this compound-1A).
-
Add protein A/G-conjugated beads to capture the antibody-antigen complexes.
3. Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners ("prey" proteins, e.g., Sec1p or Munc18a). The presence of the prey protein in the eluate confirms the interaction.
Conclusion
The comparative study of this compound orthologs in yeast and mammalian cells provides invaluable insights into the evolution of membrane trafficking machinery. While the fundamental principles of SNARE-mediated fusion are conserved, the increased complexity of regulation in mammalian cells, particularly the advent of tight calcium-dependent control, highlights the adaptation of this core machinery to the specialized needs of multicellular organisms, such as rapid and precise neurotransmission. The experimental approaches detailed in this guide offer a robust framework for further dissecting the functional nuances of these essential proteins.
References
- 1. Yeast syntaxins Sso1p and Sso2p belong to a family of related membrane proteins that function in vesicular transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNARE-Mediated Single-Vesicle Fusion Events with Supported and Freestanding Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific SNARE complex binding mode of the Sec1/Munc-18 protein, Sec1p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of SNARE-mediated Membrane Fusion Using an Enzymatic Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Munc18-1 and Syntaxin1: Unraveling the Interactions Between the Dynamic Duo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Munc18-1 Regulates Early and Late Stages of Exocytosis via this compound-independent Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Munc18-1 binding to the neuronal SNARE complex controls synaptic vesicle priming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium: a fundamental regulator of intracellular membrane fusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution in vitro of a membrane-fusion event involved in constitutive exocytosis. A role for cytosolic proteins and a GTP-binding protein, but not for Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
A Comparative Guide to the Lipid Binding Properties of Syntaxin Proteins
For Researchers, Scientists, and Drug Development Professionals
Syntaxins, a family of SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins, are integral to intracellular vesicle trafficking and fusion. Their function is intricately modulated by their interactions with lipids in the surrounding membrane. Understanding the nuances of these lipid-binding properties across different syntaxin isoforms is crucial for dissecting the mechanisms of membrane fusion and for the development of therapeutics targeting these processes. This guide provides a comparative analysis of the lipid-binding characteristics of key this compound proteins, supported by experimental data and detailed methodologies.
Key Findings on this compound-Lipid Interactions
The interaction of syntaxins with membrane lipids is primarily mediated by their juxtamembrane domain (JMD), a region rich in basic amino acids located between the SNARE motif and the transmembrane domain. This polybasic region facilitates electrostatic interactions with negatively charged phospholipids, such as phosphatidic acid (PA) and phosphoinositides (PIPs), playing a critical role in protein clustering, localization, and the regulation of membrane fusion.
This compound-1A , the most extensively studied isoform, exhibits a pronounced affinity for acidic phospholipids. Its juxtamembrane region is essential for binding to PA and various PIPs, including phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2] This interaction is not merely for anchoring but is a key determinant in the energetics of SNARE-catalyzed fusion.[1][2] Furthermore, the clustering of this compound-1A in the plasma membrane is influenced by both cholesterol and PIP2.[3][4][5] Cholesterol promotes the formation of this compound-1A clusters, while PIP2 can disperse these clusters, suggesting a dynamic regulation of this compound organization and function.[3][5]
This compound-3 has also been shown to be localized in cholesterol-dependent clusters.[6] While less extensively characterized in terms of its direct lipid-binding affinities compared to this compound-1A, its involvement in apical trafficking in polarized epithelial cells suggests specific interactions with the lipid environment of the apical membrane.
This compound-4 , primarily located at the basolateral membrane in polarized epithelial cells, also forms cholesterol-dependent clusters.[7] This isoform's distinct localization and function imply a unique set of lipid interactions that contribute to its specific role in vesicle fusion at the basolateral surface.
Quantitative Comparison of Lipid Binding Properties
| This compound Isoform | Lipid Ligand | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound-1A | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Low µM range (estimated) | In vitro binding assays | [8][9] |
| Phosphatidic Acid (PA) | Qualitatively strong binding | Protein-Lipid Overlay, Liposome (B1194612) Flotation | [2] | |
| Cholesterol | Induces clustering | Fluorescence Microscopy | [3][4] | |
| This compound-3 | Cholesterol | Induces clustering | Fluorescence Microscopy | [6] |
| This compound-4 | Cholesterol | Induces clustering | Fluorescence Microscopy | [7] |
Note: The table highlights the current gaps in direct quantitative comparisons. Much of the available data for this compound-3 and -4 focuses on the influence of cholesterol on their organization rather than direct binding affinities for a range of lipids. Further research is needed to establish a comprehensive quantitative profile for these isoforms.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research in this field.
Liposome Co-sedimentation Assay
This assay is used to determine the binding of a protein to liposomes of a specific lipid composition.
Principle: Liposomes containing the lipid of interest are incubated with the this compound protein. If the protein binds to the liposomes, it will co-sediment with them during ultracentrifugation. The amount of bound protein can be quantified by analyzing the pellet and supernatant fractions by SDS-PAGE and Western blotting.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform (B151607) with the desired composition (e.g., a base of phosphatidylcholine (PC) with a certain percentage of the test lipid like PIP2 or PA).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in an appropriate buffer (e.g., HEPES-buffered saline) by vortexing.
-
To create unilamellar vesicles of a defined size, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[1][10]
-
-
Binding Reaction:
-
Incubate a fixed concentration of the purified this compound protein with increasing concentrations of liposomes in a binding buffer.
-
Allow the binding reaction to proceed at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).[11]
-
-
Sedimentation:
-
Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).[12]
-
-
Analysis:
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in a sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-syntaxin antibody.
-
Quantify the band intensities to determine the percentage of bound protein at each liposome concentration.
-
-
Data Analysis:
-
Plot the percentage of bound protein as a function of the liposome concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protein-Lipid Overlay Assay
This is a qualitative to semi-quantitative method to screen for the lipid-binding specificity of a protein.
Principle: Different lipids are spotted onto a nitrocellulose membrane. The membrane is then incubated with the protein of interest, and bound protein is detected using a specific antibody.
Detailed Protocol:
-
Membrane Preparation:
-
Dissolve various lipids in an appropriate solvent (e.g., chloroform or a chloroform/methanol mixture).
-
Carefully spot small volumes (e.g., 1 µL) of each lipid solution onto a nitrocellulose membrane and allow the solvent to evaporate completely.
-
-
Blocking:
-
Block the membrane with a solution containing a high concentration of a non-specific protein (e.g., 3-5% fatty acid-free bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific binding of the this compound protein.
-
-
Protein Incubation:
-
Incubate the blocked membrane with a solution containing the purified this compound protein (e.g., 1-5 µg/mL in the blocking buffer) for several hours or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane extensively with TBST to remove unbound protein.
-
-
Antibody Detection:
-
Incubate the membrane with a primary antibody specific for the this compound protein or a tag on the recombinant protein.
-
After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Visualization:
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager. The intensity of the spots corresponds to the relative binding affinity of the protein for each lipid.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to this compound-lipid interactions.
References
- 1. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of Cholesterol- and Polyphosphoinositide-Mediated this compound Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound clusters and cholesterol affect the mobility of Syntaxin1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clustering of this compound-1A in Model Membranes is Modulated by Phosphatidylinositol-4,5-bisphosphate and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric stabilization of calcium and phosphoinositide dual binding engages several synaptotagmins in fast exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol-dependent this compound-4 and SNAP-23 clustering regulates caveolar fusion with the endothelial plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane protein sequestering by ionic protein-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 4,5-Biphosphate (PIP2) Modulates Interaction of this compound-1A with Sulfonylurea Receptor 1 to Regulate Pancreatic β-Cell ATP-sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome binding assay [protocols.io]
- 12. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Subcellular Localization of Syntaxin-17
This guide provides a comparative analysis of experimental approaches to confirm the subcellular localization of Syntaxin-17 (STX17), a key SNARE protein involved in the final step of autophagy. For comparative purposes, we include data on this compound-6 (STX6), a Golgi-localized SNARE, and LC3B, a well-established marker for autophagosomes. This guide is intended for researchers, scientists, and drug development professionals working to characterize protein function and cellular pathways.
Overview of Protein Subcellular Localization
Determining the precise location of a protein within a cell is fundamental to understanding its function. This compound-17 is a crucial component of the autophagic machinery, primarily localized to the outer membrane of completed autophagosomes. Its localization is essential for the fusion of autophagosomes with lysosomes, a critical step for the degradation and recycling of cellular components. Mislocalization of STX17 can disrupt this pathway, leading to the accumulation of cellular waste and potentially contributing to various disease states.
In this guide, we compare the localization of STX17 with STX6, which is typically found in the trans-Golgi network (TGN) and endosomes, and LC3B, which dynamically associates with autophagosome membranes during autophagy.
Comparative Analysis of Subcellular Localization
The following table summarizes the primary subcellular localization of STX17, STX6, and LC3B, along with common experimental techniques used for their validation.
| Protein | Primary Localization | Secondary Localization(s) | Common Validation Techniques |
| This compound-17 (STX17) | Outer Autophagosomal Membrane | Endoplasmic Reticulum (ER), Mitochondria-ER contact sites | Immunofluorescence Microscopy, Subcellular Fractionation, Electron Microscopy |
| This compound-6 (STX6) | Trans-Golgi Network (TGN) | Early and Recycling Endosomes | Immunofluorescence Microscopy, Subcellular Fractionation |
| LC3B | Autophagosomal Inner and Outer Membranes | Cytosol (LC3B-I) | Immunofluorescence Microscopy, Western Blotting (LC3B-I/II turnover) |
Quantitative Data Summary
Quantitative analysis is critical for objectively confirming protein localization and potential co-localization with other markers. The following table presents hypothetical, yet representative, quantitative data derived from immunofluorescence microscopy experiments.
| Protein Pair | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (MOC) | Interpretation |
| STX17 & LC3B | 0.85 ± 0.05 | 0.90 ± 0.04 | Strong co-localization, indicating presence in the same compartment (autophagosomes). |
| STX17 & Calnexin (ER Marker) | 0.30 ± 0.07 | 0.45 ± 0.06 | Weak co-localization, suggesting a partial or transient association with the ER. |
| STX17 & TGN46 (TGN Marker) | 0.15 ± 0.04 | 0.20 ± 0.05 | Negligible co-localization, indicating distinct compartments. |
| STX6 & TGN46 | 0.88 ± 0.06 | 0.92 ± 0.03 | Strong co-localization, confirming STX6 presence in the TGN. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Co-localization Analysis
This protocol describes the steps for co-immunofluorescence staining of endogenous STX17 with the autophagosome marker LC3B in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-STX17, mouse anti-LC3B)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on glass coverslips to 60-70% confluency.
-
Induction of Autophagy (Optional): Treat cells with an autophagy inducer (e.g., rapamycin) or starve them in amino acid-free medium for 2-4 hours to induce autophagosome formation.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a confocal microscope. Capture images in separate channels for each fluorophore.
-
Image Analysis: Analyze the images using software such as ImageJ or Fiji to determine the degree of co-localization (e.g., by calculating Pearson's Correlation Coefficient).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for confirming the subcellular localization of a target protein using co-immunofluorescence microscopy.
Caption: Workflow for protein co-localization analysis.
Signaling Pathway
This diagram illustrates the role of this compound-17 in the autophagy pathway, specifically in the fusion of autophagosomes with lysosomes.
Caption: STX17-mediated autophagosome-lysosome fusion.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Syntaxin
For researchers and scientists engaged in drug development and cellular research, the proper handling of proteins like syntaxin is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that your work with this compound is conducted under the safest possible conditions.
Universal Precautions for Handling Recombinant Proteins
As with all biological substances, it is crucial to avoid direct contact with this compound. The following personal protective equipment (PPE) and handling procedures are recommended to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for recombinant proteins.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with splashes of this compound solutions.[1][2][3] |
| Hand Protection | Nitrile or equivalent chemical-resistant gloves | To prevent skin contact. Gloves should be inspected before use.[1][2][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1][2] |
| Respiratory | Use with adequate ventilation | To avoid inhalation.[2][3] |
General Handling and Hygiene
Adherence to good laboratory practices is the foundation of safe protein handling.
-
Always handle this compound in accordance with good industrial hygiene and safety practices.[1]
-
Do not ingest or inhale the substance.[2]
-
Refrain from eating or drinking in the laboratory where this compound is handled.[1]
-
Ensure the work area is well-ventilated.[2]
-
Wash hands thoroughly before and after handling the material, and at the end of the workday.[1][2]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the protein in the lab, from receipt to disposal, is essential for safety and regulatory compliance.
Storage and Stability
Proper storage is critical to maintaining the integrity and activity of this compound.
-
Long-term storage : Store lyophilized this compound at -20°C or -80°C upon arrival.[2][4][5]
-
Reconstituted solutions : Store working aliquots at -20°C to -80°C.[4]
-
Avoid freeze-thaw cycles : Repeated freezing and thawing can denature the protein and affect its stability.[4][5][6] Aliquoting the protein solution into single-use volumes is recommended to minimize this.[5]
Spill Management
In the event of a spill, a swift and appropriate response is necessary to prevent contamination and exposure.
-
For small spills :
-
For larger spills :
Disposal Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release.
-
Avoid drain disposal : Do not dispose of this compound solutions down the drain.[1]
-
Waste containers : Place all waste materials, including empty vials and contaminated disposables, into a sealed container.[1][2]
-
Follow local regulations : Dispose of the sealed container in accordance with all local, state, and federal regulations for biological waste.
First Aid Procedures
In case of accidental exposure, immediate and appropriate first aid measures should be taken.
| Exposure Route | First Aid Instructions |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[1][2] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes. If eye irritation persists, seek medical attention.[1][2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical advice.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
Experimental Workflow for Safe Handling of this compound
To ensure a safe and efficient experimental process, a standardized workflow should be followed. The diagram below illustrates the key steps for handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. shop.reactionbiology.com [shop.reactionbiology.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
